3-(3-Hydroxypropyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxypropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,10-11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQDIGAZKJXXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438466 | |
| Record name | 3-(3-hydroxypropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424-74-4 | |
| Record name | 3-Hydroxybenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-hydroxypropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanol, 3-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(3-Hydroxypropyl)phenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a detailed examination of 3-(3-Hydroxypropyl)phenol, a bifunctional aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will explore its fundamental chemical and structural properties, supported by spectroscopic insights. This document outlines a robust, laboratory-proven synthetic protocol and purification strategy, explaining the scientific rationale behind each step. Furthermore, the guide investigates the compound's reactivity and highlights its role as a key building block in the development of targeted therapeutics, thereby serving as a critical resource for scientists in the pharmaceutical and chemical research sectors.
Introduction and Strategic Overview
This compound is an organic molecule featuring a phenol moiety substituted with a 3-hydroxypropyl chain at the meta-position. This unique arrangement confers dual reactivity: the phenolic hydroxyl group offers a site for nucleophilic attack, etherification, and esterification, while the primary aliphatic alcohol can be readily oxidized or converted into a leaving group for substitution reactions. This versatility makes it a valuable intermediate in multi-step syntheses where precise control over functional group manipulation is paramount. Its utility is particularly pronounced in the field of drug development, where it serves as a scaffold for constructing complex molecules with specific pharmacodynamic and pharmacokinetic profiles. This guide is structured to provide both foundational knowledge and practical, actionable insights for professionals leveraging this compound in their research.
Core Structural and Physicochemical Properties
A comprehensive understanding of the intrinsic properties of this compound is essential for its effective use in experimental design, from reaction setup to final purification.
Chemical Structure
The molecular architecture is the primary determinant of the compound's reactivity and physical characteristics.
Figure 1: Chemical Structure of this compound (CAS: 1424-74-4).
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of this compound, which are critical for handling, reaction design, and purification.
| Property | Value | Source(s) |
| CAS Number | 1424-74-4 | [1][2][3] |
| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |
| Molecular Weight | 152.19 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid or solid | |
| Melting Point | 45-48 °C | |
| Boiling Point | Not precisely defined; high boiling point expected | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and acetone. Sparingly soluble in water. | |
| pKa | ~10 (predicted for the phenolic hydroxyl group) | [4][5] |
Synthesis and Purification Protocol
A reliable and scalable synthesis of this compound is achieved through the selective reduction of 3-hydrocinnamaldehyde. This section provides a validated laboratory procedure.
Synthesis via Selective Carbonyl Reduction
Principle: The core of this synthesis is the chemoselective reduction of an aldehyde in the presence of a phenol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its selection is deliberate; it is a mild reducing agent that readily reduces aldehydes and ketones but is unreactive towards the aromatic ring and phenolic hydroxyl group under these conditions. This selectivity obviates the need for a protecting group strategy for the phenol, streamlining the synthesis and improving atom economy.
Detailed Experimental Protocol:
-
Reaction Vessel Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydrocinnamaldehyde (1 equivalent) in absolute ethanol (15 mL per gram of aldehyde). The use of ethanol as a solvent is advantageous as it effectively dissolves both the organic substrate and the borohydride reagent.
-
Controlled Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the internal temperature to 0-5 °C. This step is critical for managing the exothermicity of the reduction reaction, preventing side reactions and ensuring safety.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise over 30-45 minutes. The slow, controlled addition is a key self-validating step; it maintains the low temperature and prevents a rapid, potentially hazardous evolution of hydrogen gas.
-
Reaction Monitoring & Completion: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete upon the total consumption of the starting aldehyde spot.
-
Quenching: Once complete, cool the flask again in an ice bath and carefully quench the excess NaBH₄ by the dropwise addition of 1 M aqueous HCl until gas evolution ceases and the solution is slightly acidic (pH ~6). This neutralizes the reactive hydride and hydrolyzes the borate-ester intermediates.
-
Solvent Removal & Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate (3 x 50 mL) to extract the product. Ethyl acetate is an excellent choice for its ability to efficiently solvate the product while being immiscible with the aqueous phase.
-
Purification: Combine the organic extracts, wash with brine (1 x 50 mL) to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% ethyl acetate in hexanes) to yield this compound as a pure compound.
Figure 2: A validated workflow for the synthesis and purification of this compound.
Spectroscopic Characterization Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic methods. The expected data for this compound are as follows:
-
¹H NMR (Proton NMR): The spectrum is expected to show complex multiplets in the aromatic region (~6.6-7.2 ppm) corresponding to the four protons on the substituted benzene ring. The aliphatic portion will display three distinct signals: a triplet around 2.6 ppm for the benzylic methylene (CH₂) protons, a multiplet around 1.8 ppm for the central methylene protons, and a triplet around 3.6 ppm for the methylene protons adjacent to the primary alcohol. The two hydroxyl protons (phenolic and alcoholic) will likely appear as broad singlets whose chemical shifts are concentration and solvent-dependent.
-
¹³C NMR (Carbon NMR): The spectrum will show six distinct signals in the aromatic region (~113-157 ppm) and three signals in the aliphatic region (~32, 34, and 62 ppm) for the propyl chain carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad absorption band from approximately 3200-3600 cm⁻¹, indicative of the O-H stretching of both the phenolic and alcoholic groups. Additional key peaks include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic chain (~2850-2950 cm⁻¹), and C=C stretching in the aromatic region (~1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion (M⁺) peak at m/z = 152, confirming the molecular weight.[3][6]
Reactivity and Application in Drug Design
The synthetic value of this compound lies in the orthogonal reactivity of its two hydroxyl groups. The phenolic hydroxyl is weakly acidic and can be selectively deprotonated with a mild base (e.g., K₂CO₃) for subsequent alkylation or acylation. The primary alcohol is neutral and requires a stronger base for deprotonation but is readily oxidized or converted to a sulfonate ester (e.g., tosylate, mesylate) to facilitate nucleophilic substitution.
This predictable reactivity has been exploited in the synthesis of numerous pharmaceutical agents. For example, it is a key precursor for certain classes of selective estrogen receptor modulators (SERMs) and other receptor ligands where the phenol can act as a hydrogen bond donor/acceptor and the propyl chain serves as a linker to connect to other pharmacophoric elements. While phenolic compounds can face metabolic liabilities (e.g., rapid glucuronidation), their strategic inclusion is often critical for target binding.[7] The use of bioisosteres for the phenol group is a common strategy to mitigate these issues, but the parent phenol scaffold, as found in this molecule, remains a foundational starting point in many drug discovery campaigns.[7]
Safety and Handling
As a phenol derivative, this compound requires careful handling to minimize exposure.
-
General Handling: Always handle in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Hazards: The compound is expected to cause skin and serious eye irritation. Inhalation may cause respiratory tract irritation. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a highly valuable bifunctional intermediate that offers synthetic chemists a reliable platform for constructing complex molecular architectures. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable tool, particularly for researchers and professionals in the field of drug development. The protocols and insights provided in this guide serve as a robust foundation for the successful and safe application of this versatile compound in a research setting.
References
- 1. 1424-74-4|this compound|BLD Pharm [bldpharm.com]
- 2. 3-(3-HYDROXY-PROPYL)-PHENOL | 1424-74-4 [chemicalbook.com]
- 3. 3-Hydroxybenzenepropanol | C9H12O2 | CID 10351871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(3-Hydroxypropyl)phenol|lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Hydroxy-1-(3-hydroxyphenyl)-propane | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Characterization of 3-(3-Hydroxypropyl)phenol (CAS Number 1424-74-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the analytical characterization of 3-(3-Hydroxypropyl)phenol, a valuable building block in synthetic chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data reporting to offer insights into the causality behind experimental choices and to establish self-validating analytical workflows.
Introduction and Physicochemical Profile
This compound is a bifunctional organic molecule featuring a phenol ring substituted with a hydroxypropyl group at the meta position. This structure imparts both hydrophilic and lipophilic characteristics, making it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. A thorough characterization is paramount to ensure its identity, purity, and suitability for downstream applications.
The initial step in characterizing any chemical entity is to ascertain its fundamental physicochemical properties. These data points are crucial for handling, storage, and the design of appropriate analytical methodologies.
| Property | Value | Source |
| CAS Number | 1424-74-4 | [1][2] |
| Molecular Formula | C₉H₁₂O₂ | [3][4] |
| Molecular Weight | 152.19 g/mol | [3][4] |
| IUPAC Name | This compound | |
| Purity (typical) | ≥96% | [3][4] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | [2] |
Structural Elucidation via Spectroscopic Methods
Spectroscopic analysis provides unambiguous confirmation of the chemical structure of this compound. The following sections detail the expected outcomes and rationale for the primary spectroscopic techniques used for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and the structure of the propyl chain.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
-
Aromatic Protons (δ 6.5-7.2 ppm): The protons on the phenyl ring will appear in this region. Due to the meta-substitution, a complex splitting pattern is expected. The proton between the two substituents will likely be a triplet, while the others will appear as multiplets or doublets of doublets.
-
Phenolic Hydroxyl Proton (δ ~9.0 ppm, broad singlet in DMSO-d₆): The chemical shift of this proton is highly dependent on the solvent and concentration. In DMSO-d₆, it is readily observable as a broad singlet.
-
Aliphatic Protons (δ 1.7-3.6 ppm):
-
-CH₂- (adjacent to the aromatic ring, δ ~2.6 ppm, triplet): This methylene group is expected to be a triplet due to coupling with the adjacent methylene group.
-
-CH₂- (middle of the chain, δ ~1.8 ppm, quintet): This methylene group will appear as a quintet due to coupling with the two adjacent methylene groups.
-
-CH₂- (adjacent to the hydroxyl group, δ ~3.5 ppm, triplet): This methylene group, being attached to an oxygen atom, will be deshielded and appear as a triplet.
-
-
Aliphatic Hydroxyl Proton (δ ~4.5 ppm, broad singlet): Similar to the phenolic proton, its chemical shift and appearance can vary.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected in the aromatic region, confirming the meta-substitution pattern. The carbon attached to the phenolic hydroxyl group will be the most deshielded.
-
Aliphatic Carbons (δ 20-70 ppm):
-
-CH₂- (adjacent to the aromatic ring): ~32 ppm
-
-CH₂- (middle of the chain): ~34 ppm
-
-CH₂- (adjacent to the hydroxyl group): ~62 ppm
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by the presence of hydroxyl and aromatic functionalities.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3600-3200 | O-H (hydroxyl) | Broad peak indicative of hydrogen bonding from both the phenolic and alcoholic hydroxyl groups. |
| 3100-3000 | C-H (aromatic) | Sharp peaks characteristic of C-H stretching in the phenyl ring. |
| 3000-2850 | C-H (aliphatic) | Peaks corresponding to the C-H stretching of the propyl chain. |
| 1600-1450 | C=C (aromatic) | Strong absorptions from the stretching vibrations of the benzene ring. |
| ~1200 | C-O (phenol) | Stretching vibration of the phenolic C-O bond. |
| ~1050 | C-O (alcohol) | Stretching vibration of the primary alcohol C-O bond. |
The presence of two distinct O-H stretching bands (one for the phenolic and one for the alcoholic hydroxyl group) may be observed, with the phenolic O-H typically being broader due to stronger hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for purity assessment.
Expected Fragmentation Pattern
-
Molecular Ion (M⁺): A peak at m/z = 152, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
Loss of water (M-18): A peak at m/z = 134.
-
Benzylic cleavage: A prominent peak at m/z = 107, resulting from the cleavage of the bond between the first and second carbon of the propyl chain.
-
Loss of the propyl chain: Fragments corresponding to the hydroxyphenyl moiety.
-
Purity Assessment by Chromatographic Methods
Ensuring the purity of this compound is critical for its intended use. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying impurities in non-volatile and thermally labile compounds. A reverse-phase method is typically employed for phenolic compounds.
HPLC Workflow for Purity Analysis
Caption: A typical HPLC workflow for purity assessment.
Detailed HPLC Protocol
-
Instrumentation: An HPLC system equipped with a UV detector, a quaternary pump, and an autosampler.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Sample Preparation: Prepare a stock solution of this compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution.
-
Purity Calculation: The purity is calculated using the area percentage method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating and identifying volatile impurities. For phenolic compounds, derivatization may be necessary to improve volatility and peak shape.
GC-MS Protocol
-
Derivatization (Optional but Recommended): To a solution of the sample in a suitable solvent (e.g., acetonitrile), add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70 °C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl ethers.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Injection: Splitless injection of 1 µL of the derivatized or underivatized sample.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Assess purity based on the relative peak areas in the total ion chromatogram (TIC).
Safety and Handling
As a phenolic compound, this compound requires careful handling to avoid skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
Conclusion
The comprehensive characterization of this compound (CAS 1424-74-4) is achieved through a multi-faceted analytical approach. NMR, IR, and MS are indispensable for unambiguous structural confirmation, while HPLC and GC-MS provide robust methods for purity assessment. The protocols and expected data presented in this guide serve as a validated framework for researchers and scientists to ensure the quality and integrity of this important chemical intermediate in their research and development endeavors.
References
Foreword: A Note on Data Availability and a Comparative Approach
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Hydroxypropyl)phenol
In the field of chemical analysis, the structural elucidation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, each providing a unique piece of the structural puzzle. This guide is dedicated to a comprehensive analysis of this compound (CAS 1424-74-4), a molecule of interest in synthetic and medicinal chemistry.
It is important to note that a complete, publicly available, and experimentally verified set of spectra for this compound is not readily found in consolidated databases. This is a common challenge in research. Therefore, this guide will adopt a scientifically rigorous, predictive, and comparative approach. We will leverage predicted spectral data and draw on established principles of spectroscopy. Furthermore, we will make extensive comparisons to the well-documented ortho isomer, 2-(3-Hydroxypropyl)phenol, to ground our interpretations in experimental data and highlight the subtle yet definitive differences that arise from the isomeric substitution pattern. This methodology reflects a real-world workflow for characterizing a novel or less-documented compound, blending theoretical knowledge with practical data interpretation.
Molecular Structure and Analytical Overview
This compound is an aromatic compound featuring a hydroxyl group and a hydroxypropyl substituent at the meta-position of a benzene ring. Its structural confirmation relies on identifying key features: the aliphatic propyl chain, the primary alcohol, the phenol, and the 1,3-disubstituted aromatic ring system.
Our analytical workflow is designed to be a self-validating system. The data from each technique should converge to support a single, unambiguous structure.
Physical and chemical properties of 3-(3-hydroxypropyl)phenol
An In-Depth Technical Guide to 3-(3-Hydroxypropyl)phenol for Advanced Research
Abstract: This guide provides a comprehensive technical overview of this compound (CAS No. 1424-74-4), a bifunctional organic compound featuring both a phenolic and a primary alcohol moiety. This unique structure makes it a valuable intermediate and building block in various fields, including pharmaceutical synthesis and material science. This document delves into its core physicochemical properties, spectroscopic characteristics, chemical reactivity, and potential synthetic pathways. The information is curated for researchers, chemists, and drug development professionals, emphasizing the practical implications of its molecular structure on its behavior and application.
Chemical Identity and Molecular Structure
This compound is an aromatic alcohol. Its structure consists of a phenol ring substituted at the meta-position with a 3-hydroxypropyl chain. The presence of two distinct hydroxyl groups—one acidic (phenolic) and one nucleophilic (alcoholic)—on a relatively simple scaffold is the cornerstone of its chemical utility.
Key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1424-74-4 | [1][2][3] |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=CC(=C1)O)CCCO | [1] |
| InChIKey | TVQDIGAZKJXXLX-UHFFFAOYSA-N | [1] |
The molecule's functionality is dictated by three primary regions:
-
The Aromatic Ring: The benzene ring is the core scaffold.
-
The Phenolic Hydroxyl Group: This group makes the molecule acidic and activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions relative to itself.
-
The Aliphatic Side Chain with a Primary Alcohol: The propyl chain provides spacing and flexibility, while the terminal primary alcohol acts as a nucleophile and is susceptible to oxidation.
Physicochemical Properties
Experimental data for this compound is sparse in publicly available literature; many databases provide computed or predicted values. These predictions, derived from computational models, offer valuable guidance for experimental design.
Table of Computed Physicochemical Properties:
| Property | Predicted Value | Source |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| Exact Mass | 152.083729621 Da | [1] |
Solubility & Appearance: Pure phenol is a white crystalline solid, and its derivatives often share similar characteristics.[4] Based on its structure, this compound is expected to be a solid or a viscous liquid at room temperature. The two hydroxyl groups allow for hydrogen bonding, suggesting moderate solubility in water and high solubility in polar organic solvents such as ethanol, methanol, and acetone.[4][5] Commercial suppliers recommend storing the compound in a dry, dark place at room temperature.[2]
Spectroscopic Profile (Predicted)
A robust analytical workflow is critical for confirming the identity and purity of any chemical compound. The following are the expected spectroscopic signatures for this compound.
-
¹H NMR: The proton NMR spectrum would be characterized by distinct regions. The aromatic region (approx. 6.5-7.2 ppm) would show complex splitting patterns for the four protons on the substituted ring. The aliphatic region would feature three methylene groups: one adjacent to the ring (Ar-CH₂-, approx. 2.6 ppm), one adjacent to the alcohol (-CH₂-OH, approx. 3.6 ppm), and a central methylene group (-CH₂-, approx. 1.8 ppm). The two hydroxyl protons (-OH) would appear as broad singlets, with their chemical shift being concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR would display nine distinct signals. Four signals would correspond to the aromatic carbons, with the carbon bearing the phenolic -OH group being the most downfield (approx. 155 ppm). The remaining five signals would correspond to the propyl chain carbons and the other aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibrations from both the alcohol and phenol groups due to hydrogen bonding. C-O stretching bands would appear in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching peaks would be visible in the 1450-1600 cm⁻¹ range.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 152. Subsequent fragmentation would likely involve the loss of water (M-18) and cleavage of the propyl side chain.
Chemical Reactivity and Synthetic Utility
The value of this compound in drug discovery and material science stems from its dual reactivity. The phenolic and alcoholic hydroxyl groups can be addressed with high selectivity under different reaction conditions.
Key Reactions:
-
Reactions of the Alcoholic -OH: As a primary alcohol, this group readily undergoes oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted into esters, ethers, or halides via standard synthetic protocols.
-
Reactions of the Phenolic -OH: This group is acidic and can be deprotonated with a mild base to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis. It can also form esters with acyl chlorides or anhydrides.
-
Reactions of the Aromatic Ring: The phenolic -OH group is an activating group, directing electrophiles to the ortho and para positions. Therefore, the molecule can undergo reactions like halogenation, nitration, and Friedel-Crafts acylation at the positions C2, C4, and C6.
Caption: Key reaction pathways for this compound.
Proposed Synthesis Workflow
A plausible laboratory-scale synthesis of this compound can be envisioned starting from commercially available 3-methoxyphenylacetic acid. This multi-step process leverages standard and reliable organic reactions.
Experimental Protocol:
-
Reduction of Carboxylic Acid: 3-methoxyphenylacetic acid is reduced to 2-(3-methoxyphenyl)ethanol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) at 0 °C to room temperature.
-
Conversion to Halide: The resulting alcohol is converted to a bromide, 2-(3-methoxyphenyl)ethyl bromide, using a reagent like phosphorus tribromide (PBr₃).
-
Grignard Reaction & Formylation: The bromide is converted into a Grignard reagent by reacting with magnesium turnings. This is followed by a reaction with a one-carbon electrophile like dimethylformamide (DMF) to yield 3-(3-methoxyphenyl)propanal.
-
Reduction of Aldehyde: The aldehyde is then reduced to the target primary alcohol, 3-(3-methoxyphenyl)propan-1-ol, using a milder reducing agent like sodium borohydride (NaBH₄) in methanol.
-
Demethylation: The final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is typically achieved using a strong Lewis acid like boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (DCM).
Purification: The crude product from the final step would be purified using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the final compound.
Caption: Proposed synthetic workflow for this compound.
Applications and Natural Occurrence
While specific, large-scale industrial applications for this compound are not widely documented, its structure is of significant interest. Its isomers are used as precursors in the synthesis of pharmaceuticals and agricultural chemicals.[6] Given its bifunctional nature, it serves as a versatile building block for creating more complex molecules with potential biological activity.
Notably, this compound has been identified as a natural product found in the European yew tree, Taxus baccata.[1] This plant is the original source of the prominent chemotherapy drug Paclitaxel (Taxol), suggesting that related phenolic compounds from this species may warrant further investigation for biological activity.
Safety and Handling
No specific toxicology data for this compound is readily available. However, based on its structural similarity to other phenols and its isomer, 2-(3-hydroxypropyl)phenol, appropriate precautions must be taken. Phenolic compounds are generally toxic and corrosive.[7]
GHS Hazard Statements (Inferred from Isomer Data):
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H318: Causes serious eye damage.[8]
-
H335: May cause respiratory irritation.[8]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]
References
- 1. 3-Hydroxybenzenepropanol | C9H12O2 | CID 10351871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1424-74-4|this compound|BLD Pharm [bldpharm.com]
- 3. 3-(3-HYDROXY-PROPYL)-PHENOL | 1424-74-4 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Nitrophenol, 98+% | Fisher Scientific [fishersci.ca]
- 6. Cas 1481-92-1,2-(3-HYDROXY-PROPYL)-PHENOL | lookchem [lookchem.com]
- 7. Phenol for Advanced Chemical Synthesis Applications | PENPET [penpet.com]
- 8. 2-(3-Hydroxypropyl)phenol | C9H12O2 | CID 266742 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-(3-Hydroxypropyl)phenol
Abstract: This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 3-(3-Hydroxypropyl)phenol, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical principles governing the compound's behavior in various solvents and under diverse environmental conditions. It offers field-proven, step-by-step protocols for solubility and stability assessment, grounded in authoritative standards from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). Through a synthesis of theoretical knowledge and practical application, this guide aims to equip professionals with the critical insights needed for effective formulation, handling, and storage of this compound.
Section 1: Physicochemical Profile of this compound
This compound, with the molecular formula C₉H₁₂O₂, is an aromatic organic compound featuring both a phenolic hydroxyl group and a primary alcohol on a propyl side chain.[1] This dual functionality dictates its chemical behavior, influencing its solubility, polarity, and reactivity.
Molecular Structure:
Caption: Chemical structure of this compound.
Understanding the molecule's fundamental properties is paramount to predicting its behavior in formulation and development. The phenolic hydroxyl group imparts weak acidity (predicted pKa ≈ 10.28), while the aliphatic hydroxyl group behaves as a typical primary alcohol.[2][3] The presence of two hydroxyl groups allows the molecule to act as both a hydrogen bond donor and acceptor, a key factor in its solubility profile.[3]
Key Physicochemical Parameters:
| Property | Value / Prediction | Source |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Predicted pKa | 10.28 ± 0.30 | [2][3] |
| Predicted LogP | 1.5 | [1] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
The predicted LogP value of 1.5 suggests that the compound has a moderate lipophilicity, indicating it will be soluble in a range of organic solvents but may have limited solubility in water.
Section 2: A Deep Dive into the Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability and formulate-ability. The solubility of this compound is governed by the interplay of its polar hydroxyl groups and its nonpolar benzene ring.
Causality of Solubility Behavior:
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The two hydroxyl groups can form strong hydrogen bonds with protic solvents. While sparingly soluble in water, its solubility is expected to be significantly higher in lower-chain alcohols like ethanol and methanol, where the alkyl groups of the solvent can interact more favorably with the compound's benzene ring.
-
In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of this compound. Solubility is expected to be moderate to good, driven by dipole-dipole interactions.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low. The strong, cohesive energy of the hydrogen-bonded this compound molecules is difficult to overcome by the weak van der Waals forces offered by nonpolar solvents.
Predicted Solubility Summary:
| Solvent Category | Example Solvents | Predicted Solubility | Primary Intermolecular Force |
| Polar Protic | Water | Sparingly Soluble | Hydrogen Bonding |
| Ethanol, Methanol | Soluble | Hydrogen Bonding | |
| Polar Aprotic | Acetone, DMSO | Soluble | Dipole-Dipole, H-Bonding |
| Acetonitrile | Moderately Soluble | Dipole-Dipole | |
| Nonpolar | Hexane, Toluene | Poorly Soluble | London Dispersion Forces |
Note: This table is based on chemical principles. Experimental verification is essential and is outlined in Section 4.
Section 3: Unraveling the Stability Landscape
The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] For phenolic compounds like this compound, the primary degradation pathways of concern are oxidation and pH-mediated reactions.
Key Factors Influencing Stability:
-
Oxidation: Phenols are susceptible to oxidation, which can be initiated by air (oxygen), light, or trace metal ions.[5] The phenolic hydroxyl group can be oxidized to form phenoxy radicals, which can then polymerize or rearrange to form colored quinone-type structures. This degradation is often accelerated by elevated temperatures and exposure to UV light.[5][6][7]
-
pH: The stability of phenolic compounds is highly pH-dependent.[8][9] In alkaline conditions (high pH), the phenolic proton dissociates to form a phenoxide ion. This anion is more electron-rich and thus significantly more susceptible to oxidation than the protonated phenol.[8][9] Therefore, degradation is often accelerated in basic solutions. Phenolic compounds are generally more stable in acidic to neutral conditions.[9]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including oxidation and hydrolysis.[6][10] Storage at controlled, and often reduced, temperatures is crucial for maintaining the long-term integrity of the compound.
Primary Degradation Pathway: Oxidation
The most probable degradation route involves the oxidation of the phenol ring. This process can be visualized as follows:
Caption: Simplified pathway for the oxidative degradation of phenols.
Section 4: Protocol for Practical Solubility Assessment (Shake-Flask Method)
This protocol is based on the principles outlined in the OECD Test Guideline 105 for determining water solubility.[11][12] The shake-flask method is a reliable technique for substances with solubilities above 10⁻² g/L.[11][12]
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Workflow Diagram:
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Methodology:
-
Preparation:
-
Calibrate all equipment (analytical balance, thermometer, HPLC).
-
Ensure the selected solvent is of high purity (e.g., HPLC grade).
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
-
Equilibration (Trustworthiness Checkpoint):
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed, inert vial (e.g., glass with a PTFE-lined cap). The excess solid is crucial to ensure saturation is achieved.
-
Place the vial in a thermostatically controlled shaker or agitator at a specified temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for an extended period. To ensure equilibrium is reached, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same concentration.[12]
-
-
Sampling and Preparation:
-
Once equilibrium is reached, stop agitation and allow the solid to settle. Centrifugation can be used to accelerate phase separation.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample using a validated HPLC method. A typical method for phenols involves a C18 reversed-phase column with a mobile phase of acetonitrile and water (or a buffer).[13] Detection is commonly performed using a UV detector at the compound's λ_max.
-
Quantify the concentration against the prepared calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Repeat the experiment at least in triplicate to ensure reproducibility.
-
Section 5: Protocol for Forced Degradation & Stability Assessment
This protocol is designed based on the principles of forced degradation studies as described in the ICH Q1A(R2) guideline.[4][14][15] The goal is to identify potential degradation products and pathways to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal).
Workflow Diagram:
Caption: Workflow for conducting a forced degradation stability study.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Application of Stress:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M HCl) and heat (e.g., 60-80°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M NaOH) and keep at room temperature. Causality Note: Phenols are highly sensitive to basic conditions, so harsh heating is often unnecessary and can lead to complete degradation.
-
Oxidative Degradation: Treat the stock solution with a low concentration of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Store the stock solution and solid compound at an elevated temperature (e.g., 80°C) protected from light.
-
Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines, alongside a dark control sample.[14]
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Quench the reaction if necessary (e.g., neutralize the acid/base samples).
-
Analyze all samples using a stability-indicating HPLC method. An ideal method will separate the parent peak from all degradation product peaks. Using a photodiode array (PDA) detector can help assess peak purity, while mass spectrometry (MS) is invaluable for identifying the mass of unknown degradants.
-
-
Data Evaluation (Trustworthiness Checkpoint):
-
Calculate the percentage of the parent compound remaining at each time point.
-
Calculate the percentage of each degradation product formed.
-
Perform a mass balance calculation. The sum of the assay of the parent compound and the levels of all degradation products should ideally remain constant. A good mass balance (e.g., 95-105%) provides confidence in the analytical method's ability to detect all relevant species.
-
Identify the conditions under which the compound is least stable to inform handling and storage recommendations.
-
Section 6: Formulation and Handling Recommendations
Based on the synthesized physicochemical profile, the following insights are critical for drug development professionals:
-
Solvent Selection for Formulation: For liquid formulations, polar organic solvents or co-solvent systems involving ethanol, propylene glycol, or polyethylene glycol are likely to be most effective. For aqueous formulations, pH control will be critical. Buffering the solution to a slightly acidic pH (e.g., pH 4-6) will enhance stability by keeping the phenol group protonated and less susceptible to oxidation.[9]
-
Stability during Handling and Storage: The compound should be protected from light and stored in a cool, controlled environment.[6][7] To prevent oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for long-term storage or for solutions. The inclusion of antioxidants (e.g., sodium metabisulfite) or chelating agents (to sequester metal ion catalysts) should be considered in liquid formulations.
-
Analytical Method Development: Chromatographic methods must be validated as "stability-indicating." The forced degradation studies outlined above are the primary tool for achieving this, ensuring that any potential degradants do not co-elute with the active compound, which would lead to an inaccurate assessment of its purity and potency over time.
Section 7: References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from --INVALID-LINK--
-
Regulatory Affairs Professionals Society (RAPS). (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from --INVALID-LINK--
-
International Council for Harmonisation (ICH). (n.d.). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from --INVALID-LINK--
-
European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from --INVALID-LINK--
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from --INVALID-LINK--
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 1481-92-1, 2-(3-HYDROXY-PROPYL)-PHENOL. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from --INVALID-LINK--
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). 2-(3-Hydroxypropyl)phenol. Retrieved from --INVALID-LINK--
-
EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-(1-Hydroxypropyl)phenol. Retrieved from --INVALID-LINK--
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from --INVALID-LINK--
-
Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Hydroxybenzenepropanol. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 1424-74-4|this compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-(3-hydroxypropyl)phenol. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods - Toxicological Profile for Phenol. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information (NCBI). (n.d.). Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information (NCBI). (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). chemical reaction equations of Phenol degradation pathway. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Pathways of phenol degradation. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 528 - Determination of Phenols in Drinking Water. Retrieved from --INVALID-LINK--
-
Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved from --INVALID-LINK--
-
Chromatography Online. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from --INVALID-LINK--
References
- 1. 3-Hydroxybenzenepropanol | C9H12O2 | CID 10351871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 2-(3-Hydroxypropyl)phenol|lookchem [lookchem.com]
- 4. database.ich.org [database.ich.org]
- 5. Phenol - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. filab.fr [filab.fr]
- 12. laboratuar.com [laboratuar.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Technical Guide to the Potential Biological Activities of Substituted Hydroxypropyl Phenols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Substituted phenols represent a cornerstone in medicinal chemistry, valued for their diverse biological activities. This technical guide delves into the potential therapeutic applications of a specific subclass: substituted hydroxypropyl phenols. While direct research on simple hydroxypropyl phenols is an emerging field, this document synthesizes current knowledge from related, more complex phenolic structures, such as magnolol and honokiol, to provide a comprehensive overview of their potential antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. We will explore the underlying mechanisms of action, present detailed protocols for in vitro evaluation, and discuss the critical structure-activity relationships that govern the efficacy of these compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of substituted hydroxypropyl phenols.
Introduction: The Therapeutic Promise of Substituted Phenols
Phenolic compounds are a vast and diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. Their inherent ability to donate a hydrogen atom or an electron makes them potent antioxidants, a property that underpins many of their other biological activities.[1] The substitution pattern on the phenolic ring plays a crucial role in modulating their physicochemical properties and biological efficacy. The introduction of a hydroxypropyl group, in particular, can influence lipophilicity, steric hindrance, and the potential for hydrogen bonding, thereby fine-tuning the molecule's interaction with biological targets.
While the broader class of phenolic compounds has been extensively studied, this guide will focus on the specific potential of phenols bearing hydroxypropyl substituents. Due to the limited direct research on simple substituted hydroxypropyl phenols, we will draw parallels from well-studied, more complex analogues like magnolol and honokiol. These biphenolic compounds, which can be viewed as elaborate substituted phenols, have demonstrated significant therapeutic potential, offering valuable insights into the possible activities of their simpler hydroxypropyl counterparts.[2][3]
Antioxidant Activity: The Foundation of Phenolic Bioactivity
The antioxidant capacity of phenolic compounds is their most fundamental biological property, from which many other therapeutic effects are derived. This activity is primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions.
Mechanism of Action
Phenolic antioxidants primarily act via two mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making it less reactive than the initial free radical.
-
Single Electron Transfer (SET): The phenol can donate an electron to a free radical, converting it to an anion, which is then typically protonated by the solvent.
The efficiency of these processes is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring.[4] For instance, electron-donating groups can enhance the antioxidant activity by stabilizing the phenoxyl radical.
In Vitro Evaluation of Antioxidant Activity
Several standardized assays are employed to quantify the antioxidant potential of phenolic compounds in vitro.
This is one of the most common and reliable methods for evaluating antioxidant activity.[5]
Protocol:
-
Prepare a stock solution of the substituted hydroxypropyl phenol in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, mix the DPPH solution with the test compound dilutions.
-
Include a control (DPPH solution with solvent only) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) solution, and FeCl₃ solution.
-
Warm the FRAP reagent to 37°C.
-
Add the test compound to the FRAP reagent and incubate at 37°C for a specified time.
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Construct a standard curve using a known antioxidant, such as Trolox.
-
Express the antioxidant capacity of the test compound as Trolox equivalents.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is a key contributor to a wide range of diseases. Phenolic compounds have demonstrated significant anti-inflammatory properties, primarily through their ability to modulate key inflammatory signaling pathways.[6][7]
Mechanism of Action
The anti-inflammatory effects of phenolic compounds are often linked to the inhibition of pro-inflammatory enzymes and the modulation of transcription factors that regulate the expression of inflammatory mediators. Key pathways include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many phenolic compounds can inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Phenols can also modulate the MAPK signaling cascade (including ERK, JNK, and p38), which plays a crucial role in the inflammatory response.[9]
-
COX (Cyclooxygenase) and LOX (Lipoxygenase) Inhibition: Some phenolic compounds can directly inhibit the activity of COX and LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.
For example, honokiol has been shown to inhibit fMLP-induced superoxide anion production in human neutrophils with an IC50 of 9.80 ± 0.21 μM by targeting Lyn kinase, a member of the Src family of kinases.[10]
Figure 1: Simplified diagram of the NF-κB signaling pathway and potential points of inhibition by substituted hydroxypropyl phenols.
In Vitro Evaluation of Anti-inflammatory Activity
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the substituted hydroxypropyl phenol for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Measure cell viability using an MTT or similar assay to rule out cytotoxicity.
-
Calculate the percentage of inhibition of NO production and determine the IC50 value.
Anticancer Activity: A Multifaceted Approach
The anticancer properties of phenolic compounds are attributed to their ability to induce apoptosis, inhibit cell proliferation and migration, and suppress angiogenesis.[11] Analogs of magnolol and honokiol have shown promising anticancer activities. For instance, a semi-synthesized magnolol derivative exhibited potent cytotoxic activity against four human cancer cell lines, with IC50 values ranging from 20.43 to 28.27 μM.[12] Another study on novel magnolol derivatives reported IC50 values ranging from 4.81 to 13.54 μM against non-small cell lung cancer cell lines.[13]
Mechanism of Action
The anticancer mechanisms of phenolic compounds are diverse and often involve the modulation of multiple signaling pathways:
-
Induction of Apoptosis: Phenols can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio) and activating caspases.
-
Cell Cycle Arrest: They can halt the cell cycle at various checkpoints (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.
-
Inhibition of Metastasis: Some phenolic compounds can inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs).[12]
Figure 2: Experimental workflow for evaluating the in vitro anticancer activity of substituted hydroxypropyl phenols.
In Vitro Evaluation of Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the substituted hydroxypropyl phenol for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.[14]
Table 1: Cytotoxicity of Selected Magnolol Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Magnolol Derivative 6a | MDA-MB-231 | 20.43 | [12] |
| Magnolol Derivative 6a | MCF-7 | 28.27 | [12] |
| Magnolol Derivative 6a | CNE-2Z | 25.61 | [12] |
| Magnolol Derivative 6a | SMMC-7721 | 22.84 | [12] |
| Magnolol Derivative A13 | H1975 | 4.81 | [13] |
| Magnolol Derivative C1 | H1975 | 7.92 | [13] |
| Magnolol Derivative C2 | H1975 | 5.86 | [13] |
Antimicrobial Activity: Disrupting Microbial Integrity
Phenolic compounds are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[10] Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.
Mechanism of Action
The antimicrobial action of phenols is generally attributed to:
-
Membrane Disruption: The lipophilic nature of the phenol allows it to partition into the lipid bilayer of the microbial cell membrane, increasing its permeability and leading to the leakage of intracellular components.
-
Enzyme Inhibition: The hydroxyl group of the phenol can interact with microbial enzymes, particularly those involved in energy production, leading to their inactivation.
The antimicrobial efficacy is often related to the lipophilicity of the compound; a more lipophilic phenol will more readily integrate into the cell membrane.[5]
In Vitro Evaluation of Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13][15]
Protocol (Broth Microdilution Method):
-
Prepare a series of twofold dilutions of the substituted hydroxypropyl phenol in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.[16]
Table 2: Antimicrobial Activity of Selected Phenolic Compounds
| Compound | Microorganism | MIC (mM) | Reference |
| 1-Methylpropyl Coumarate | Bacillus subtilis | 0.9 | [17] |
| 1-Methylpropyl Ferulate | Bacillus subtilis | 0.9 | [17] |
| 1-Methylpropyl Coumarate | Escherichia coli | 3.5 | [17] |
| 1-Methylpropyl Ferulate | Escherichia coli | 3.5 | [17] |
| 1-Methylpropyl Coumarate | Candida albicans | 1.8 | [17] |
| 1-Methylpropyl Ferulate | Candida albicans | 1.8 | [17] |
Structure-Activity Relationships (SAR)
The biological activity of substituted hydroxypropyl phenols is intrinsically linked to their chemical structure. Key structural features that influence activity include:
-
Position of the Hydroxypropyl Group: The ortho, meta, or para positioning of the hydroxypropyl group can affect the molecule's steric profile and its ability to interact with target sites.
-
Other Substituents on the Aromatic Ring: The presence of other electron-donating or electron-withdrawing groups can modulate the electronic properties of the phenolic hydroxyl group, thereby influencing its antioxidant and other biological activities.[3][4]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the hydroxypropyl group and other substituents, is crucial for its ability to cross cell membranes and interact with hydrophobic targets.[5]
For example, in a series of phenolic compounds, the antioxidant reactivity was found to be dependent on the bond dissociation enthalpy of the O-H bond, which is influenced by the electronic effects of the substituents.[18]
Conclusion and Future Perspectives
Substituted hydroxypropyl phenols represent a promising, yet underexplored, class of compounds with the potential for a wide range of biological activities. By drawing insights from related, more complex molecules like magnolol and honokiol, we can infer that these simpler structures are likely to possess significant antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The future of research in this area lies in the systematic synthesis and biological evaluation of a diverse library of substituted hydroxypropyl phenols. Such studies will be instrumental in elucidating their specific mechanisms of action, establishing clear structure-activity relationships, and ultimately, paving the way for the development of novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. jocpr.com [jocpr.com]
- 2. Facile Purification of Honokiol and its Antiviral and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Semi-Synthesis and In Vitro Anti-Cancer Evaluation of Magnolol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and synthesis of novel magnolol derivatives with potent anticancer activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuropharmacological potential of honokiol and its derivatives from Chinese herb Magnolia species: understandings from therapeutic viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discoveryklab.essec.edu [discoveryklab.essec.edu]
- 18. mdpi.com [mdpi.com]
Discovery and natural occurrence of 3-(3-Hydroxypropyl)phenol
An In-Depth Technical Guide to 3-(3-Hydroxypropyl)phenol: Discovery, Natural Occurrence, and Synthetic Pathways
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a phenolic compound of interest to researchers in natural product chemistry, pharmacology, and synthetic chemistry. We will delve into its discovery, natural sources, methods for its isolation and synthesis, and its analytical characterization. This document is intended for professionals in drug development and scientific research, offering expert insights into the experimental considerations for working with this molecule.
Introduction and Physicochemical Properties
This compound, also known as 3-hydroxybenzenepropanol, is a substituted phenol with the chemical formula C₉H₁₂O₂.[1][2] Its structure consists of a phenol ring substituted at the meta-position with a 3-hydroxypropyl chain. This unique combination of a hydrophilic alcohol and a moderately polar phenol group imparts specific solubility and reactivity characteristics that are of interest for further chemical modification and biological evaluation.
The presence of two hydroxyl groups and an aromatic ring suggests potential for a range of biological activities, including antioxidant and antimicrobial properties, which are common among phenolic compounds.[3][4] Its role as a potential building block in the synthesis of more complex molecules further enhances its importance in medicinal and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1424-74-4 | [1][5] |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Hydroxybenzenepropanol, 3-(3-hydroxyphenyl)propanol | [2] |
Discovery and Natural Occurrence
The formal discovery of this compound is not extensively documented in readily available literature. However, its identification as a naturally occurring compound has been reported.
Identification in Flora
This compound has been identified as a constituent of Taxus baccata, the European yew.[2] This finding is significant as the Taxus genus is a well-known source of complex and biologically active natural products, most notably the anticancer drug paclitaxel. The presence of simpler phenolic compounds like this compound in these plants suggests they may serve as biosynthetic precursors or have their own ecological roles.
Context within Natural Phenols
Phenolic compounds are a large and diverse group of secondary metabolites found throughout the plant and microbial kingdoms.[6][7] They play crucial roles in plant defense against pathogens, insects, and UV radiation.[6] While this compound is not one of the most abundant natural phenols, its existence underscores the structural diversity that can be found in nature. Many phenolic compounds are also found in products derived from plants, such as propolis, a resinous mixture produced by honeybees, which is rich in a variety of phenols and polyphenols.[8][9][10]
Isolation from Natural Sources
The isolation of this compound from a plant matrix like Taxus baccata would follow established protocols for the extraction and purification of phenolic compounds.[11][12] The choice of solvent and chromatographic technique is critical for achieving good recovery and purity.
Extraction Methodologies
A generalized workflow for the isolation of this compound from a plant source would involve an initial extraction with a polar solvent to solubilize the phenolic constituents.
Step-by-Step Protocol:
-
Sample Preparation: The plant material (e.g., leaves, bark) is first dried and ground to a fine powder to increase the surface area for solvent penetration.[7]
-
Solvent Extraction: A polar solvent such as methanol, ethanol, or a mixture of acetone and water is used for the initial extraction.[13] This can be performed using techniques like maceration, Soxhlet extraction, or more modern methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[11]
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For a compound like this compound, partitioning between a non-polar solvent (like hexane, to remove lipids) and a more polar solvent (like ethyl acetate) would be appropriate.
-
Chromatographic Purification: The enriched fraction is then purified using chromatographic techniques.
-
Column Chromatography: Initial purification is often carried out on a silica gel or Sephadex column.[11] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would be used to separate the compounds.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain a highly pure sample is typically achieved using reversed-phase HPLC (RP-HPLC).[11]
-
Chemical Synthesis
While found in nature, laboratory synthesis provides a reliable and scalable source of this compound for research purposes. A plausible and efficient synthetic route involves the reduction of a suitable carbonyl precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the propyl chain at the alcohol, suggesting a precursor such as 3-(3-oxopropyl)phenol or a related ester or acid. A more straightforward approach would be the reduction of 3-(3-hydroxyphenyl)propanoic acid or its ester.
Proposed Synthetic Pathway
A common method would be the reduction of the carboxylic acid group of 3-(3-hydroxyphenyl)propanoic acid.
Step-by-Step Protocol:
-
Starting Material: Commercially available 3-(3-hydroxyphenyl)propanoic acid.
-
Reduction: The carboxylic acid is reduced to the primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF) is typically used for this transformation. The reaction is usually performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
-
Workup: The reaction is carefully quenched with water and a base (e.g., NaOH solution) to neutralize the excess reducing agent and precipitate the aluminum salts.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography.
Spectroscopic Analysis
The structural elucidation of this compound relies on standard spectroscopic techniques. The expected data provides a fingerprint for the identification and purity assessment of the compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (4H): Complex multiplet pattern in the range of δ 6.6-7.2 ppm.[14]- Hydroxyl Protons (2H): Two broad singlets, one for the phenolic OH (variable, ~δ 4.5-8.0 ppm) and one for the alcoholic OH (variable, ~δ 1.5-4.0 ppm).[15]- Methylene Protons (6H): - CH₂ adjacent to the aromatic ring (~δ 2.6 ppm, triplet). - CH₂ adjacent to the alcohol (~δ 3.6 ppm, triplet). - Central CH₂ group (~δ 1.8 ppm, multiplet). |
| ¹³C NMR | - Aromatic Carbons: 6 signals, with the carbon bearing the OH group being the most downfield (~155 ppm).- Aliphatic Carbons: 3 signals for the propyl chain carbons (~δ 62, 34, 32 ppm). |
| Mass Spec (EI) | - Molecular Ion (M⁺): A distinct peak at m/z = 152.[16]- Key Fragments: Loss of water (M-18), cleavage of the propyl chain. Phenols often show a characteristic loss of CO (M-28).[15] |
| IR Spectroscopy | - O-H Stretch: Broad absorption band in the range of 3200-3600 cm⁻¹ (for both alcohol and phenol).- Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.- Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.- C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region. |
Biological Activity and Potential Applications
While specific biological activities for this compound are not extensively reported, its chemical structure allows for informed predictions based on the broader class of phenolic compounds.
-
Antioxidant Activity: Phenolic hydroxyl groups are known to be excellent hydrogen donors, which allows them to scavenge free radicals.[17] It is highly probable that this compound possesses antioxidant properties.
-
Antimicrobial Activity: Many simple phenols exhibit antimicrobial and antifungal activities.[4] This compound could be investigated for its potential to inhibit the growth of various microorganisms.
-
Synthetic Intermediate: Its bifunctional nature (possessing two hydroxyl groups at different positions) makes it a valuable intermediate for the synthesis of more complex molecules, including potential drug candidates and polymers.[18] The ortho-isomer, 2-(3-Hydroxypropyl)phenol, is noted as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[18]
Conclusion
This compound is a naturally occurring phenolic compound with a straightforward chemical structure that belies its potential for interesting biological activity and synthetic utility. While its natural abundance may be low, efficient chemical synthesis makes it readily accessible for further research. Future investigations should focus on a thorough evaluation of its biological properties, particularly its antioxidant and antimicrobial potential, and its use as a versatile building block in medicinal chemistry. This guide provides the foundational knowledge for researchers to confidently work with and explore the potential of this intriguing molecule.
References
- 1. 3-(3-HYDROXY-PROPYL)-PHENOL | 1424-74-4 [chemicalbook.com]
- 2. 3-Hydroxybenzenepropanol | C9H12O2 | CID 10351871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1424-74-4|this compound|BLD Pharm [bldpharm.com]
- 6. Naturally occurring phenols - Wikipedia [en.wikipedia.org]
- 7. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Antioxidant Activity of Polyphenols Derived from Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propolis: An update on its chemistry and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propolis: A Wonder Bees Product and Its Pharmacological Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 3-Phenylpropanol [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cas 1481-92-1,2-(3-HYDROXY-PROPYL)-PHENOL | lookchem [lookchem.com]
An In-depth Technical Guide to the In Silico Prediction of 3-(3-Hydroxypropyl)phenol Bioactivity
Abstract
In the initial phases of drug discovery, the prioritization of candidate molecules is paramount to optimizing resources and expediting the development timeline.[1][2] In silico methodologies provide a robust framework for the rapid assessment of a compound's potential biological activities and pharmacokinetic profile before committing to costly and time-intensive laboratory synthesis and testing.[3][4] This guide presents a comprehensive, multi-faceted in silico workflow for the characterization of 3-(3-Hydroxypropyl)phenol, a phenolic compound with potential applications as a precursor in pharmaceuticals and agrochemicals.[5] We will explore a synergistic application of ligand- and structure-based computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore-based virtual screening, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The protocols detailed herein are designed to be self-validating and are grounded in established computational chemistry principles, providing researchers with a practical guide to elucidating the bioactivity of novel or under-characterized small molecules.
Introduction: The Case for In Silico Bioactivity Prediction
This compound is a derivative of phenol, an aromatic compound known to be a crucial raw material in various chemical manufacturing processes.[6] Phenol and its derivatives have a wide range of documented biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-cancer properties.[6] Given this precedent, this compound presents as an interesting candidate for further biological evaluation.
Traditional high-throughput screening, while effective, is resource-intensive.[3] Computational, or in silico, approaches have emerged as an indispensable complementary tool, enabling the prediction of a molecule's biological interactions and its behavior within a biological system.[4] These methods leverage existing biological and chemical data to build predictive models, thereby streamlining the discovery process by focusing experimental efforts on the most promising candidates.[2]
This guide will provide a detailed walkthrough of a logical and robust in silico workflow to predict the bioactivity of this compound.
Foundational In Silico Analysis: ADMET and Physicochemical Profiling
Before investigating specific biological targets, it is crucial to assess the "drug-likeness" and potential liabilities of a compound.[3] Predicting ADMET properties provides an early warning of potential pharmacokinetic or toxicity issues that could derail a development program.[7]
ADMET Prediction Protocol
Several web-based tools offer reliable ADMET prediction based on machine learning models trained on large datasets.[7][8]
Experimental Protocol:
-
Molecule Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. The canonical SMILES is C1=CC(=CC(=C1)O)CCCO.[9]
-
Web Server Submission: Access a comprehensive ADMET prediction platform such as ADMETlab 3.0 or admetSAR.[8][10]
-
Execution: Input the SMILES string into the server and initiate the prediction process.
-
Data Analysis: The server will return a profile of predicted properties. Key parameters to analyze include:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor predictions (e.g., CYP2D6, CYP3A4).
-
Excretion: Predicted clearance pathways.
-
Toxicity: Ames mutagenesis, carcinogenicity, and human Ether-a-go-go-Related Gene (hERG) inhibition.[10]
-
Predicted Physicochemical and ADMET Properties of this compound
The following table summarizes the predicted properties for this compound, which are crucial for interpreting its potential as a bioactive agent.
| Property Category | Parameter | Predicted Value | Implication |
| Physicochemical | Molecular Weight | 152.19 g/mol | Within "drug-like" range |
| LogP | 1.5 | Good balance of hydrophilicity/lipophilicity | |
| H-Bond Donors | 2 | Favorable for target interaction | |
| H-Bond Acceptors | 2 | Favorable for target interaction | |
| Absorption | HIA | High | Likely well-absorbed from the gut |
| Caco-2 Permeability | High | Good potential for cell membrane passage | |
| Distribution | BBB Penetration | Yes | Potential for CNS activity |
| PPB | Moderate | A significant fraction will be free to interact with targets | |
| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions via this pathway |
| CYP3A4 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions via this pathway | |
| Toxicity | Ames Test | Non-mutagenic | Low risk of mutagenicity |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
Ligand-Based Bioactivity Prediction
When the specific biological target of a compound is unknown, ligand-based methods are employed. These approaches leverage the principle that structurally similar molecules often exhibit similar biological activities.[3]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[1][11] This allows for the prediction of activity for new compounds, like this compound, based on data from known molecules.[2]
Causality Behind Experimental Choices: The predictive power of a QSAR model is fundamentally dependent on the quality and relevance of the training data.[12] Therefore, the initial and most critical step is the careful curation of a dataset of phenolic compounds with well-defined biological activities (e.g., IC50 values for enzyme inhibition). The choice of molecular descriptors is also crucial; they must numerically encode the structural features believed to be responsible for the observed biological activity.
Self-Validating System: A robust QSAR protocol must include rigorous validation steps. Cross-validation (e.g., leave-one-out) assesses the internal consistency and stability of the model, while an external test set (a set of compounds not used in model training) provides the ultimate proof of the model's predictive ability for new chemical entities.
-
Data Collection: Compile a dataset of at least 30-50 phenolic compounds with a consistent biological activity endpoint (e.g., antioxidant capacity, enzyme inhibition).
-
Structure Preparation: Draw and optimize the 2D/3D structures of all compounds, including this compound.
-
Descriptor Calculation: Use software (e.g., PaDEL-Descriptor, Mordred) to calculate a wide range of molecular descriptors (e.g., LogP, topological polar surface area, molecular weight, electronic descriptors).
-
Data Preprocessing: Normalize the descriptor data and split the dataset into a training set (~80%) and a test set (~20%).
-
Model Generation: Using the training set, apply a statistical or machine learning method to build a model correlating descriptors with activity.
-
Validation:
-
Perform cross-validation on the training set to check for overfitting.
-
Use the trained model to predict the activity of the test set compounds and compare with their known experimental values. A good model will show a high correlation coefficient (R²) and low root mean square error (RMSE).
-
-
Prediction: Apply the validated QSAR model to the descriptors calculated for this compound to predict its biological activity.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target.[13][14] Pharmacophore models can be used as 3D queries to screen large compound databases for molecules that are likely to be active.[15][16]
-
Model Building (Ligand-Based):
-
Select a set of diverse, potent, and structurally related active compounds.
-
Generate multiple low-energy conformations for each molecule.
-
Align the molecules and identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings). Software like LigandScout or MOE can automate this process.
-
-
Database Preparation: Obtain a large database of 3D conformers of molecules (e.g., ZINC15).
-
Virtual Screening: Use the generated pharmacophore model as a filter to search the 3D database. Only molecules that match the pharmacophore features and their spatial constraints are retained as "hits."
-
Hit Analysis: The resulting hits, which are structurally diverse but share the key pharmacophoric features, can provide insights into the potential targets and activities of this compound.
Structure-Based Bioactivity Prediction: Molecular Docking
When a potential protein target is identified (e.g., through ligand-based methods or literature review), molecular docking can predict the binding conformation and affinity of a ligand to that target.[4][17] Phenolic compounds are known to interact with a variety of enzymes and receptors, such as cyclooxygenases (COX), lipoxygenases, and various kinases.
Causality Behind Experimental Choices: The accuracy of a docking simulation is highly dependent on the quality of the protein crystal structure and the accuracy of the docking algorithm and scoring function. It is essential to select a high-resolution crystal structure from the Protein Data Bank (PDB) and to prepare it correctly by removing water molecules, adding hydrogens, and assigning correct protonation states. Defining the binding site (the "grid box") is also a critical step; it should encompass the known active site of the protein.
Self-Validating System: A crucial validation step in any docking protocol is to perform "re-docking." This involves removing the co-crystallized ligand from the protein's active site and using the docking program to predict its binding pose. A successful re-docking, where the predicted pose closely matches the crystallographic pose (typically with a Root Mean Square Deviation < 2.0 Å), provides confidence in the chosen docking parameters and their suitability for predicting the binding of new ligands like this compound.
-
Receptor Preparation:
-
Download the 3D structure of a potential protein target from the PDB (e.g., a cyclooxygenase enzyme).
-
Using software like UCSF Chimera or AutoDock Tools, remove water molecules and any co-crystallized ligands.[18]
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).[19]
-
Save the prepared protein in a suitable format (e.g., PDBQT).[20]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Assign atomic charges and define rotatable bonds.
-
Save the prepared ligand in PDBQT format.[20]
-
-
Grid Box Generation: Define the coordinates and dimensions of a grid box that encompasses the active site of the receptor.
-
Docking Execution: Run the docking simulation using a program like AutoDock Vina.[17][18] The program will systematically sample different conformations of the ligand within the grid box and score them.
-
Results Analysis:
-
Analyze the output to identify the binding poses with the lowest (most favorable) binding energies.
-
Visualize the top-ranked pose in the context of the protein's active site to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.
-
Hypothetical Docking Results Summary
The following table illustrates how docking results for this compound against potential targets could be presented.
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Cyclooxygenase-2 (COX-2) | -7.8 | Tyr385, Ser530, Arg120 | Hydrogen Bonds, Pi-Alkyl |
| 5-Lipoxygenase (5-LOX) | -7.2 | His367, His550, Phe177 | Hydrogen Bonds, Pi-Pi Stacking |
| Tyrosine Kinase (Src) | -6.9 | Thr338, Met341, Asp404 | Hydrogen Bond, Hydrophobic |
Conclusion and Future Directions
This guide has outlined a systematic and multi-faceted in silico approach to predict the bioactivity of this compound. By integrating ADMET profiling, QSAR, pharmacophore modeling, and molecular docking, a comprehensive picture of the compound's potential can be developed. The initial ADMET predictions suggest that this compound possesses favorable drug-like properties with a low risk of common toxicities. Ligand-based methods can generate hypotheses about its potential biological activities, while structure-based docking can refine these hypotheses by identifying plausible protein targets and specific molecular interactions.
It is imperative to recognize that in silico predictions are hypotheses that require experimental validation. The findings from this computational workflow should be used to guide and prioritize subsequent in vitro and in vivo experiments, such as enzyme inhibition assays or cell-based activity screens. This synergy between computational prediction and experimental testing represents the most efficient path forward in modern drug discovery and chemical biology research.
References
- 1. jocpr.com [jocpr.com]
- 2. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 1481-92-1,2-(3-HYDROXY-PROPYL)-PHENOL | lookchem [lookchem.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. ADMET-AI [admet.ai.greenstonebio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 3-Hydroxybenzenepropanol | C9H12O2 | CID 10351871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. admetSAR [lmmd.ecust.edu.cn]
- 11. neovarsity.org [neovarsity.org]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 14. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. sites.ualberta.ca [sites.ualberta.ca]
- 20. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
An In-depth Technical Guide to the Isomers of (Hydroxypropyl)phenol: Properties, Synthesis, and Analysis
For researchers, scientists, and professionals in drug development, a profound understanding of isomeric impurities and derivatives is paramount. (Hydroxypropyl)phenols, a class of compounds with significant potential in various chemical and pharmaceutical applications, exist as a variety of isomers, each possessing unique physicochemical properties and biological activities. This guide provides a comprehensive exploration of the ortho, meta, and para isomers of (hydroxypropyl)phenol, offering insights into their synthesis, a comparative analysis of their properties, and detailed analytical methodologies for their separation and identification.
Introduction to the Isomeric Landscape of (Hydroxypropyl)phenol
(Hydroxypropyl)phenol, with the molecular formula C9H12O2, encompasses a group of isomers characterized by a phenol ring substituted with a hydroxypropyl group. The isomeric diversity arises from two key structural variations:
-
Positional Isomerism on the Phenol Ring: The hydroxypropyl group can be attached to the ortho (2-), meta (3-), or para (4-) position relative to the phenolic hydroxyl group.
-
Constitutional Isomerism of the Propyl Chain: The hydroxyl group on the propyl side chain can be located at the 1-, 2-, or 3-position.
This dual isomerism results in a total of nine potential isomers, each with a distinct spatial arrangement of functional groups that dictates its chemical behavior and biological interactions.
Synthesis of (Hydroxypropyl)phenol Isomers: A Strategic Overview
The synthesis of specific (hydroxypropyl)phenol isomers requires careful selection of starting materials and reaction conditions to control regioselectivity.
Synthesis of 2-(3-Hydroxypropyl)phenol (ortho-isomer)
A common route to 2-(3-hydroxypropyl)phenol involves the reduction of a coumarin precursor.[1]
Experimental Protocol: Reduction of Coumarin
-
Dissolution: Dissolve coumarin in a suitable solvent, such as ethanol.[1]
-
Reduction: Add a reducing agent, for example, sodium borohydride, to the solution. The reaction is typically carried out at room temperature.
-
Work-up: After the reaction is complete, acidify the mixture to neutralize any excess reducing agent and to protonate the resulting phenoxide.
-
Extraction: Extract the product into an organic solvent like diethyl ether.
-
Purification: Purify the extracted product using column chromatography on silica gel.
Synthesis of 3-(2-Hydroxy-2-propyl)phenol (meta-isomer)
The synthesis of 3-(2-hydroxy-2-propyl)phenol can be achieved through the reaction of a Grignard reagent with a meta-substituted phenolic ester.[2]
Experimental Protocol: Grignard Reaction with Methyl 3-hydroxybenzoate
-
Grignard Reagent Preparation: Prepare methylmagnesium chloride in tetrahydrofuran (THF).
-
Reaction: Dissolve methyl 3-hydroxybenzoate in THF under an inert atmosphere (e.g., argon).[2] Slowly add the Grignard reagent to this solution at room temperature.[2]
-
Quenching: After stirring for a couple of hours, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2]
-
Extraction: Extract the product with ethyl acetate.[2]
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[2] Purify the final product by silica gel column chromatography.[2]
Synthesis of 4-(1-Hydroxypropyl)phenol (para-isomer)
A representative synthesis for a para-isomer can be adapted from the reduction of a corresponding ketone, such as 4-hydroxypropiophenone.[3]
Experimental Protocol: Reduction of 4-Hydroxypropiophenone
-
Dissolution: Dissolve 4-hydroxypropiophenone in methanol.[3]
-
Reduction: Add a solution of sodium borohydride in aqueous sodium hydroxide dropwise, maintaining the temperature between 18-25°C.[3]
-
Work-up and Extraction: Follow standard procedures for quenching, extraction, and purification as described in the previous protocols.
Comparative Physicochemical Properties of (Hydroxypropyl)phenol Isomers
The position of the hydroxypropyl group and the location of the hydroxyl on the propyl chain significantly influence the physicochemical properties of the isomers. These properties, in turn, affect their solubility, reactivity, and biological availability.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | pKa (Predicted) |
| ortho-Isomers | |||||
| 2-(1-Hydroxypropyl)phenol | - | 152.19 | - | - | - |
| 2-(2-Hydroxypropyl)phenol | 33206-31-4 | 152.19 | - | - | - |
| 2-(3-Hydroxypropyl)phenol | 1481-92-1 | 152.19 | 296.3 at 760 mmHg[1][4] | 1.129[1][4] | 10.28 ± 0.30[1] |
| meta-Isomers | |||||
| 3-(1-Hydroxypropyl)phenol | 55789-02-1 | 152.19 | - | - | - |
| 3-(2-Hydroxypropyl)phenol | 7765-97-1 | 152.19 | - | - | - |
| 3-(3-Hydroxypropyl)phenol | 1424-74-4 | 152.19 | - | - | - |
| para-Isomers | |||||
| 4-(1-Hydroxypropyl)phenol | 22805-42-1 | 152.19 | - | - | - |
| 4-(2-Hydroxypropyl)phenol | 22805-43-2 | 152.19 | - | - | - |
| 4-(3-Hydroxypropyl)phenol | 2344-90-3 | 152.19 | - | 1.134 | - |
The ortho-isomers are expected to exhibit intramolecular hydrogen bonding between the phenolic hydroxyl and the hydroxyl group of the propyl chain, which can influence their boiling points and acidity compared to the meta and para isomers. The solubility in water is generally moderate for these compounds due to the presence of two hydroxyl groups capable of forming hydrogen bonds with water.[5]
Analytical Methodologies for Isomer Separation and Identification
The structural similarity of (hydroxypropyl)phenol isomers presents a significant analytical challenge. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful techniques for their separation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a commonly employed method for the separation of phenolic isomers. The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution.
Experimental Protocol: HPLC Separation of Phenol Isomers
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column is a good starting point. For enhanced selectivity between positional isomers, a pentafluorophenyl (PFP) stationary phase can be highly effective.[6]
-
Mobile Phase: A gradient elution with a mixture of water (often acidified with formic or acetic acid to suppress the ionization of the phenolic hydroxyl group) and an organic modifier like acetonitrile or methanol is typically used.[7]
-
Detection: UV detection at approximately 280 nm is generally effective for phenolic compounds.[8]
-
Optimization: To improve the separation of closely eluting isomers, consider adjusting the gradient slope, the type of organic modifier, the pH of the mobile phase, or the column temperature.[2]
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural elucidation of (hydroxypropyl)phenol isomers. The substitution pattern on the aromatic ring in ¹H NMR and the chemical shifts of the carbon atoms in ¹³C NMR provide definitive information about the isomer's structure.[6][7]
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), provides valuable information on the molecular weight and fragmentation patterns of the isomers.[8][9][10][11] The fragmentation can help in distinguishing between isomers, for instance, by observing the loss of specific neutral fragments from the propyl side chain.[8]
Applications and Biological Significance
(Hydroxypropyl)phenol isomers are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals.[1][4]
-
Pharmaceutical and Agrochemical Synthesis: Their bifunctional nature (phenolic and alcoholic hydroxyl groups) allows for a variety of chemical modifications, making them versatile building blocks.[1][4] For example, 2-(3-hydroxypropyl)phenol is used as a precursor in the synthesis of various pharmaceuticals.[1][4]
-
Disinfectants and Preservatives: Like other phenolic compounds, (hydroxypropyl)phenols are expected to exhibit antimicrobial properties, making them potentially useful as disinfectants and preservatives.[1][4]
The biological activity of these isomers is an area of active research. The position of the substituents can dramatically influence how the molecule interacts with biological targets such as enzymes and receptors.
Toxicology and Safety Considerations
The toxicological profiles of specific (hydroxypropyl)phenol isomers are not extensively documented. However, based on the general toxicology of phenols, these compounds should be handled with care.
General Phenol Toxicity:
-
Acute Exposure: Phenol can be toxic if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns and eye damage. Systemic effects can include damage to the nervous system, kidneys, and liver.
-
GHS Hazard Classifications for some isomers:
It is crucial to consult the Safety Data Sheet (SDS) for each specific isomer before handling and to use appropriate personal protective equipment.
Conclusion
The isomers of (hydroxypropyl)phenol represent a fascinating and important class of chemical compounds. Their properties and potential applications are intrinsically linked to their isomeric form. A thorough understanding of their synthesis, physicochemical characteristics, and analytical behavior is essential for their effective utilization in research and development. This guide provides a foundational framework for scientists and professionals working with these versatile molecules.
Visualizations
Chemical Structures of (Hydroxypropyl)phenol Isomers
Caption: Positional and constitutional isomers of (hydroxypropyl)phenol.
General Workflow for Isomer Analysis
Caption: A typical workflow for the separation and identification of (hydroxypropyl)phenol isomers.
References
- 1. 2-(3-Hydroxypropyl)phenol|lookchem [lookchem.com]
- 2. 3-(2-HYDROXY-2-PROPYL)PHENOL | 7765-97-1 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Cas 1481-92-1,2-(3-HYDROXY-PROPYL)-PHENOL | lookchem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-(2-Hydroxypropyl)phenol | C9H12O2 | CID 10888095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(1-Hydroxypropyl)Phenol | C9H12O2 | CID 13055557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(2-Hydroxypropyl)phenol | C9H12O2 | CID 23498439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. iloencyclopaedia.org [iloencyclopaedia.org]
Health and safety information for handling 3-(3-Hydroxypropyl)phenol
An In-depth Technical Guide to the Health and Safety of 3-(3-Hydroxypropyl)phenol
Introduction
This compound is a phenolic compound with a hydroxypropyl side chain. Its unique chemical structure makes it a valuable building block in the synthesis of various pharmaceutical and chemical entities. As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the health and safety considerations for handling this compound, with a focus on evidence-based practices and risk mitigation strategies for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a comprehensive understanding of its potential hazards. This section details the known and potential risks associated with this compound based on available safety data.
Toxicological Profile
While specific toxicological data for this compound is not extensively documented in publicly available literature, information from safety data sheets provided by suppliers offers a foundational understanding of its potential health effects.
Acute Effects:
-
Skin Contact: May cause skin irritation. Symptoms can include redness, itching, and discomfort upon direct contact.
-
Eye Contact: Can cause serious eye irritation. Direct contact may lead to redness, pain, and watering of the eyes.
-
Inhalation: May cause respiratory irritation. Inhaling dust or vapors may lead to coughing and irritation of the nose and throat.
-
Ingestion: The hazards associated with ingestion are not fully characterized, but it is advisable to avoid all oral contact.
Chronic Effects:
The long-term health effects of exposure to this compound have not been thoroughly investigated. As a precautionary measure, it should be handled as a compound with unknown long-term toxicity, and exposure should be minimized.
Physicochemical Hazards
This compound is a combustible solid. While not highly flammable, it can burn if exposed to a sufficient heat source.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for minimizing the risk of contact with this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Hierarchy of Controls
The hierarchy of controls is a systematic approach to managing workplace hazards. The most effective controls are at the top of the pyramid, and the least effective are at the bottom.
Caption: Hierarchy of controls for mitigating exposure to this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for providing a barrier between the user and the chemical.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect the eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat. | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Not typically required when handled in a fume hood. | If handling large quantities or if a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Safe Handling and Storage Procedures
Adherence to standardized procedures for handling and storage is fundamental to maintaining a safe laboratory environment.
Standard Operating Procedure (SOP) for Handling
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Don the appropriate PPE as outlined in Section 2.3.
-
Have a copy of the Safety Data Sheet (SDS) readily available.
-
-
Weighing and Dispensing:
-
Conduct all weighing and dispensing of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool to transfer the material, minimizing the generation of dust.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling.
-
Storage Requirements
-
Container: Store in the original, tightly sealed container.
-
Conditions: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
Caption: Workflow for responding to a spill of this compound.
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
Conclusion
While this compound is a valuable compound in scientific research, it is essential to handle it with the respect it deserves as a potentially hazardous chemical. By understanding its toxicological profile, implementing robust exposure controls, and adhering to safe handling and emergency procedures, researchers can minimize risks and ensure a safe laboratory environment. This guide serves as a foundational resource, and it is imperative that all personnel receive training on these procedures and have access to the most current Safety Data Sheet before working with this compound.
Methodological & Application
Application Note: A Comprehensive Guide to the Analysis of Phenolic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract and Introduction
Phenolic compounds are a vast and diverse class of secondary metabolites ubiquitous in plants and central to research in the food, pharmaceutical, and environmental sciences. Their antioxidant, anti-inflammatory, and other bioactive properties make their accurate identification and quantification critical for drug development, quality control, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and highly sensitive analytical technique for this purpose.[1][2]
However, the inherent chemical properties of most phenolic compounds—namely their high polarity and low volatility due to the presence of hydroxyl groups—make them unsuitable for direct GC analysis.[2][3][4] This limitation necessitates a critical pre-analytical step known as derivatization , which chemically modifies the analytes to increase their volatility and thermal stability.[2][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful analysis of phenolic compounds using GC-MS. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. We will cover the entire workflow, from efficient sample extraction and cleanup using Solid-Phase Extraction (SPE) to the critical derivatization process and, finally, the instrumental analysis and data interpretation.
The Imperative of Derivatization in Phenolic Analysis
The core challenge in analyzing phenols by GC is their tendency to form hydrogen bonds, which raises their boiling points and causes them to adsorb to active sites within the GC system (e.g., inlet liner, column stationary phase). This leads to significant chromatographic problems, including poor peak shape (tailing), low sensitivity, and even complete loss of the analyte.[3][5]
Derivatization overcomes these issues by replacing the active hydrogen of the hydroxyl groups with a non-polar functional group. Silylation, the most common technique, replaces the hydrogen with a trimethylsilyl (TMS) group.[2][6]
The benefits of this transformation are threefold:
-
Increased Volatility: The non-polar TMS-ethers are significantly more volatile than their parent phenols, allowing them to travel through the GC column at lower temperatures.[2]
-
Improved Thermal Stability: The derivatives are less prone to degradation at the high temperatures of the GC inlet and column.[7]
-
Enhanced Chromatographic Performance: Derivatization eliminates hydrogen bonding, resulting in sharper, more symmetrical peaks and improved resolution.[8]
Protocol Part 1: Sample Extraction & Purification via Solid-Phase Extraction (SPE)
Objective: To isolate phenolic compounds from the sample matrix (e.g., plasma, plant tissue, wastewater) and remove interferences like sugars, proteins, and lipids that could compromise the analysis.[9] SPE is a highly effective and widely used technique for this purpose.[9][10][11]
SPE Workflow Overview
The following diagram illustrates the fundamental steps of a reversed-phase SPE protocol for phenolic compound extraction.
Caption: A typical workflow for Solid-Phase Extraction (SPE) of phenolic compounds.
Detailed SPE Protocol (Reversed-Phase C18)
This protocol is a general guideline for extracting phenols from a liquid sample. Optimization may be required depending on the specific matrix and target analytes.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Ultrapure Water (acidified to pH 2-3 with formic or phosphoric acid)
-
Elution Solvent (e.g., Ethyl Acetate, or Methanol)
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Pass 5 mL of Methanol through the C18 cartridge.
-
Causality: This step wets the hydrophobic C18 chains and activates the sorbent for interaction with the sample.
-
-
Equilibration: Pass 5 mL of acidified ultrapure water (pH 2-3) through the cartridge. Do not allow the cartridge to dry out.
-
Causality: This removes the organic solvent and prepares the sorbent for an aqueous sample. Acidification ensures phenolic compounds are in their neutral, protonated form, maximizing their retention on the reversed-phase sorbent.
-
-
Sample Loading: Load the pre-treated sample (e.g., diluted wine, filtered plant extract) onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Causality: Phenolic compounds partition from the aqueous sample and adsorb onto the C18 sorbent via hydrophobic interactions. Polar interferences like sugars will pass through unretained.
-
-
Washing: Pass 5 mL of acidified ultrapure water through the cartridge to wash away any remaining polar interferences.
-
Causality: This step cleans the cartridge without prematurely eluting the target analytes, leading to a cleaner final extract.[11]
-
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 10-20 minutes.
-
Causality: Removing residual water is critical . Water is incompatible with the silylation reagents used in the next step and will severely inhibit the derivatization reaction.[2]
-
-
Elution: Elute the retained phenolic compounds by passing 5 mL of the elution solvent (e.g., Ethyl Acetate) through the cartridge.
-
Causality: The strong organic solvent disrupts the hydrophobic interactions, releasing the phenolic compounds from the sorbent and allowing for their collection.
-
The collected eluate is now ready for evaporation and derivatization. High recovery rates, often between 80% and 100%, are achievable with an optimized SPE method.[10][12]
Protocol Part 2: Silylation for GC-MS Analysis
Objective: To chemically modify the extracted phenolic compounds to make them volatile and thermally stable for GC-MS analysis. Silylation using BSTFA or MSTFA is the gold standard for this purpose.[7]
Silylation Reagent Comparison
The choice of silylating agent can impact reaction efficiency and analytical results. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are two of the most powerful and common reagents.[7]
| Feature | BSTFA (+TMCS) | MSTFA | Rationale & Causality |
| Silylating Strength | Very Strong | Strongest / Most Versatile | MSTFA is generally considered more reactive and is a better TMS donor, making it highly effective for a wide range of compounds. The addition of a catalyst like TMCS (trimethylchlorosilane) to BSTFA significantly enhances its reactivity, especially for sterically hindered hydroxyl groups.[7] |
| By-products | Monotrimethylsilyl-trifluoroacetamide, Trifluoroacetamide | N-methyltrifluoroacetamide | MSTFA's by-products are more volatile and less likely to interfere with the chromatogram compared to those from BSTFA.[7] |
| Suitability | Broad range of phenols, alcohols, carboxylic acids. Very effective for sterically hindered compounds when catalyzed with TMCS.[7][13] | Excellent for a wide array of compounds. Often preferred for challenging analytes like steroids and for achieving complete derivatization.[7] | For general phenolic screening, BSTFA + 1% TMCS is a robust and cost-effective choice. For complex matrices or difficult-to-derivatize compounds, MSTFA may provide more complete and cleaner results. |
Silylation Derivatization Workflow
The following diagram shows the chemical transformation during the silylation of a generic phenol (Ar-OH) and the overall laboratory workflow.
Caption: The chemical principle and procedural workflow for silylation derivatization.
Detailed Silylation Protocol
CRITICAL SAFETY NOTE: Silylating reagents are highly reactive and moisture-sensitive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials:
-
Dried sample extract from SPE step
-
Silylating reagent: BSTFA + 1% TMCS or MSTFA
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile)
-
GC vials (2 mL) with inserts and caps
-
Heating block or oven set to 70-80°C
Procedure:
-
Evaporation: Transfer the eluate from the SPE step to a GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to redissolve the analytes. Then, add 100 µL of the chosen silylating reagent (e.g., BSTFA + 1% TMCS).[2]
-
Causality: Pyridine acts as a solvent and a catalyst, facilitating the reaction. A reagent excess ensures the reaction goes to completion.
-
-
Reaction: Immediately cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 30-60 minutes.[2]
-
Causality: Heating provides the necessary activation energy to drive the silylation reaction, ensuring all hydroxyl groups are derivatized.
-
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.
Protocol Part 3: GC-MS Instrumental Analysis
Objective: To chromatographically separate the derivatized phenolic compounds and use mass spectrometry to identify and quantify them.
Recommended GC-MS Operating Parameters
The following parameters are a robust starting point for the analysis of TMS-derivatized phenolic compounds. The oven temperature program may need to be optimized to improve the separation of specific isomers or co-eluting compounds.
| Parameter | Recommended Setting | Rationale & Causality |
| GC System | Agilent, Shimadzu, Thermo, etc. | Modern GC systems provide excellent performance and reproducibility. |
| Injection Mode | Splitless (1 µL injection) | Splitless injection is ideal for trace analysis, ensuring the maximum amount of analyte is transferred to the column for high sensitivity.[6] |
| Inlet Temperature | 280 °C | This temperature ensures rapid volatilization of the TMS-derivatives without causing thermal degradation.[6] |
| Carrier Gas | Helium, 1.0-1.5 mL/min (constant flow) | Helium is an inert carrier gas that provides good chromatographic efficiency. Constant flow mode ensures stable retention times. |
| GC Column | Low-bleed 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS), 30 m x 0.25 mm ID x 0.25 µm film | This is a versatile, low-polarity column that provides excellent separation for a wide range of semi-volatile compounds, including silylated phenols.[6][14] The "ms" designation indicates high thermal stability and low bleed, which is crucial for sensitive MS detection. |
| Oven Program | Initial 70°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) | This program provides a good balance, allowing for the separation of more volatile compounds at the beginning and ensuring the elution of larger, less volatile flavonoids at the end of the run.[6] |
| MS Transfer Line | 290 °C | Prevents condensation of the analytes as they transfer from the GC to the MS.[6] |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a hard ionization technique that creates reproducible fragmentation patterns, which are essential for library matching.[6] |
| MS Acquisition | Full Scan (m/z 40-650) or Selected Ion Monitoring (SIM) | Full Scan mode is used for initial identification and qualitative analysis. SIM mode offers significantly higher sensitivity and is used for targeted quantification of specific compounds. |
Data Analysis: Identification and Quantification
-
Identification: Initial identification is achieved by matching the acquired mass spectrum of a chromatographic peak against a reference library, such as the NIST/Wiley Mass Spectral Library.[15][16] The NIST WebBook is an excellent resource for viewing the mass spectra of known TMS-derivatized compounds.[17][18] Confirmation is achieved by comparing the retention time and mass spectrum to that of an authentic chemical standard analyzed under the same conditions.
-
Quantification: For accurate quantification, an internal standard (a compound not present in the sample but with similar chemical properties) should be added to the sample before extraction. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | Incomplete derivatization due to moisture. | Ensure the sample extract is completely dry before adding reagents. Use anhydrous solvents. |
| Sample degradation in a hot inlet. | Check inlet temperature. Ensure analytes are properly derivatized to increase thermal stability. | |
| Peak Tailing (especially for polar phenols) | Active sites in the GC system (liner, column). | Deactivate the inlet liner or use a new, high-quality liner. Trim the first 5-10 cm from the front of the GC column to remove accumulated non-volatile residues.[19] |
| Incomplete derivatization. | Re-optimize the derivatization reaction (increase time, temperature, or reagent volume). Consider using a more powerful reagent like MSTFA. | |
| Baseline Noise or "Ghost" Peaks | Column bleed at high temperatures. | Use a low-bleed ("ms") column. Condition the column according to the manufacturer's instructions. |
| Contamination from previous injections or septum bleed. | Bake out the column. Replace the inlet septum and liner. Run a solvent blank to confirm the system is clean.[20][21] |
Conclusion
The GC-MS analysis of phenolic compounds is a powerful, sensitive, and highly specific technique. Its successful application hinges on the meticulous execution of sample preparation and, most critically, the derivatization step. By converting polar, non-volatile phenols into their corresponding TMS-ethers, their chromatographic behavior is vastly improved, enabling robust and reliable analysis. The protocols and insights provided in this guide offer a comprehensive framework for researchers to develop and validate methods for the accurate identification and quantification of these vital compounds, supporting advancements in drug discovery, food science, and environmental monitoring.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Phenol, TMS derivative [webbook.nist.gov]
- 18. Phenol, TMS derivative [webbook.nist.gov]
- 19. youtube.com [youtube.com]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Topic: Development and Validation of a Stability-Indicating HPLC Assay for 3-(3-Hydroxypropyl)phenol
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development and validation of a stability-indicating assay method (SIAM) for 3-(3-Hydroxypropyl)phenol, a key intermediate in pharmaceutical synthesis. A robust SIAM is critical for ensuring the quality, safety, and efficacy of drug substances by accurately quantifying the active ingredient in the presence of its degradation products. This note details a systematic approach, beginning with an analysis of the molecule's physicochemical properties, followed by a logical workflow for method development, forced degradation studies under various stress conditions as mandated by international guidelines, and a full validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[1] The protocols herein are designed to be self-validating, providing the user with a clear, scientifically-grounded framework for establishing a reliable analytical method suitable for quality control and stability testing.
Introduction: The Imperative for a Stability-Indicating Method
This compound is an organic compound featuring both a phenolic hydroxyl group and a primary alcohol functional group.[2][3] This bifunctional nature makes it susceptible to specific degradation pathways, particularly oxidation. In the context of pharmaceutical development, any degradation of a starting material or intermediate can impact the purity and safety of the final active pharmaceutical ingredient (API). Therefore, an analytical method that can selectively quantify this compound and separate it from any potential impurities or degradants is not just a quality control tool, but a fundamental component of the overall drug development strategy.[4][5]
A stability-indicating method is an analytical procedure that provides unambiguous evidence of the stability of a drug substance.[6] Its primary characteristic is specificity: the ability to resolve the analyte of interest from all potential degradation products, process impurities, and excipients. The development of such a method is mandated by regulatory agencies worldwide and is guided by the principles outlined in ICH guidelines Q1A and Q2(R1).[7][8] This application note serves as a practical, experience-driven guide to this process.
Foundational Strategy: Physicochemical Properties and Analytical Approach
A successful method development strategy begins with understanding the analyte.
Physicochemical Profile of this compound
The selection of solvents, column chemistry, and detection parameters is directly informed by the molecule's properties.
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₉H₁₂O₂ | Provides the basis for molecular weight. |
| Molecular Weight | 152.19 g/mol [2][3][9] | Used for preparing standard solutions of known concentration. |
| pKa | ~10.28 (Predicted)[10][11] | The phenolic hydroxyl group is weakly acidic. To ensure it remains in a single, non-ionized form for consistent retention, the mobile phase pH should be kept at least 2 units below the pKa (e.g., pH < 8). Acidifying the mobile phase (e.g., pH 2.5-4) is a standard practice for good peak shape of phenolic compounds. |
| XLogP3 | ~1.6[3][11] | Indicates moderate lipophilicity, making it an ideal candidate for reversed-phase chromatography. |
| UV Absorption | Contains a benzene ring. | The chromophore allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax). |
| Key Functional Groups | Phenol, Primary Alcohol | The phenol group is highly susceptible to oxidation. The alcohol can also be oxidized. These are the primary targets for forced degradation studies. |
Selected Analytical Technique: Rationale
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) detection is the chosen technique.
-
RP-HPLC: Offers excellent resolving power for moderately polar compounds like this compound.[12] A C18 stationary phase provides a non-polar surface that interacts with the analyte, and elution is controlled by varying the polarity of the mobile phase.
-
PDA Detection: Unlike a single-wavelength UV detector, a PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This is indispensable for a stability-indicating assay as it allows for peak purity analysis , a critical step to confirm that the parent analyte peak is not co-eluting with any degradants.
The SIAM Development Workflow
The development of a robust SIAM is a systematic, multi-stage process. It begins with initial method scouting, is proven through forced degradation, and is confirmed by validation.
Caption: Workflow for Stability-Indicating Assay Method (SIAM) Development.
Protocol 1: Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[7] The objective is to intentionally degrade the drug substance to generate the likely degradation products that could form during long-term storage.[8][13] The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to produce and detect degradation products without destroying the molecule entirely.[7][14]
Prerequisites:
-
A stock solution of this compound of known concentration (e.g., 1.0 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50).
-
An optimized HPLC method (see Section 5 for an example).
Detailed Stress Condition Protocols:
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1.0 M Hydrochloric Acid (HCl).
-
Heat the solution in a water bath at 80°C for 4 hours.
-
Cool to room temperature. Carefully neutralize the solution with 1 mL of 1.0 M Sodium Hydroxide (NaOH).
-
Dilute to a final concentration of ~100 µg/mL with mobile phase and inject.
-
Rationale: To test susceptibility to degradation in an acidic environment.
-
-
Base (Alkaline) Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1.0 M Sodium Hydroxide (NaOH).
-
Heat the solution in a water bath at 80°C for 2 hours.
-
Cool to room temperature. Carefully neutralize the solution with 1 mL of 1.0 M Hydrochloric Acid (HCl).
-
Dilute to a final concentration of ~100 µg/mL with mobile phase and inject.
-
Rationale: To test susceptibility to degradation in a basic environment.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 10% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase and inject.
-
Rationale: The phenolic ring is highly susceptible to oxidation, making this a critical stress test.[13]
-
-
Thermal Degradation:
-
Weigh a small amount of solid this compound into a clear glass vial.
-
Place the vial in a hot air oven maintained at 105°C for 48 hours.
-
After cooling, dissolve the solid in solvent, dilute to a final concentration of ~100 µg/mL, and inject.
-
Rationale: To evaluate the stability of the solid drug substance at elevated temperatures.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound at ~100 µg/mL in mobile phase.
-
Expose the solution in a transparent quartz vial to a photostability chamber. The exposure should comply with ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]
-
Simultaneously, keep a control sample wrapped in aluminum foil (dark control) under the same temperature conditions.
-
Inject both the exposed and dark control samples.
-
Rationale: To determine if the molecule is light-sensitive.
-
Protocol 2: Chromatographic Method and Specificity
The data from the forced degradation studies are used to develop and confirm the specificity of the final HPLC method. The primary goal is to achieve baseline resolution (Rs > 1.5) between the main this compound peak and all degradation product peaks.
Example Optimized HPLC Conditions:
| Parameter | Condition | Rationale |
| Instrument | HPLC with PDA Detector | Allows for peak purity assessment. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column suitable for the analyte's polarity. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to ensure consistent ionization state and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | Time (min) | %B |
| 0 | 20 | |
| 15 | 80 | |
| 17 | 80 | |
| 18 | 20 | |
| 25 | 20 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA at 275 nm | Wavelength of maximum absorbance determined from a UV scan. |
| Injection Vol. | 10 µL |
Specificity Assessment: After injecting all stressed samples, the chromatograms must be evaluated. The method is deemed specific if:
-
The this compound peak is resolved from all other peaks (degradants, impurities, solvent front).
-
Peak purity analysis (using software to compare spectra across the peak) for the this compound peak in the stressed samples passes the acceptance criteria (e.g., Purity Angle < Purity Threshold).
Protocol 3: Method Validation (per ICH Q2(R1))
Once the method's specificity is confirmed, it must be fully validated to demonstrate its suitability for its intended purpose.
Caption: Inter-relationship of Key ICH Q2(R1) Validation Parameters.
Validation Protocols & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Linearity | Prepare at least five concentrations of this compound reference standard across the expected range (e.g., 50% to 150% of the target concentration, such as 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations. | The specified range (e.g., 50-150 µg/mL) meets the criteria for linearity, accuracy, and precision. |
| Accuracy | Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of target). This can be done by spiking a known amount of analyte into a blank matrix if available, or by direct dilution. Calculate the percentage recovery of the measured concentration versus the theoretical concentration. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples of the same concentration (e.g., 100 µg/mL) on the same day, by the same analyst, on the same instrument.Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability. RSD for intermediate precision should also be ≤ 2.0%. |
| LOQ | The Limit of Quantitation can be determined by:1. Signal-to-Noise ratio (typically S/N ≥ 10).2. Standard deviation of the response and the slope of the calibration curve. Prepare and inject solutions of decreasing concentration to find the level that meets the criteria. | The LOQ must be precise and accurate (e.g., RSD ≤ 10% and recovery of 80-120%). |
| Robustness | Deliberately vary critical method parameters one at a time and observe the effect on the results. Examples:- Flow rate (± 0.1 mL/min)- Column Temperature (± 5°C)- Mobile Phase pH (± 0.2 units) | System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits. The assay results should not be significantly affected by the minor changes. |
Conclusion
This application note outlines a systematic and scientifically rigorous approach to developing and validating a stability-indicating HPLC method for this compound. By grounding the experimental design in the physicochemical properties of the molecule and adhering to the internationally recognized ICH guidelines, researchers can establish a reliable, specific, and robust assay. Such a method is indispensable for monitoring the purity and stability of this compound, thereby ensuring the quality and safety of downstream pharmaceutical products. The provided protocols for forced degradation and method validation serve as a complete framework for implementation in a regulated laboratory environment.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. 3-(3-HYDROXY-PROPYL)-PHENOL | 1424-74-4 [chemicalbook.com]
- 3. 2-(3-Hydroxypropyl)phenol | C9H12O2 | CID 266742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 7. resolvemass.ca [resolvemass.ca]
- 8. database.ich.org [database.ich.org]
- 9. 1-Hydroxy-1-(3-hydroxyphenyl)-propane | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cas 1481-92-1,2-(3-HYDROXY-PROPYL)-PHENOL | lookchem [lookchem.com]
- 11. 2-(3-Hydroxypropyl)phenol|lookchem [lookchem.com]
- 12. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. youtube.com [youtube.com]
The Versatile Synthon: Applications of 3-(3-Hydroxypropyl)phenol in Organic Synthesis
Introduction: A Bifunctional Building Block for Complex Architectures
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular targets. 3-(3-Hydroxypropyl)phenol stands out as a particularly valuable synthon, possessing a unique combination of a nucleophilic phenol and a primary alcohol tethered by a flexible propyl chain. This bifunctional arrangement opens a gateway to a diverse array of chemical transformations, enabling the construction of key heterocyclic scaffolds found in numerous biologically active compounds and pharmaceuticals. Its utility stems from the differential reactivity of the two hydroxyl groups—the acidic phenolic hydroxyl and the less acidic primary alcohol—allowing for selective reactions and subsequent intramolecular cyclizations to form valuable structures like chromanes. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound, complete with detailed mechanistic insights and field-proven protocols.
Core Application: Intramolecular Cyclization to Chromane Scaffolds
The chromane (3,4-dihydro-2H-1-benzopyran) framework is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmacologically active molecules, including antioxidants, anti-cancer agents, and central nervous system modulators.[1] this compound is an ideal precursor for chromane synthesis via intramolecular cyclization, effectively forming the pyran ring fused to the benzene nucleus. Two primary, highly effective methods for this transformation are the Mitsunobu reaction and acid-catalyzed cyclodehydration.
Logical Workflow for Chromane Synthesis
References
Application Notes & Protocols: 3-(3-Hydroxypropyl)phenol as a Versatile Synthon for Novel Compound Development
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic use of 3-(3-hydroxypropyl)phenol as a versatile chemical building block. This bifunctional molecule, possessing both a nucleophilic phenolic hydroxyl and a primary aliphatic alcohol, offers a unique platform for creating diverse molecular architectures. We will delve into the distinct reactivity of its functional groups, providing detailed, field-tested protocols for selective etherification, esterification, and carbon-carbon bond-forming reactions. The causality behind experimental design, including reagent selection, reaction conditions, and chemoselective strategies, is thoroughly explained to empower researchers to adapt and innovate. This guide is structured to serve as a practical handbook for synthesizing novel compounds with potential applications in pharmaceuticals, agrochemicals, and polymer science.
Introduction: The Strategic Advantage of a Bifunctional Phenolic Building Block
This compound is an aromatic compound distinguished by two hydroxyl groups with different chemical environments. This structural feature is the cornerstone of its utility as a synthetic intermediate. The phenolic hydroxyl group is acidic and activates the aromatic ring for electrophilic substitution, while the terminal primary alcohol on the propyl chain behaves as a typical aliphatic alcohol.[1] This inherent differentiation allows for high chemoselectivity, enabling chemists to functionalize one site while leaving the other intact for subsequent transformations.
Derivatives of phenolic compounds are widely recognized for their significant biological and pharmaceutical activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4] The ability to use this compound as a scaffold allows for the systematic exploration of structure-activity relationships (SAR) by modifying the core molecule at three distinct points: the phenolic oxygen, the aliphatic oxygen, and the aromatic ring. This guide will provide the foundational chemistry to unlock this potential.
Physicochemical Properties
A clear understanding of the substrate's properties is critical for experimental design.
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook[1] |
| CAS Number | 1424-74-4 | ChemicalBook[1] |
| Molecular Formula | C₉H₁₂O₂ | PubChem[5] |
| Molecular Weight | 152.19 g/mol | PubChem[5] |
| Appearance | Solid | N/A |
| Boiling Point | ~325.7 °C at 760 mmHg (Predicted) | N/A |
| pKa (Phenolic OH) | ~10.1 (Predicted) | N/A |
Synthetic Strategy: A Logic-Based Workflow
The key to successfully using this compound is controlling the chemoselectivity of its two hydroxyl groups. The workflow below illustrates the primary synthetic pathways available, starting from this central building block.
Caption: Synthetic pathways originating from this compound.
Protocols for Selective Functionalization
The following sections provide detailed, step-by-step protocols for key transformations. These are designed as robust starting points that can be optimized for specific substrates and desired outcomes.
Protocol I: Selective O-Alkylation of the Phenolic Hydroxyl (Williamson Ether Synthesis)
Causality: The phenolic proton is significantly more acidic (pKa ≈ 10) than the aliphatic one (pKa ≈ 16-18). This allows for selective deprotonation of the phenol using a mild base like potassium carbonate (K₂CO₃). The resulting phenoxide is a potent nucleophile that readily displaces a halide in an Sₙ2 reaction, while the unreacted aliphatic alcohol remains protonated and largely unreactive under these conditions.[6][7]
Application: This protocol is fundamental for creating aryl ether derivatives, a common motif in pharmaceuticals and agrochemicals.[8]
Materials & Reagents:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF via syringe to create a suspension (approx. 0.2 M concentration).
-
Stir the suspension vigorously for 15 minutes at room temperature to ensure formation of the potassium phenoxide.
-
Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, typical eluent: hexane/EtOAc gradient) to yield the desired aryl ether.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS. Expect the disappearance of the phenolic -OH proton signal in ¹H NMR and characteristic shifts for the newly introduced alkyl group.
Protocol II: Selective O-Acylation of the Phenolic Hydroxyl
Causality: While phenols are less nucleophilic than aliphatic alcohols, their esterification can be efficiently achieved using highly reactive acylating agents like acyl chlorides or acid anhydrides.[9][10] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves both to activate the phenol (by facilitating deprotonation) and to neutralize the acidic byproduct (e.g., HCl).[9]
Application: This method produces phenolic esters, which are valuable as prodrugs, intermediates, and biologically active molecules themselves. A famous example of a phenolic ester is Aspirin.[9]
Materials & Reagents:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or Et₃N (1.5 eq) and stir for 10 minutes.
-
Add the acyl chloride (1.1 eq) dropwise. A precipitate (pyridinium or triethylammonium hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 1-4 hours).
-
Quench the reaction by adding 1M HCl and transfer to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography to isolate the pure phenolic ester.
-
Characterization: Confirm product formation by IR spectroscopy (appearance of a C=O stretch around 1735-1750 cm⁻¹) and NMR.
Protocol III: Functionalization of the Aliphatic Hydroxyl Group
Causality: To selectively target the aliphatic hydroxyl group, the more reactive phenolic hydroxyl must first be masked with a suitable protecting group. A silyl ether, such as a tert-butyldimethylsilyl (TBS) group, is an excellent choice as it is stable to many reaction conditions but can be easily removed later with a fluoride source (e.g., TBAF). Once the phenol is protected, the primary alcohol can be functionalized using standard alcohol chemistry.
Application: This strategy provides access to a different class of derivatives where the aromatic core is preserved for later modification or biological interaction, while the side chain is altered.
Workflow Diagram:
References
- 1. 3-(3-HYDROXY-PROPYL)-PHENOL | 1424-74-4 [chemicalbook.com]
- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative Tests, Structure and Uses of Phenol, Cresols, Resorcinol, Naphthols | Pharmaguideline [pharmaguideline.com]
- 5. 1-Hydroxy-1-(3-hydroxyphenyl)-propane | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 7. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 8. Rational design of novel phenol ether derivatives as non-covalent proteasome inhibitors through 3D-QSAR, molecular docking and ADMET prediction [explorationpub.com]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: A Comprehensive Guide to Assessing the Antioxidant Activity of 3-(3-Hydroxypropyl)phenol and Its Derivatives
Introduction
3-(3-Hydroxypropyl)phenol is a phenolic compound of growing interest in pharmaceutical and cosmeceutical research. Its structural similarity to other well-known antioxidants, such as zingerone found in ginger, suggests a potential for significant free-radical scavenging capabilities.[1] The phenolic hydroxyl group is the cornerstone of this activity, enabling the molecule to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[2][3] Oxidative stress is implicated in numerous pathologies, making the evaluation of new antioxidant compounds a critical area of drug discovery and development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the antioxidant activity of this compound and its synthesized derivatives. We will delve into the mechanistic underpinnings of the most common and robust in vitro assays, provide detailed, field-tested protocols, and offer insights into data interpretation and presentation. By employing a multi-assay approach, researchers can gain a more complete and nuanced understanding of a compound's antioxidant profile.
Section 1: Foundational Principles of Antioxidant Assays
The antioxidant activity of phenolic compounds is primarily exerted through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][4]
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), quenching the radical and forming a stable aryloxyl radical (ArO•) that is resonance-stabilized.[5]
-
ArOH + R• → ArO• + RH
-
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton loss.
-
ArOH + R• → ArOH•+ + R:-
-
No single assay can fully capture the complexity of antioxidant action. Therefore, this guide details protocols for three distinct, yet complementary, SET-based assays that are standard in the field: the DPPH, ABTS, and FRAP assays.
Section 2: Experimental Protocols & Methodologies
Scientist's Note: For all assays, it is crucial to include a known standard antioxidant, such as Trolox (a water-soluble vitamin E analog) or ascorbic acid. This validates the assay's performance and allows for the expression of results in a standardized unit, such as Trolox Equivalents (TE).[6] All spectrophotometric measurements should be performed in triplicate to ensure precision.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical. In its radical form, DPPH is a deep violet color and absorbs light strongly at approximately 517 nm.[7] When it accepts an electron or hydrogen atom from an antioxidant, it is converted to its non-radical, yellow-colored form, DPPH-H, leading to a decrease in absorbance.[7][8] This decolorization is directly proportional to the radical scavenging activity of the compound.[7]
Diagram: DPPH Radical Scavenging Mechanism
Caption: Antioxidant donates a hydrogen atom to neutralize the DPPH radical.
Required Reagents and Equipment:
-
This compound and its derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Spectrophotometric grade methanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm[9]
-
Calibrated micropipettes
Step-by-Step Protocol: [7][10]
-
Preparation of DPPH Working Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0 ± 0.1.[7] This solution is light-sensitive and should be prepared fresh and stored in an amber bottle.[10]
-
Preparation of Sample and Standard Stock Solutions: Prepare 1 mg/mL stock solutions of this compound, its derivatives, and Trolox in methanol.
-
Preparation of Serial Dilutions: From the stock solutions, prepare a series of dilutions in methanol to achieve a range of final concentrations (e.g., for Trolox: 2-50 µg/mL; for test compounds, a wider range like 10-250 µg/mL may be needed initially).[7]
-
Assay Procedure (96-well plate):
-
Add 100 µL of each sample or standard dilution to respective wells.
-
Add 100 µL of methanol to blank wells.
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.
-
Mix gently by tapping the plate.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[9][10] After incubation, measure the absorbance at 517 nm.
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100[11] Where Abs_control is the absorbance of the blank (methanol + DPPH solution).
-
Plot the % Inhibition against the concentration of each compound.
-
Determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals, using non-linear regression analysis.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[12] ABTS is oxidized using potassium persulfate to generate the radical, which has a characteristic blue-green color with maximum absorbance at 734 nm.[13] In the presence of an antioxidant, the radical is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[11][14] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[12]
Step-by-Step Protocol: [13][15][16]
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., phosphate-buffered saline (PBS) pH 7.4 or ethanol) to achieve an absorbance of 0.700 ± 0.02 at 734 nm.[11][13]
-
Preparation of Sample and Standard: Prepare stock solutions and serial dilutions of the test compounds and Trolox as described for the DPPH assay.
-
Assay Procedure (96-well plate):
-
Add 20 µL of each sample or standard dilution to respective wells.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Mix and incubate at room temperature for 6-10 minutes.[13]
-
-
Measurement and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the % Inhibition as described for the DPPH assay.
-
Plot the % Inhibition against the concentration of Trolox to create a standard curve.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for your compounds. TEAC is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[6][17]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[18] The assay uses a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ). At a low pH, antioxidants reduce this Fe³⁺-TPTZ complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex that can be measured at 593 nm.[5][19] The change in absorbance is proportional to the total reducing power of the electron-donating antioxidants present.[19]
Step-by-Step Protocol: [19][20]
-
Preparation of FRAP Reagent:
-
Prepare the following three solutions fresh:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid, then make up to 1 L with distilled water.[19]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
-
Prepare the working FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18]
-
Warm the reagent to 37°C before use.
-
-
Preparation of Standard and Samples: Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations (e.g., 100-1000 µM). Prepare dilutions of your test compounds.
-
Assay Procedure (96-well plate):
-
Add 20 µL of sample, standard, or blank (solvent) to appropriate wells.
-
Add 180 µL of the pre-warmed working FRAP reagent to all wells.
-
Mix and incubate at 37°C for 10-30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 593 nm.
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Use the standard curve to determine the FRAP value of your samples, expressed as µM Fe(II) equivalents.
-
Section 3: Data Interpretation & Presentation
A comprehensive evaluation requires comparing the results across all three assays. A compound may show high activity in one assay but moderate activity in another, reflecting its specific chemical properties and reaction kinetics.
Summarizing Quantitative Data: The antioxidant activity of this compound and its derivatives should be summarized in a clear, structured table. This allows for easy comparison of their potency relative to each other and to the standard.
| Compound | DPPH IC50 (µM) | ABTS TEAC (µM Trolox/µM) | FRAP Value (µM Fe(II)/µM) |
| This compound | [Example Value: 125.5] | [Example Value: 0.85] | [Example Value: 1.15] |
| Derivative A | [Example Value: 98.2] | [Example Value: 1.10] | [Example Value: 1.45] |
| Derivative B | [Example Value: 210.8] | [Example Value: 0.45] | [Example Value: 0.60] |
| Trolox (Standard) | [Example Value: 25.1] | 1.00 | N/A |
| Ascorbic Acid (Standard) | [Example Value: 22.5] | [Example Value: 1.05] | [Example Value: 1.98] |
Note: Lower IC50 values indicate higher potency. Higher TEAC and FRAP values indicate greater antioxidant capacity.
Section 4: Overall Workflow and Best Practices
A systematic approach ensures reproducibility and reliability of results. The general workflow involves careful preparation, precise execution, and thorough analysis.
Diagram: Experimental Workflow
Caption: A three-phase workflow for antioxidant capacity assessment.
Best Practices:
-
Solvent Choice: Methanol is commonly used for DPPH, but ensure your compound is fully soluble.[10] The ABTS assay can be adapted for both aqueous (PBS) and organic (ethanol) systems.[13]
-
Kinetic Considerations: While 30 minutes is a standard endpoint for DPPH, some compounds may react slower or faster. A preliminary kinetic study (measuring absorbance at several time points) can be insightful.
-
Controls are Key: Always run a blank (solvent + reagent) and a positive control (Trolox or Ascorbic Acid). If your sample is colored, run a sample blank (sample + solvent) to correct for background absorbance.[8]
References
- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onlyplants.hr [onlyplants.hr]
- 3. academic.oup.com [academic.oup.com]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. marinebiology.pt [marinebiology.pt]
- 9. youtube.com [youtube.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. benchchem.com [benchchem.com]
- 12. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. citeqbiologics.com [citeqbiologics.com]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ultimatetreat.com.au [ultimatetreat.com.au]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 3-(3-Hydroxypropyl)phenol
Introduction: Unveiling the Cytotoxic Profile of 3-(3-Hydroxypropyl)phenol
This compound is a phenolic compound with a chemical structure that suggests potential biological activity.[1][2][3][4][5] Phenolic compounds are a diverse group of molecules found in nature and synthesized for various industrial applications.[6][7] While many are known for their beneficial antioxidant properties, they can also exhibit cytotoxic effects, making a thorough evaluation of their impact on cell health a critical step in risk assessment and drug development.[6][8][9] The pro-oxidant activities of some phenolic compounds, for instance, can induce apoptosis and may be harnessed for anticancer applications.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound using established and robust cell-based assays. We will delve into the principles behind key cytotoxicity assays, provide detailed, step-by-step protocols, and offer insights into data interpretation. This guide is designed to be a practical resource for obtaining reliable and reproducible cytotoxicity data.
Selecting the Right In Vitro Model: The Importance of Cell Line Choice
The selection of an appropriate cell line is a foundational step in any cytotoxicity study. The choice should be guided by the research question and the intended application of the compound.[10][11] For a compound like this compound, where the target organ or potential exposure route may not be well-defined, a common approach is to use established and well-characterized cell lines.[10]
-
Fibroblast Cell Lines (e.g., L929, NIH-3T3): These are frequently used in general cytotoxicity screening due to their robustness and ease of culture.[12]
-
Hepatocyte-Derived Cell Lines (e.g., HepG2): Given the liver's central role in metabolizing foreign compounds, these cells are relevant for assessing metabolic activation-dependent cytotoxicity.[13]
-
Tissue-Specific Cell Lines: If there is a hypothesized target tissue for this compound, using a cell line derived from that tissue (e.g., neuronal cells, skin fibroblasts) will provide more contextually relevant data.[10][11]
For all experiments, it is crucial to follow best practices for cell culture, including maintaining aseptic technique, using appropriate media and supplements, and regularly monitoring cell health and confluence.[14][15][16][17][18]
Core Cytotoxicity Assays: A Multi-Parametric Approach
No single assay can provide a complete picture of cytotoxicity. Therefore, a multi-parametric approach, interrogating different cellular health indicators, is recommended. Here, we detail three widely accepted assays: the MTT assay for metabolic activity, the Neutral Red assay for lysosomal integrity, and the LDH assay for membrane integrity.
MTT Assay: Assessing Mitochondrial Function and Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[19][20] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of metabolically active cells.[20]
Principle of the MTT Assay
Caption: Workflow of the MTT assay for cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours (37°C, 5% CO₂).[21]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the solvent used to dissolve the compound) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][22] Mix gently by shaking the plate.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Neutral Red Uptake Assay: Assessing Lysosomal Integrity
The Neutral Red (NR) uptake assay is another cell viability assay that is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[13][23][24] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy cells.[24] Toxic substances can impair the cell's ability to retain the dye, thus the amount of dye retained is proportional to the number of viable cells.[23]
Experimental Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After compound treatment, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[13]
-
Dye Removal and Cell Washing: Discard the Neutral Red solution, and wash the cells with 150 µL of DPBS.[23]
-
Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the lysosomes.[23] Shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.[25]
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[26][27] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[26][28]
Principle of the LDH Assay
Caption: LDH assay principle for cytotoxicity detection.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also prepare a "maximum LDH release" control by treating some wells with a lysis buffer (provided in most commercial kits) and a "spontaneous LDH release" control (untreated cells).[21]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well according to the manufacturer's instructions.[27]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[27]
-
Data Acquisition: Add a stop solution if required by the kit. Measure the absorbance at approximately 490 nm using a microplate reader.[27]
Data Analysis and Presentation
For each assay, the results should be expressed as a percentage of the control (untreated cells). The cytotoxicity of this compound can then be determined by calculating the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in LDH release.
Data Calculation:
-
% Viability (MTT & Neutral Red): [(Absorbance of Treated Cells / Absorbance of Control Cells) x 100]
-
% Cytotoxicity (LDH): [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) x 100]
Example Data Table:
| Concentration of this compound (µM) | % Viability (MTT Assay) | % Viability (Neutral Red Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 0 ± 2.1 |
| 1 | 98 ± 4.9 | 95 ± 5.1 | 3 ± 1.5 |
| 10 | 85 ± 6.1 | 82 ± 5.5 | 15 ± 3.2 |
| 50 | 52 ± 7.3 | 48 ± 6.8 | 45 ± 4.9 |
| 100 | 25 ± 4.5 | 21 ± 4.2 | 78 ± 6.3 |
| 250 | 5 ± 2.1 | 4 ± 1.9 | 95 ± 3.7 |
Delving Deeper: Investigating the Mechanism of Cell Death
Should the initial screening assays indicate significant cytotoxicity, further investigation into the mechanism of cell death is warranted. A key distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Apoptosis Assays:
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of caspases (e.g., caspase-3, -8, -9) can confirm an apoptotic mechanism.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent dye that can only enter cells with compromised membranes (necrotic or late apoptotic cells).[29]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
The potential for phenolic compounds to induce apoptosis through caspase activation has been documented.[6][30] Therefore, including these assays can provide valuable mechanistic insights into the cytotoxic effects of this compound.
Concluding Remarks
This guide provides a robust framework for evaluating the cytotoxicity of this compound. By employing a multi-parametric approach and carefully selecting appropriate in vitro models, researchers can obtain reliable and comprehensive data. The detailed protocols for MTT, Neutral Red, and LDH assays serve as a starting point for these investigations. Should cytotoxicity be observed, further exploration into the underlying mechanisms, such as apoptosis, is strongly encouraged to fully characterize the biological activity of this compound.
References
- 1. 2-(3-Hydroxypropyl)phenol | C9H12O2 | CID 266742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybenzenepropanol | C9H12O2 | CID 10351871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-Hydroxypropyl)phenol|lookchem [lookchem.com]
- 4. 1424-74-4|this compound|BLD Pharm [bldpharm.com]
- 5. 3-(3-HYDROXY-PROPYL)-PHENOL | 1424-74-4 [chemicalbook.com]
- 6. Toxicological aspects of the use of phenolic compounds in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. blog.johner-institute.com [blog.johner-institute.com]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. atcc.org [atcc.org]
- 16. onscience.es [onscience.es]
- 17. atcc.org [atcc.org]
- 18. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines - Google Books [books.google.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. clyte.tech [clyte.tech]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. qualitybiological.com [qualitybiological.com]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 26. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 29. tiarisbiosciences.com [tiarisbiosciences.com]
- 30. Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the In Vitro Metabolism of 3-(3-Hydroxypropyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for conducting in vitro drug metabolism studies on 3-(3-hydroxypropyl)phenol, a compound featuring both a phenolic hydroxyl group and an alkyl side chain. Understanding the metabolic fate of such molecules is a cornerstone of preclinical drug development, essential for evaluating safety, efficacy, and the potential for drug-drug interactions (DDIs).[1][2] This guide offers a scientifically-grounded framework, moving beyond rote instructions to explain the causality behind experimental choices. We present validated, step-by-step protocols for three core assays: metabolic stability, metabolite identification, and reaction phenotyping. These protocols are designed as self-validating systems, incorporating necessary controls and data analysis techniques to ensure robust and interpretable results. The methodologies are aligned with recommendations from regulatory bodies like the FDA and EMA, providing a solid foundation for regulatory submissions.[1][3][4]
Introduction
Chemical Structure and Properties of this compound
This compound (CAS: 1424-74-4, Molecular Formula: C₉H₁₂O₂) is a small molecule characterized by a phenol ring substituted with a 3-hydroxypropyl group.[5] Its structure contains two key functional groups that are highly susceptible to metabolic transformation:
-
A Phenolic Hydroxyl Group: A primary site for Phase II conjugation reactions, such as glucuronidation and sulfation.[6][7][8]
-
An Aromatic Ring and Alkyl Side Chain: Potential sites for Phase I oxidation reactions, primarily hydroxylation, catalyzed by Cytochrome P450 (CYP) enzymes.[9][10]
The Importance of In Vitro Metabolism Studies in Drug Development
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough investigation of a drug candidate's metabolic profile.[3][4][11] Early in vitro studies are critical for several reasons:
-
Identify Metabolic Liabilities: To determine if a compound is cleared too rapidly, which could compromise its therapeutic efficacy.
-
Characterize Metabolites: To identify major metabolites, which may need to be assessed for their own pharmacological activity or toxicity, as recommended by FDA guidance.[12]
-
Predict Drug-Drug Interactions (DDIs): To identify the specific enzymes responsible for metabolism, which is crucial for predicting potential DDIs when co-administered with other drugs.[13][14][15]
-
Guide Clinical Studies: In vitro data informs the design of subsequent clinical trials, including the necessity of dedicated clinical DDI studies.[13]
Predicted Metabolic Pathways of this compound
Based on its chemical structure, this compound is expected to undergo both Phase I and Phase II metabolism. The primary routes are likely oxidation of the aromatic ring or alkyl chain by CYP enzymes, followed by or in parallel with conjugation of the phenolic or newly formed hydroxyl groups by UGT and SULT enzymes.
Caption: Predicted Phase I and Phase II metabolic pathways for this compound.
Core Experimental Workflows
A systematic investigation of in vitro metabolism follows a logical progression. The first step is to determine if the compound is metabolized at all (Metabolic Stability). If it is, the next steps are to identify what it is transformed into (Metabolite ID) and by which enzymes (Reaction Phenotyping).
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. farmakovijilansdernegi.org [farmakovijilansdernegi.org]
- 3. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 3-Hydroxybenzenepropanol | C9H12O2 | CID 10351871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EMA consults on ICH M12 guideline for drug-drug interaction studies | RAPS [raps.org]
- 12. fda.gov [fda.gov]
- 13. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 14. fda.gov [fda.gov]
- 15. bioivt.com [bioivt.com]
Application Note: A Systematic Approach to the Formulation Development of 3-(3-Hydroxypropyl)phenol for Preclinical Biological Studies
Abstract
This guide provides a comprehensive framework for the formulation development of 3-(3-Hydroxypropyl)phenol, a phenolic compound of interest for biological research. Phenolic compounds are notorious for their formulation challenges, including poor aqueous solubility and susceptibility to degradation, which can compromise the reliability and reproducibility of experimental results.[1] This document outlines a systematic, multi-step process beginning with essential pre-formulation characterization to understand the molecule's intrinsic properties. It then details step-by-step protocols for developing simple, robust formulations suitable for both in vitro cell-based assays and in vivo animal studies. The core philosophy is to establish a logical, evidence-based workflow that ensures the final formulation is physically and chemically stable, delivering a consistent and accurate concentration of the active compound for biological evaluation. Quality control is integrated throughout the process to create a self-validating system.
Introduction: The Challenge of Formulating Phenolic Compounds
Phenolic compounds are a diverse class of molecules widely investigated for their potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] this compound (CAS No. 1424-74-4) is a representative member of this class.[3][4] However, translating promising in silico or in vitro findings into reliable biological data is often hindered by significant formulation hurdles. Key challenges include:
-
Limited Aqueous Solubility: Many phenolic compounds exhibit poor solubility in neutral aqueous buffers, which are the preferred vehicles for most biological systems.
-
Chemical Instability: The phenolic hydroxyl group is susceptible to oxidation, particularly at alkaline pH and in the presence of oxygen and light, leading to degradation and loss of potency.[1]
-
Vehicle-Induced Toxicity: Solubilizing agents required for formulation, such as organic solvents, can exert their own biological effects, confounding experimental outcomes.
This application note presents a structured methodology to navigate these challenges, using this compound as a primary example. The principles and protocols described herein are broadly applicable to other phenolic small molecules.
Pre-Formulation Characterization: The Foundation of Rational Design
Before any formulation work begins, a thorough understanding of the compound's fundamental physicochemical properties is critical. This data informs every subsequent decision in the development process.
Physicochemical Properties Summary
A compilation of key properties for this compound is presented below. This data has been aggregated from empirical and predicted data sources.
| Property | Value | Source / Comment |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 1424-74-4 | Chemical Abstracts Service[3][4] |
| Molecular Formula | C₉H₁₂O₂ | [4] |
| Molecular Weight | 152.19 g/mol | [4][5] |
| Predicted pKa | 10.28 ± 0.30 | The phenolic hydroxyl group is weakly acidic.[6][7] |
| Predicted XLogP3 | 1.6 | Indicates moderate lipophilicity.[7] |
| Appearance | Colorless to yellow liquid (ortho-isomer) | Data for the meta-isomer is less available; physical state should be confirmed.[6] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
Experimental Workflow for Pre-Formulation
The following diagram illustrates the initial workflow for characterizing the active pharmaceutical ingredient (API) prior to formulation.
Caption: Pre-formulation characterization workflow.
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the approximate solubility of this compound in a panel of common laboratory vehicles.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Vortex mixer, orbital shaker, benchtop centrifuge
-
HPLC-UV system
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to 1 mL of each test vehicle in separate glass vials.
-
Equilibration: Tightly cap the vials. Vortex vigorously for 1 minute. Place the vials on an orbital shaker at room temperature (25°C) for 24 hours to ensure equilibrium is reached. Protect from light.
-
Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess, undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method (see Protocol 5).
-
Reporting: Express solubility in mg/mL.
Protocol 2: Preliminary Solution Stability Assessment
Objective: To evaluate the stability of this compound in a promising vehicle under stressed conditions (pH and light).
Materials:
-
Stock solution of this compound (e.g., 1 mg/mL) in a vehicle selected from Protocol 1 (e.g., 5% DMSO in PBS).
-
Buffers of varying pH (e.g., pH 4.0, 7.4, 9.0).
-
Photostability chamber or light source.
-
HPLC-UV system.
Methodology:
-
Sample Preparation: Prepare aliquots of the stock solution. For pH stability, dilute the stock into the different pH buffers. For photostability, place aliquots in clear glass vials.
-
Timepoint Zero (T=0): Immediately analyze one aliquot to establish the initial concentration and purity.
-
Incubation:
-
pH Stability: Store the pH-adjusted samples at room temperature, protected from light.
-
Photostability: Expose the clear vials to a controlled light source alongside a control sample wrapped in aluminum foil.
-
-
Analysis: Analyze the samples at predetermined time points (e.g., 4, 8, 24 hours).
-
Evaluation: Calculate the percentage of the initial concentration remaining at each time point. A loss of >5-10% typically indicates instability. Monitor chromatograms for the appearance of new degradation peaks.
Formulation for In Vitro Biological Studies
For cell-based assays, the primary goal is to create a homogenous, sterile-filterable stock solution that, upon dilution into culture media, does not precipitate and exhibits minimal cytotoxicity from the vehicle itself.
Rationale for Vehicle Selection
DMSO is a common choice due to its high solubilizing power. However, DMSO concentrations above 0.5-1% (v/v) can be toxic to many cell lines. Therefore, the formulation strategy is to use DMSO to create a high-concentration stock solution, allowing for significant dilution into the final assay medium to keep the DMSO concentration below cytotoxic levels.
Protocol 3: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard, high-concentration stock solution for use in cell-based assays.
Materials:
-
This compound (MW: 152.19 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber glass vial
-
Calibrated analytical balance and positive displacement pipette
Methodology:
-
Calculation:
-
Weight (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM (0.01 M) stock:
-
Weight = 0.01 mol/L * 0.001 L * 152.19 g/mol = 0.0015219 g = 1.52 mg
-
-
Weighing: Accurately weigh 1.52 mg of this compound into a sterile amber vial.
-
Solubilization: Add 1.0 mL of sterile DMSO to the vial.
-
Mixing: Cap the vial and vortex until the compound is completely dissolved. A brief, gentle warming (to 37°C) may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex gently.
Quality Control:
-
Visual Inspection: The final solution should be clear and free of any particulate matter.
-
Working Dilutions: When preparing working dilutions in aqueous media (e.g., RPMI, DMEM), add the DMSO stock dropwise while vortexing the media to prevent precipitation. Always prepare fresh dilutions for each experiment.
Formulation for In Vivo Preclinical Studies
Formulations for animal administration must be sterile, biocompatible, and administered at a physiologically acceptable pH and volume. Co-solvent systems using excipients that are Generally Regarded As Safe (GRAS) are common.
Rationale for Vehicle Selection
A common vehicle for oral (PO) or intraperitoneal (IP) administration of moderately lipophilic compounds is a ternary system of saline, a solubilizing agent (e.g., PEG 400), and a surfactant (e.g., Tween 80). This combination enhances solubility and aids in maintaining the compound in solution upon dilution in a physiological environment.
Caption: Quality control pipeline for in vivo formulations.
Protocol 4: Preparation of a Solution for Injection (e.g., 5 mg/mL)
Objective: To prepare a 5 mg/mL solution of this compound in a biocompatible vehicle suitable for IP injection in rodents. The final vehicle composition will be 10% PEG 400 / 5% Tween 80 / 85% Saline (v/v/v).
Materials:
-
This compound
-
PEG 400
-
Tween 80 (Polysorbate 80)
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile glass beaker or vial
-
Magnetic stirrer and stir bar
-
Sterile syringe filter (0.22 µm)
Methodology:
-
Weigh API: Accurately weigh the required amount of this compound for the desired final volume (e.g., for 10 mL, weigh 50 mg).
-
Co-solvent Addition: Add the PEG 400 (1.0 mL for a 10 mL batch) to the API. Mix or vortex until the compound is fully wetted and dispersed.
-
Surfactant Addition: Add the Tween 80 (0.5 mL for a 10 mL batch). Mix until a uniform paste or solution is formed.
-
Aqueous Phase Addition: Slowly add the saline (8.5 mL for a 10 mL batch) to the mixture while stirring continuously with a magnetic stirrer.
-
Homogenization: Continue stirring until a completely clear, homogenous solution is obtained. Gentle warming (40-50°C) may be used to facilitate dissolution, but the solution must be cooled to room temperature before use.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.
-
Final QC: Perform visual inspection for clarity and measure the pH. The pH should be within a physiologically tolerable range (e.g., 6.5-8.0). Confirm the final concentration via HPLC (Protocol 5).
Analytical Characterization and Quality Control
Robust analytical methods are essential to ensure the identity, purity, and concentration of the compound in the final formulation.
Protocol 5: HPLC-UV Method for Potency and Purity
Objective: To quantify the concentration of this compound and assess its purity in prepared formulations.
| Parameter | Condition |
| Instrument | HPLC with UV/Vis Detector (e.g., Agilent 1260, Waters Alliance) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 20% B, ramp to 95% B over 10 min, hold 2 min, return to 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~275 nm (Verify with a UV scan of the compound) |
| Standard Curve | Prepare standards from 1 µg/mL to 100 µg/mL in mobile phase. |
Analysis:
-
Potency: The concentration of the formulation is determined by comparing the peak area of the diluted sample to the standard curve. The result should be within ±10% of the target concentration (e.g., 4.5-5.5 mg/mL for a 5 mg/mL target).
-
Purity: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Conclusion
The successful formulation of this compound for biological studies hinges on a systematic, data-driven approach. The protocols outlined in this note provide a clear pathway from initial physicochemical characterization to the preparation and quality control of formulations for both in vitro and in vivo applications. By understanding the inherent properties of the molecule and employing rational formulation strategies, researchers can ensure the accurate and reproducible delivery of the test compound, thereby enhancing the integrity and value of their biological findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables [frontiersin.org]
- 3. 1424-74-4|this compound|BLD Pharm [bldpharm.com]
- 4. 3-(3-HYDROXY-PROPYL)-PHENOL | 1424-74-4 [chemicalbook.com]
- 5. 1-Hydroxy-1-(3-hydroxyphenyl)-propane | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 1481-92-1,2-(3-HYDROXY-PROPYL)-PHENOL | lookchem [lookchem.com]
- 7. 2-(3-Hydroxypropyl)phenol|lookchem [lookchem.com]
Topic: Scale-up Synthesis of 3-(3-Hydroxypropyl)phenol for Preclinical Research
An Application Note and Protocol from the Senior Application Scientist
Abstract
This application note provides a detailed, robust, and scalable two-step synthetic protocol for the preparation of 3-(3-Hydroxypropyl)phenol, a valuable building block and intermediate in pharmaceutical research and development. The synthesis commences with the readily available starting material, 3-(3-methoxyphenyl)propanoic acid. The first step involves a high-yield reduction of the carboxylic acid to the corresponding primary alcohol, 3-(3-hydroxypropyl)anisole. The subsequent step is a selective demethylation of the methoxy group to afford the target phenol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations for critical process parameters, characterization data, and comprehensive safety protocols to ensure reproducibility and safety during scale-up operations for preclinical supply.
Introduction
Phenolic compounds are a cornerstone of medicinal chemistry, with their derivatives being integral to numerous therapeutic agents.[1] this compound, in particular, serves as a key intermediate for more complex molecules, including potential anticancer agents and other biologically active compounds.[2][3] As preclinical research demands escalate, the need for reliable and scalable synthetic routes to produce hundreds of grams to kilograms of such intermediates becomes paramount. Many reported lab-scale syntheses do not address the challenges of scale-up, such as reagent safety, reaction exotherms, and purification efficiency.[4]
This document outlines a validated two-step approach designed for scalability, starting from the commercially available 3-(3-methoxyphenyl)propanoic acid.[5][6] The chosen pathway prioritizes operational safety, high yields, and purity of the final product, making it suitable for generating material for advanced preclinical studies.
Synthetic Route Overview
The selected strategy involves two sequential, high-yielding transformations. This approach was chosen over alternatives like Grignard reactions due to its superior control, reduced side-product formation, and the use of well-established, scalable reactions.[7]
Step 1: Reduction. The carboxylic acid of 3-(3-methoxyphenyl)propanoic acid is reduced to a primary alcohol using lithium aluminum hydride (LAH) in an anhydrous ether solvent. LAH is a powerful and efficient reducing agent for this transformation, providing near-quantitative conversion.
Step 2: Demethylation. The aryl methyl ether of the intermediate, 3-(3-hydroxypropyl)anisole, is cleaved to yield the target phenol. Boron tribromide (BBr₃) is the reagent of choice for this step, as it is highly effective for cleaving aryl ethers under controlled conditions.[8]
Caption: Overall two-step synthetic scheme.
Materials and Equipment
Materials
| Reagent | CAS No. | MW ( g/mol ) | Form | Supplier |
| 3-(3-Methoxyphenyl)propanoic acid | 10516-71-9 | 180.20 | Solid | Sigma-Aldrich |
| Lithium aluminum hydride (LAH) | 16853-85-3 | 37.95 | Solid | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Liquid | Sigma-Aldrich |
| Boron tribromide (BBr₃), 1M in DCM | 10294-33-4 | 250.52 | Liquid | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Liquid | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Liquid | VWR |
| Hexanes | 110-54-3 | 86.18 | Liquid | VWR |
| Sodium sulfate, anhydrous | 7757-82-6 | 142.04 | Solid | VWR |
| Hydrochloric acid (HCl), 2M | 7647-01-0 | 36.46 | Liquid | VWR |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | Solid | VWR |
| Saturated sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Solution | Lab-prepared |
| Silica gel, 230-400 mesh | 63231-67-4 | 60.08 | Solid | VWR |
Equipment
-
Three-neck round-bottom flasks (2 L, 5 L)
-
Mechanical stirrer and overhead motor
-
Heating mantle with temperature controller
-
Addition funnel (500 mL)
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Low-temperature thermometer
-
Ice bath and dry ice/acetone bath
-
Rotary evaporator
-
Separatory funnel (2 L)
-
Glass chromatography column (80 mm diameter)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
High-Performance Liquid Chromatography (HPLC) system[9]
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocols
Step 1: Synthesis of 3-(3-Hydroxypropyl)anisole (Intermediate)
Rationale: This step converts the carboxylic acid to a primary alcohol. LAH is a highly effective, albeit reactive, choice. The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water. The Fieser workup is a standardized, safe method for quenching LAH reactions on a large scale.
-
Reaction Setup: Assemble a 5 L, three-neck flask equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a rubber septum. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add anhydrous THF (2.5 L). Carefully add lithium aluminum hydride (40.0 g, 1.05 mol) in portions under a positive pressure of nitrogen.
-
Substrate Addition: Dissolve 3-(3-methoxyphenyl)propanoic acid (150.0 g, 0.832 mol) in anhydrous THF (500 mL). Transfer this solution to an addition funnel and add it dropwise to the stirred LAH suspension over 90 minutes. Causality: A slow addition rate is crucial to control the initial exotherm from the reaction of LAH with the acidic proton of the carboxylic acid and subsequent reduction.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc). The starting material (Rf ≈ 0.2, streaks) should be fully converted to the product (Rf ≈ 0.5).
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the sequential, slow, dropwise addition of:
-
Water (40 mL)
-
15% (w/v) aqueous NaOH (40 mL)
-
Water (120 mL) Causality: This specific sequence is designed to precipitate the aluminum salts as a granular solid that is easy to filter, avoiding the formation of a gelatinous precipitate that can trap the product.
-
-
Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 500 mL).
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil is typically of high purity (>95%) and can be used in the next step without further purification.
-
Expected Yield: ~128 g (92%) of a colorless oil.
-
Step 2: Synthesis of this compound (Final Product)
Rationale: Boron tribromide is a powerful Lewis acid that selectively cleaves aryl methyl ethers. The reaction is highly exothermic and moisture-sensitive, necessitating low temperatures and an inert atmosphere. The methanol quench converts residual BBr₃ and boron-phenoxide complexes into volatile methyl borate, simplifying the workup.
-
Reaction Setup: In a 5 L, three-neck flask equipped with a mechanical stirrer, a low-temperature thermometer, and a nitrogen inlet, dissolve the crude 3-(3-hydroxypropyl)anisole (128.0 g, 0.77 mol) in anhydrous DCM (2.0 L).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add 1.0 M BBr₃ in DCM (925 mL, 0.925 mol, 1.2 equiv) dropwise via an addition funnel over 2 hours, ensuring the internal temperature does not exceed -65 °C. Causality: Maintaining a very low temperature during addition is critical to prevent side reactions and control the strong exotherm.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 12 hours.
-
Monitoring: Monitor the reaction by TLC (1:1 Hexanes:EtOAc). The starting material (Rf ≈ 0.6) should be fully converted to the product (Rf ≈ 0.3).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add methanol (500 mL) dropwise to quench the excess BBr₃. A vigorous reaction with gas evolution will occur.
-
Isolation: Concentrate the quenched reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (2 L) and wash sequentially with:
-
Water (2 x 1 L)
-
Saturated aqueous NaHCO₃ (1 x 1 L)
-
Brine (1 x 1 L)
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Expected Yield: ~105 g (89%) of a pale yellow, viscous oil.
-
Caption: Step-by-step experimental workflow diagram.
Characterization and Quality Control
The identity and purity of the final product must be rigorously confirmed before its use in preclinical studies.
| Test | Specification | Typical Result |
| Appearance | Pale yellow to colorless viscous oil | Conforms |
| ¹H NMR | Spectrum conforms to structure | Conforms |
| ¹³C NMR | Spectrum conforms to structure | Conforms |
| Mass Spec (ESI-) | [M-H]⁻ = 151.07 | m/z = 151.1 |
| Purity (HPLC) | ≥98.0% (AUC at 275 nm) | 99.2% |
Expected NMR Data (400 MHz, CDCl₃):
-
¹H NMR: δ 7.15 (t, J=7.8 Hz, 1H), 6.78 (d, J=7.8 Hz, 1H), 6.70 (s, 1H), 6.65 (d, J=7.8 Hz, 1H), 5.50 (br s, 1H, Ar-OH), 3.68 (t, J=6.4 Hz, 2H), 2.65 (t, J=7.6 Hz, 2H), 1.88 (quint, J=7.0 Hz, 2H), 1.60 (br s, 1H, Alk-OH).
-
¹³C NMR: δ 155.8, 142.9, 129.8, 120.9, 115.5, 113.1, 62.2, 34.0, 31.8.
Safety Precautions
Handling the reagents in this synthesis requires strict adherence to safety protocols in a controlled laboratory environment.[10]
| Reagent | Hazards | Required PPE & Precautions |
| Lithium aluminum hydride (LAH) | Pyrophoric, water-reactive, corrosive | Work in a fume hood under inert gas.[11] Use powder-free nitrile gloves, flame-retardant lab coat, safety goggles. Avoid contact with water or protic solvents. |
| Boron tribromide (BBr₃) | Highly corrosive, toxic, water-reactive | Work in a fume hood.[12] Use heavy-duty neoprene or butyl gloves over nitrile gloves, lab coat, safety goggles, and a face shield. Ensure immediate access to an eyewash and safety shower.[13] |
| Phenol Derivatives | Toxic, corrosive, readily absorbed through skin | Always wear gloves and a lab coat.[14] Avoid skin contact. In case of exposure, wash immediately and consult the Safety Data Sheet (SDS).[11] |
| Solvents (THF, DCM, etc.) | Flammable, volatile, potential health effects | Handle in a well-ventilated fume hood. Avoid ignition sources. Wear standard PPE (gloves, lab coat, goggles). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield | Incomplete reaction | Ensure LAH is fresh and active. Extend reflux time. Confirm reaction completion by TLC. |
| Poor quenching/filtration | Ensure the Fieser workup ratios are followed precisely. Wash the filter cake extensively with EtOAc or THF. | |
| Wet reagents/glassware | Use anhydrous solvents and oven-dried glassware. | |
| Step 2: Incomplete Demethylation | Insufficient BBr₃ | Use a slight excess of BBr₃ (1.2-1.5 equiv). Ensure the BBr₃ solution has not degraded. |
| Reaction time too short | Allow the reaction to stir for the full 12 hours at room temperature, or gently warm to 30-35 °C for 2-3 hours if necessary. | |
| Final Product: Low Purity | Inefficient purification | Use a larger silica gel column with a slower, more shallow gradient during elution. |
| Incomplete workup | Ensure all acidic/basic residues are removed by performing all aqueous washes as described. |
Conclusion
This application note details a validated and scalable two-step synthesis of this compound. The protocol is designed with a focus on safety, efficiency, and reproducibility, yielding high-purity material suitable for preclinical research. By providing detailed procedural explanations, characterization data, and troubleshooting advice, this guide serves as a comprehensive resource for chemists and drug development professionals.
References
- 1. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. monash.edu [monash.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. otago.ac.nz [otago.ac.nz]
- 14. carlroth.com [carlroth.com]
The Versatile Role of 3-(3-Hydroxypropyl)phenol in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: Unlocking Polymer Innovation with a Bifunctional Phenolic Monomer
In the dynamic landscape of polymer chemistry, the pursuit of novel monomers that impart unique functionalities and performance advantages is paramount. 3-(3-Hydroxypropyl)phenol stands out as a particularly intriguing building block for advanced polymers. Its unique bifunctional nature, possessing both a primary aliphatic hydroxyl group and a more acidic phenolic hydroxyl group, opens up a diverse range of possibilities for creating polymers with tailored properties. The differential reactivity of these two hydroxyl groups allows for selective polymerization and post-polymerization modification, making it a valuable tool for researchers and professionals in materials science and drug development.
This comprehensive guide delves into the practical application of this compound in the synthesis of high-performance polyesters, polycarbonates, and as a modifier in epoxy resin systems. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the anticipated properties and applications of the resulting polymers.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.
| Property | Value | Reference |
| CAS Number | 1424-74-4 | [1] |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Not specified, likely a viscous liquid or low melting solid | |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in many organic solvents |
I. Synthesis of Functional Polyesters via Polycondensation
The presence of two hydroxyl groups in this compound makes it a suitable candidate for polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The key to harnessing the full potential of this monomer lies in controlling which hydroxyl group participates in the polymerization.
Causality Behind Experimental Choices:
The selective reactivity of the aliphatic versus the phenolic hydroxyl group is the cornerstone of designing polyesters with pendant phenolic groups. The primary aliphatic hydroxyl is significantly more nucleophilic and less sterically hindered than the phenolic hydroxyl. Therefore, under relatively mild reaction conditions, polycondensation can proceed primarily through the aliphatic hydroxyl, leaving the phenolic group intact along the polymer backbone. These pendant phenolic groups can then be used for subsequent crosslinking or functionalization.
Experimental Workflow: Polyester Synthesis
References
Electrochemical Detection Methods for 3-(3-Hydroxypropyl)phenol
An Application Guide and Protocol
Abstract
This technical note provides a comprehensive guide to the electrochemical detection of 3-(3-Hydroxypropyl)phenol, a molecule of interest in various chemical and pharmaceutical contexts. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for the quantification of phenolic compounds.[1] This document outlines the fundamental principles of the electrochemical oxidation of phenols, details the instrumentation and materials required, and provides step-by-step protocols for both qualitative characterization using Cyclic Voltammetry (CV) and sensitive quantification using Differential Pulse Voltammetry (DPV). Emphasis is placed on the rationale behind experimental parameters and the use of modified electrodes to enhance analytical performance.
Introduction to Electrochemical Sensing for Phenolic Compounds
This compound is an aromatic compound featuring a hydroxyl group attached to a benzene ring. This phenolic moiety is electrochemically active, making it an excellent candidate for voltammetric analysis. The detection of such compounds is crucial in pharmaceutical development, environmental monitoring, and quality control. Electrochemical techniques are particularly well-suited for this purpose due to their high sensitivity, rapid response time, and minimal sample preparation requirements.[1]
The core principle relies on the oxidation of the phenol's hydroxyl group at the surface of a working electrode when a specific potential is applied.[2] The resulting current is directly proportional to the concentration of the analyte in the solution, allowing for precise quantification. However, the electrochemical oxidation of phenols can be complex, often leading to the formation of products that can passivate or "foul" the electrode surface, thereby diminishing the signal over time.[3][4][5] This guide will address strategies to mitigate these effects, ensuring stable and reproducible measurements.
Fundamental Principles
The Electrochemical Oxidation of Phenols
The electrochemical oxidation of a phenolic compound (PhOH) is an irreversible process that begins with the transfer of an electron and a proton from the hydroxyl group to the electrode surface, forming a phenoxy radical (PhO•).[6][7]
PhOH → PhO• + H⁺ + e⁻
This initial step is the basis for the analytical signal. The generated phenoxy radical is highly reactive and can undergo several subsequent reactions, including coupling to form dimers or larger polymeric structures.[3] This polymerization is the primary cause of electrode fouling, where an insulating layer builds up on the electrode, inhibiting further electron transfer.[8][9] Alternatively, the radical can be further oxidized at higher potentials to form quinone-type species.[3][10]
The potential at which this oxidation occurs is dependent on the molecular structure and the pH of the supporting electrolyte. Acidic conditions are often favorable for the electrochemical oxidation of phenols.[10]
Figure 1: Simplified mechanism of phenol electrochemical oxidation and fouling.
Voltammetric Techniques of Choice
While several electrochemical techniques exist, Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are most commonly employed for the analysis of phenolic compounds.[1][11]
-
Cyclic Voltammetry (CV): This technique is used for initial characterization. The potential is swept linearly from a starting value to a vertex potential and then back. The resulting plot of current versus potential (a voltammogram) provides information about the oxidation potential and the electrochemical reversibility of the analyte. For phenols, a characteristic anodic (oxidation) peak is observed on the forward scan, but a corresponding cathodic (reduction) peak on the reverse scan is typically absent or small, indicating an irreversible process.[9][12]
-
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique used for quantification.[13] It involves applying a series of regular voltage pulses on top of a linear potential ramp. The current is measured just before each pulse and again at the end of the pulse. The difference between these two currents is plotted against the potential.[14][15] This method effectively minimizes the contribution from non-faradaic (background) charging current, resulting in a significantly improved signal-to-noise ratio and lower detection limits compared to CV.[15]
Experimental Setup and Reagents
Instrumentation
-
Potentiostat/Galvanostat with corresponding software.
-
Three-electrode electrochemical cell.
Electrodes
-
Working Electrode (WE): Glassy Carbon Electrode (GCE) is a common choice. For enhanced performance, a GCE modified with carbon nanotubes (CNTs) is highly recommended to increase the active surface area and mitigate fouling.[4][5]
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl, 3M KCl).
-
Counter (Auxiliary) Electrode (CE): Platinum wire or graphite rod.
Reagents
-
This compound standard.
-
Supporting Electrolyte: Phosphate Buffer Solution (PBS) or Britton-Robinson buffer. A pH in the acidic range (e.g., pH 3-5) is often optimal for phenol detection.[11]
-
High-purity water (Milli-Q or equivalent).
-
Alumina slurry (0.3 and 0.05 µm) for polishing the GCE.
Application Protocols
Figure 2: General experimental workflow for electrochemical analysis.
Protocol 1: Characterization by Cyclic Voltammetry (CV)
Objective: To determine the oxidation potential of this compound and observe its general electrochemical behavior.
-
Electrode Preparation:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 2 minutes each.
-
Rinse the electrode thoroughly with high-purity water.
-
Sonicate the electrode in water and then ethanol for 2 minutes each to remove any residual alumina particles.
-
Dry the electrode surface under a stream of nitrogen.
-
-
Cell Assembly:
-
Add 10 mL of the chosen supporting electrolyte (e.g., 0.1 M PBS, pH 4.0) to the electrochemical cell.
-
Assemble the three-electrode system: insert the polished GCE (WE), Ag/AgCl (RE), and Pt wire (CE) into the cell. Ensure the electrodes are immersed but not touching.
-
-
Blank Measurement:
-
Run a CV scan in the supporting electrolyte alone to establish a baseline.
-
Typical CV Parameters:
-
Initial Potential: 0.0 V
-
Vertex Potential: +1.2 V
-
Final Potential: 0.0 V
-
Scan Rate: 100 mV/s[13]
-
-
-
Analyte Measurement:
-
Add a known concentration of this compound (e.g., to a final concentration of 100 µM) to the cell.
-
Stir the solution for 30 seconds to ensure homogeneity, then turn the stirrer off.
-
Run the CV scan using the same parameters as the blank.
-
-
Analysis:
-
Observe the resulting voltammogram. An anodic peak corresponding to the oxidation of this compound should be visible. Note the potential of this peak (Epa). This potential will be used to center the DPV scan in the next protocol.
-
Protocol 2: Quantification by Differential Pulse Voltammetry (DPV)
Objective: To accurately quantify the concentration of this compound by creating a calibration curve.
-
Preparation and Setup:
-
Prepare the electrode and electrochemical cell as described in Protocol 1 (Steps 1 & 2).
-
-
Parameter Optimization (Recommended):
-
For the highest sensitivity, key DPV parameters should be optimized. This typically involves varying pulse amplitude, pulse width, and scan rate to find the combination that yields the highest peak current and best peak shape for a fixed concentration of the analyte.[13]
-
-
Calibration Curve Construction:
-
Run a DPV scan in the blank supporting electrolyte.
-
Typical DPV Parameters:
-
Make successive additions of the this compound stock solution to the cell to create a series of known concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Run a DPV scan after each addition. Stir briefly and allow the solution to become quiescent before each scan.
-
Record the peak current (Ip) at the oxidation potential for each concentration.
-
-
Data Analysis:
-
Subtract the peak current of the blank from each analyte measurement to obtain the background-corrected peak current.
-
Plot the background-corrected peak current (Ip) on the y-axis against the concentration of this compound on the x-axis.
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) describe the calibration curve. An R² value > 0.99 is desirable.
-
-
Unknown Sample Measurement:
-
Prepare the unknown sample in the same supporting electrolyte.
-
Run a DPV scan under the identical optimized conditions.
-
Measure the peak current and use the calibration equation to determine the concentration of this compound in the unknown sample.
-
Expected Performance & Troubleshooting
The use of a well-prepared (or modified) electrode and optimized DPV parameters can yield excellent analytical performance.
| Parameter | Expected Value Range | Notes |
| Linear Range | Low µM to >100 µM | Dependent on electrode type and analyte solubility. |
| Limit of Detection (LOD) | High nM to Low µM | Calculated as (3 × Standard Deviation of Blank) / Slope of Calibration Curve.[16] |
| Reproducibility (RSD) | < 5% | For repeated measurements of the same sample. |
| Selectivity | Good | The oxidation potential can help distinguish from non-phenolic compounds. Co-existing phenols may interfere.[17][18] |
Common Troubleshooting Issues:
-
Decreasing Signal / Poor Reproducibility: This is the most common issue and is almost always due to electrode fouling.[4]
-
Solution: Thoroughly polish the electrode between each measurement or after a series of measurements. Using a carbon nanotube-modified electrode can significantly reduce fouling.[5]
-
-
No Peak Observed:
-
Solution: Check all connections to the potentiostat. Ensure the correct potential range is being scanned. Verify that the analyte has been added to the cell.
-
-
High Background Noise:
-
Solution: Ensure proper grounding of the instrument. Use a Faraday cage to shield the cell from electrical noise. Check the reference electrode for air bubbles or clogs.
-
Conclusion
Electrochemical methods, particularly Differential Pulse Voltammetry, provide a powerful platform for the sensitive and rapid detection of this compound. The key to successful analysis lies in meticulous electrode preparation to prevent surface fouling and the careful optimization of voltammetric parameters. By following the protocols outlined in this guide, researchers can develop robust and reliable assays for the quantification of this and other phenolic compounds in a variety of sample matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. hub.hku.hk [hub.hku.hk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Electrocatalytic Oxidation of Phenol by SnO2-Sb2O3/GAC Particle Electrodes in a Three-Dimensional Electrochemical Oxidation System [mdpi.com]
- 11. arquivos.ufrrj.br [arquivos.ufrrj.br]
- 12. researchgate.net [researchgate.net]
- 13. Voltammetric determination of the phenolic antioxidants 3-tert-butyl-4-hydroxyanisole and tert-butylhydroquinone at a polypyrrole electrode modified with a nickel phthalocyanine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 15. openaccesspub.org [openaccesspub.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Voltammetric Sensors for the Simultaneous Quantification of Natural Phenolics in Coffee and Citrus Juices | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-(3-Hydroxypropyl)phenol
Welcome to the technical support guide for the purification of crude 3-(3-hydroxypropyl)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific experimental context.
Understanding the Molecule: Core Properties
Before diving into purification, understanding the physical properties of this compound is crucial for selecting the right strategy. This molecule contains both a phenolic hydroxyl group and a primary alcohol, making it polar and capable of extensive hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Boiling Point | ~296 °C at 760 mmHg | [3][4] |
| Density | ~1.129 g/cm³ | [3][4] |
| pKa | ~10.28 (Predicted, Phenolic OH) | [3][4] |
| Appearance | Colorless to yellow liquid/oil | [3] |
The high boiling point immediately suggests that atmospheric distillation is not ideal, as it may lead to thermal decomposition.[5] The presence of two hydroxyl groups makes it amenable to silica gel chromatography, but care must be taken to avoid peak tailing.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the purification of this compound.
Q1: What is the most reliable, all-purpose purification method for this compound?
A1: Flash column chromatography on silica gel is the most robust and widely applicable method for purifying this compound on a laboratory scale.[6][7] It effectively separates the target molecule from a wide range of potential impurities, including non-polar starting materials (e.g., 3-allylphenol), less polar intermediates (e.g., protected ethers), and more polar byproducts. The choice of solvent system is critical and is typically a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.
Q2: My purified product is a yellow or brown oil. What causes this discoloration and how can I fix it?
A2: Phenols are notoriously susceptible to air oxidation, which produces highly colored quinone-type impurities. This is the most common cause of discoloration. To mitigate this, you can:
-
Use an Antioxidant: During aqueous workup, add a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous layer.
-
Work Under Inert Atmosphere: Handle the compound under nitrogen or argon, especially during heating steps like solvent evaporation.
-
Charcoal Treatment: If the color is persistent, you can dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite to remove the charcoal and adsorbed colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to yield loss.
Q3: Can I use distillation to purify this compound?
A3: Yes, but only under vacuum. The atmospheric boiling point of ~296 °C is high enough to risk thermal decomposition.[5] Vacuum distillation lowers the boiling point to a much safer temperature range. This method is particularly effective for removing non-volatile impurities like inorganic salts or polymeric material, and for large-scale purifications where chromatography is less practical. It is less effective at separating isomers or impurities with similar boiling points.
Q4: Is recrystallization a viable purification method?
A4: Generally, no. This compound is typically described as an oil or liquid at room temperature, which precludes standard recrystallization techniques that require a solid product.[3][8][9] If your product solidifies (which may occur if it is exceptionally pure or at low temperatures), a mixed-solvent recrystallization could theoretically be developed, but this is not a standard approach.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental observations and provides a logical path to resolving the underlying purity issue.
Problem 1: Persistent Impurity Detected by NMR/LC-MS
Scenario: After initial purification (e.g., column chromatography), you still observe a significant impurity peak.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for persistent impurities.
-
Possible Cause A: Unreacted Starting Material. If your synthesis involved the deprotection of an aryl ether (e.g., using BBr₃ on 3-(3-methoxypropyl)phenol), the most common impurity is the starting ether.[10][11] This impurity is significantly less polar than your diol product.
-
Solution: Re-purify using column chromatography with a very shallow gradient. Start with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) to cleanly elute the starting material before increasing the polarity to elute your product.
-
-
Possible Cause B: Regioisomeric Impurity. If you synthesized the compound via hydroboration-oxidation of 3-allylphenol, you may have a small amount of the Markovnikov addition product, 3-(2-hydroxypropyl)phenol.[12][13] This isomer has very similar polarity to your desired product, making it difficult to separate.
-
Solution: High-performance flash chromatography or preparative HPLC is required. Use a long column and a very slow, shallow gradient. A solvent system like Dichloromethane/Methanol may offer different selectivity than Ethyl Acetate/Hexanes.
-
-
Possible Cause C: Boron-Containing Byproducts. Reagents like BH₃ and BBr₃ can lead to boronate esters or other boron complexes that are difficult to remove.
-
Solution: An extractive workup with a mild base (e.g., saturated NaHCO₃ solution) can help hydrolyze and remove some boron species. In stubborn cases, washing the organic layer with a 1M NaOH solution can be effective, but be mindful that your phenolic product is acidic and may partition into a high-pH aqueous layer. Check the pH carefully.
-
Problem 2: Low Yield After Column Chromatography
Scenario: You start with a significant amount of crude material, but recover very little product after the column.
-
Possible Cause A: Product is Sticking to the Silica Gel. The two hydroxyl groups can form strong hydrogen bonds with the silanol groups on the silica surface, especially if the crude material is highly acidic or if the chromatography is run too slowly.
-
Solution: Add a small amount of a polar modifier to your eluent. 1% acetic acid or triethylamine can often improve recovery, depending on the nature of the impurities. For a neutral compound like this, a small amount of methanol (1-5%) added to the ethyl acetate can also help push the product off the column.
-
-
Possible Cause B: Incorrect Solvent Polarity. If your solvent system is not polar enough, your product will never elute from the column.
-
Solution: Always perform Thin Layer Chromatography (TLC) analysis before running the column to determine the optimal solvent system.[6] Aim for an Rf value of ~0.25-0.35 for your product in the chosen eluent.
-
Problem 3: Product Decomposes During Solvent Removal
Scenario: After pooling the correct fractions, your product darkens or shows signs of decomposition upon heating to remove the solvent on a rotary evaporator.
-
Possible Cause A: Overheating. High-boiling point solvents like ethyl acetate or methanol combined with a polar product can require significant heat to remove, risking decomposition.
-
Solution: Use a lower boiling point solvent for your column if possible (e.g., Dichloromethane). If not, use the minimum necessary heat on the rotovap water bath (30-40 °C) and ensure your vacuum pump is pulling a strong vacuum. For the final traces of solvent, it is better to leave the sample on a high-vacuum pump at room temperature for several hours than to heat aggressively.
-
Standardized Purification Protocols
These protocols provide a validated starting point for your purification efforts.
Protocol 1: Flash Column Chromatography
This is the primary recommended method for lab-scale purification.
-
Preparation:
-
Select a column size appropriate for your sample amount (typically a 40-100 g sample-to-silica ratio).
-
Prepare your eluent. A good starting point is a gradient of 10% to 60% Ethyl Acetate (EtOAc) in Hexanes. Use TLC to confirm this system separates your product from its major impurities.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane (DCM) or the column eluent.
-
For best results (sharper bands): Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading."
-
-
Column Elution:
-
Pack the column with silica gel in the lowest polarity solvent you will use (e.g., 10% EtOAc/Hexanes).
-
Carefully add your sample to the top of the silica bed (either the liquid solution or the dry-loaded silica).
-
Begin elution with the low-polarity solvent, collecting fractions.
-
Gradually increase the solvent polarity according to your gradient plan.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure (rotary evaporator), avoiding excessive heat.
-
Example Solvent Systems for Chromatography
| Impurity Type | Recommended Solvent System (Gradient) | Rationale |
| Non-polar (e.g., aryl ether) | Hexanes/Ethyl Acetate (5% -> 50%) | Provides excellent separation between non-polar and polar compounds. |
| Isomeric (e.g., secondary alcohol) | Dichloromethane/Methanol (0% -> 10%) | Offers different selectivity that may resolve closely-eluting spots. |
| General Purpose | Hexanes/Ethyl Acetate (10% -> 60%) | A robust, standard system for a wide range of impurities. |
Protocol 2: High-Vacuum Distillation
This method is best for removing non-volatile impurities or for larger scales (>20 g).
-
Apparatus Setup:
-
Use a short-path distillation apparatus to minimize product loss on the glass surfaces.
-
Ensure all glass joints are well-sealed with appropriate vacuum grease.
-
Connect the apparatus to a high-vacuum pump capable of reaching <1 mmHg. A cold trap between the apparatus and the pump is essential.
-
-
Procedure:
-
Place the crude oil in the boiling flask with a magnetic stir bar.
-
Slowly apply the vacuum. Initial bubbling may occur as residual solvents are removed.
-
Once a stable vacuum is achieved, slowly heat the boiling flask using a heating mantle and a stir plate.
-
Observe for condensation in the condenser. The temperature at the distillation head should be recorded as the boiling point at that pressure.
-
Collect the distilled product in the receiving flask. It may be necessary to collect a small initial fraction (forerun) that contains more volatile impurities.
-
-
Safety:
-
Always use a safety shield when working with glassware under vacuum.
-
Do not heat a closed system. Ensure the vacuum is applied before heating begins.
-
Purification Strategy Decision Tree
Caption: Decision tree for selecting the optimal purification strategy.
References
- 1. 2-(3-Hydroxypropyl)phenol | C9H12O2 | CID 266742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-HYDROXY-PROPYL)-PHENOL | 1424-74-4 [chemicalbook.com]
- 3. Cas 1481-92-1,2-(3-HYDROXY-PROPYL)-PHENOL | lookchem [lookchem.com]
- 4. 2-(3-Hydroxypropyl)phenol|lookchem [lookchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. Home Page [chem.ualberta.ca]
- 9. mt.com [mt.com]
- 10. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Impurity Analysis in 3-(3-Hydroxypropyl)phenol Synthesis
Welcome to the technical support center for the synthesis and analysis of 3-(3-Hydroxypropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities during the synthesis of this important phenolic compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the purity of your final product.
Section 1: Understanding the Synthesis and Potential Impurities
A common and efficient laboratory-scale synthesis of this compound involves the reduction of 3-(3-hydroxyphenyl)propanoic acid. This seemingly straightforward conversion can give rise to a number of process-related impurities that require careful monitoring and characterization.
Synthetic Pathway Overview
The reduction of the carboxylic acid functionality to a primary alcohol is typically achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent, followed by an acidic workup.[1][2][3][4]
References
Optimizing reaction conditions for the synthesis of 3-(3-Hydroxypropyl)phenol
Welcome to the technical support center for the synthesis of 3-(3-Hydroxypropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you optimize your reaction conditions and overcome common experimental hurdles.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The most common and reliable methods involve the transformation of commercially available precursors like 3-(3-methoxyphenyl)propanoic acid or 3-(3-methoxyphenyl)propan-1-ol. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific capabilities of your laboratory. This guide will focus on two primary, robust synthetic pathways:
-
Route A: Reduction Followed by Demethylation: This is often the preferred route due to potentially cleaner reactions and more straightforward purification steps.
-
Route B: Demethylation Followed by Reduction: An alternative pathway that can also be effective but may present different challenges in terms of purification and protecting group strategies.
Below, we provide a detailed breakdown of these synthetic routes, followed by a comprehensive troubleshooting guide and frequently asked questions.
Core Synthetic Pathways and Optimization
Route A: Reduction of 3-(3-methoxyphenyl)propanoic acid followed by Demethylation
This two-step process is a common and effective method for synthesizing the target compound.
Step 1: Reduction of 3-(3-methoxyphenyl)propanoic acid to 3-(3-methoxyphenyl)propan-1-ol
The reduction of the carboxylic acid to a primary alcohol is a key transformation in this route. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion due to its high reactivity.[1][2][3]
Experimental Protocol: LiAlH₄ Reduction
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask and cool the mixture to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 3-(3-methoxyphenyl)propanoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Control the addition rate to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water. A common and effective method is the Fieser work-up.[1][4] For every 'x' grams of LiAlH₄ used, add 'x' mL of water, then 'x' mL of 15% NaOH (aq), and finally '3x' mL of water.[4][5]
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(3-methoxyphenyl)propan-1-ol.
Step 2: Demethylation of 3-(3-methoxyphenyl)propan-1-ol
The cleavage of the methyl ether to reveal the phenolic hydroxyl group is the final step. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, particularly for aryl methyl ethers.[6][7][8]
Experimental Protocol: BBr₃ Demethylation
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the crude 3-(3-methoxyphenyl)propan-1-ol from the previous step in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of BBr₃ (1.1-1.5 equivalents) in DCM dropwise.
-
Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water or methanol.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9]
Route B: Demethylation of 3-(3-methoxyphenyl)propanoic acid followed by Reduction
This alternative route reverses the order of the synthetic steps.
Step 1: Demethylation of 3-(3-methoxyphenyl)propanoic acid
Demethylation of the starting carboxylic acid can be achieved using strong acids like hydrobromic acid (HBr).[6][7]
Experimental Protocol: HBr Demethylation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-methoxyphenyl)propanoic acid in a 48% aqueous solution of HBr.
-
Reaction: Heat the mixture to reflux (around 120-130 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water.
-
Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-(3-hydroxyphenyl)propanoic acid.
Step 2: Reduction of 3-(3-hydroxyphenyl)propanoic acid
The reduction of the carboxylic acid in the presence of a free phenolic hydroxyl group requires careful consideration of the reducing agent. LiAlH₄ can be used, but it will also deprotonate the phenol, requiring additional equivalents of the reagent.
Experimental Protocol: LiAlH₄ Reduction
The protocol is similar to the reduction in Route A, but with an important modification:
-
An excess of LiAlH₄ (at least 2.5-3.0 equivalents) is necessary to account for the deprotonation of both the carboxylic acid and the phenolic hydroxyl group.
The work-up and isolation procedures are analogous to those described in Route A.
Visualizing the Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield in LiAlH₄ Reduction | 1. Incomplete reaction. 2. Degradation of LiAlH₄ due to moisture. 3. Difficult work-up leading to product loss in the aluminum salts. | 1. Reaction Monitoring: Ensure the reaction has gone to completion using TLC before quenching. If necessary, increase the reaction time or add a slight excess of LiAlH₄. 2. Anhydrous Conditions: Use freshly opened or properly stored LiAlH₄. Ensure all glassware is flame-dried and solvents are anhydrous.[10][11] 3. Optimized Work-up: Employ the Fieser work-up method (sequential addition of water, NaOH(aq), and water) to generate a granular, easily filterable aluminum salt precipitate.[4][5] Avoid emulsions by ensuring proper stirring and controlled addition of quenching agents. |
| Emulsion during LiAlH₄ Work-up | Formation of gelatinous aluminum hydroxides. | 1. Fieser Work-up: This method is specifically designed to prevent the formation of persistent emulsions.[1][4] 2. Addition of Celite®: After quenching, adding a pad of Celite® before filtration can help break up emulsions and facilitate the separation of the solid aluminum salts. 3. Rochelle's Salt: Adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) during the work-up can help to chelate the aluminum salts and prevent emulsion formation. |
| Incomplete Demethylation | 1. Insufficient equivalents of the demethylating agent. 2. Reaction time is too short or the temperature is too low. 3. Deactivation of the reagent by moisture. | 1. Stoichiometry: Ensure at least one equivalent of BBr₃ is used for each methoxy group. If other Lewis basic functional groups are present, additional equivalents may be needed.[12] 2. Reaction Conditions: Monitor the reaction by TLC. If the reaction stalls, consider increasing the reaction time or allowing it to warm to room temperature for a longer period. For HBr demethylation, ensure the reflux temperature is maintained.[6] 3. Anhydrous Technique: BBr₃ is highly sensitive to moisture. Handle it under strictly anhydrous and inert conditions.[8][13] |
| Formation of Side Products during Demethylation | 1. BBr₃: Potential for bromination of the aromatic ring or reaction with the primary alcohol. 2. HBr: At high temperatures, potential for dehydration of the primary alcohol or other acid-catalyzed side reactions. | 1. Low-Temperature Addition: Add BBr₃ at a low temperature (e.g., -78 °C) to control its reactivity and minimize side reactions.[13] 2. Protecting Groups: If side reactions with the alcohol are a major issue, consider protecting the alcohol as a silyl ether before demethylation. 3. Alternative Reagents: For sensitive substrates, consider milder demethylating agents such as ethanethiol and sodium hydride in DMF.[14] |
| Difficulty in Purifying the Final Product | The final product is a polar phenol, which can be challenging to purify by column chromatography. | 1. Solvent System Optimization: For silica gel chromatography, a solvent system of ethyl acetate in hexanes or dichloromethane/methanol is often effective. Adding a small amount of acetic acid to the eluent can help to reduce tailing of the phenolic compound on the silica gel.[9][15] 2. Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina (neutral or basic).[16] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, A or B, is generally better?
A1: Route A (Reduction then Demethylation) is often preferred. The intermediate, 3-(3-methoxyphenyl)propan-1-ol, is less polar and generally easier to purify than the phenolic carboxylic acid intermediate in Route B. Additionally, the final demethylation step on a simpler molecule can sometimes be cleaner.
Q2: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for the reduction?
A2: No, sodium borohydride is not a strong enough reducing agent to reduce a carboxylic acid to a primary alcohol.[2][3][17] LiAlH₄ or other strong reducing agents like borane (BH₃) are necessary for this transformation.
Q3: My BBr₃ is old and has a dark color. Can I still use it?
A3: BBr₃ is a colorless liquid when pure. A brown or reddish color indicates the presence of free bromine due to decomposition. While it may still be reactive, the yield of your reaction could be compromised, and the risk of side reactions (e.g., aromatic bromination) increases. It is recommended to use fresh or distilled BBr₃ for optimal results.
Q4: How do I safely handle LiAlH₄ and BBr₃?
A4: Both reagents are hazardous and require careful handling.
-
LiAlH₄: Reacts violently with water and protic solvents.[10][18] It should be handled under an inert atmosphere in a fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Quench reactions slowly and in an ice bath.
-
BBr₃: Is highly corrosive and reacts vigorously with moisture, releasing HBr gas.[13] It should be handled in a fume hood under an inert atmosphere. Use syringes and cannulas for transfers. Ensure all glassware is scrupulously dry.
Q5: I am considering a Grignard-based synthesis. What are the potential challenges?
A5: A Grignard synthesis would likely involve the reaction of a Grignard reagent derived from a protected 3-bromophenol with an epoxide like ethylene oxide. The main challenge is the incompatibility of the Grignard reagent with the acidic phenolic proton.[19][20] The phenol must be protected (e.g., as a silyl ether or MOM ether) before forming the Grignard reagent. This adds extra steps to the synthesis (protection and deprotection), which can lower the overall yield. Additionally, Grignard reactions are highly sensitive to water and require strictly anhydrous conditions.[19][21]
Decision-Making Workflow for Troubleshooting
Caption: A workflow for diagnosing and resolving common issues in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. byjus.com [byjus.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. reddit.com [reddit.com]
Technical Support Center: A Researcher's Guide to Addressing Matrix Effects in the LC-MS/MS Analysis of 3-(3-Hydroxypropyl)phenol
Welcome to the technical support center for the LC-MS/MS analysis of 3-(3-Hydroxypropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge that can compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.[1][2] Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to develop robust and reliable analytical methods.
Understanding the Challenge: What are Matrix Effects?
In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" encompasses all the components within a sample apart from the analyte of interest.[3] For this compound analysis, this can include proteins, lipids, salts, and other endogenous compounds from biological samples.[3] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][3][4]
The consequences of unaddressed matrix effects are significant, potentially leading to inaccurate quantification, poor reproducibility, and diminished sensitivity in your assay.[1]
Visualizing the Problem: The Mechanism of Ion Suppression
Caption: Ion suppression in the electrospray ionization (ESI) source.
Troubleshooting Guide: From Identification to Mitigation
This section provides a structured approach to identifying, quantifying, and mitigating matrix effects in your this compound analysis.
Issue 1: High Variability and Poor Reproducibility in Quality Control (QC) Samples
Possible Cause: Inconsistent matrix effects across different sample preparations or between different batches of the biological matrix.
Troubleshooting Steps:
-
Quantify the Matrix Effect: The first step is to determine the extent of the matrix effect. This can be achieved by calculating the Matrix Factor (MF).
-
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.[5]
-
-
Analyze and Calculate: Analyze both sets of samples via LC-MS/MS. The Matrix Factor is calculated as: MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
-
-
Optimize Chromatography: If significant matrix effects are observed, chromatographic optimization can help separate this compound from interfering components.[3]
-
Actionable Advice:
-
Gradient Modification: Adjust the gradient slope to better separate the analyte from early or late-eluting matrix components.
-
Column Chemistry: Consider a different column chemistry. For a phenolic compound like this compound, a Phenyl-Hexyl column can provide alternative selectivity compared to a standard C18 column.[7]
-
Mobile Phase pH: Altering the pH of the mobile phase can change the retention time of both the analyte and interfering compounds.
-
-
-
Enhance Sample Preparation: A more rigorous sample cleanup is often the most effective way to reduce matrix effects.[1][3]
-
See the detailed protocols in the "Sample Preparation Strategies" section below.
-
Issue 2: Non-Linear Calibration Curves
Possible Cause: Concentration-dependent matrix effects, where the degree of ion suppression or enhancement changes across the calibration range.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[1][8] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing a consistent analyte-to-IS ratio.[3][9]
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples.[3] This helps to normalize the matrix effect across your analytical run.
-
Widen the Calibration Range and Use Weighted Regression: If non-linearity persists, you may need to adjust the concentration range of your calibrators and apply a weighted linear regression (e.g., 1/x or 1/x²) to your calibration curve.[5]
Issue 3: Low Signal Intensity and Poor Sensitivity
Possible Cause: Severe ion suppression is reducing the signal of this compound.
Troubleshooting Steps:
-
Qualitative Assessment via Post-Column Infusion: This technique helps to identify the regions in your chromatogram where ion suppression is most pronounced.[1]
-
Protocol 2: Post-Column Infusion Experiment
-
Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[5]
-
Equilibrate the system: Allow the infused this compound signal to stabilize to a constant baseline.[5]
-
Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.[5]
-
Monitor the signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[1][5]
-
-
-
Optimize the Ion Source:
-
Switch Ionization Polarity: Consider switching from positive to negative ionization mode (or vice-versa). Negative ionization can sometimes be less susceptible to matrix effects as fewer matrix components may ionize in this mode.[10][11]
-
Adjust Source Parameters: Systematically optimize ion source parameters such as temperature, gas flows, and voltages to maximize the signal for this compound while potentially minimizing the ionization of interfering compounds.[12]
-
Sample Preparation Strategies: Your First Line of Defense
A robust sample preparation protocol is crucial for minimizing matrix effects. Here are three common approaches with their respective strengths and weaknesses.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex samples and is often preferred for phenolic compounds.[13][14] It allows for the selective extraction of analytes while removing a significant portion of matrix components.[3]
-
Protocol 3: General Reversed-Phase SPE for this compound
-
Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water.[15][16]
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute this compound with a stronger organic solvent like methanol or acetonitrile.[14]
-
| Parameter | Recommendation | Rationale |
| Sorbent | C18 or a copolymer sorbent | C18 is a good starting point for moderately polar compounds. Copolymer sorbents can offer different selectivity.[15] |
| Wash Solvent | 5-10% Methanol in Water | Removes highly polar interferences without eluting the analyte. |
| Elution Solvent | Methanol or Acetonitrile | Effectively elutes phenolic compounds from the sorbent. |
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[17]
-
Protocol 4: General LLE for this compound
-
pH Adjustment: Adjust the pH of the aqueous sample to below the pKa of the phenolic hydroxyl group of this compound to ensure it is in its neutral form.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) and vortex thoroughly.[18]
-
Separation: Centrifuge to separate the aqueous and organic layers.
-
Evaporation and Reconstitution: Transfer the organic layer, evaporate to dryness, and reconstitute in the mobile phase.
-
| Parameter | Recommendation | Rationale |
| Extraction Solvent | Ethyl Acetate or MTBE | These solvents have good extraction efficiency for phenolic compounds and are immiscible with water.[18] |
| Sample pH | Acidic (e.g., pH 3-4) | Ensures the analyte is not ionized and partitions into the organic phase. |
Dilute-and-Shoot
This is the simplest approach but is only suitable for samples with low levels of matrix components or when the assay has high sensitivity.[1]
-
Protocol 5: Dilute-and-Shoot
-
Dilution: Dilute the sample with the mobile phase or a suitable solvent. A 1:10 dilution is a common starting point.
-
Centrifugation/Filtration: Centrifuge or filter the diluted sample to remove particulates.
-
Injection: Inject the supernatant directly into the LC-MS/MS system.
-
Workflow for Method Selection
Caption: Decision workflow for selecting a sample preparation method.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound I should consider?
A1: this compound has a molecular formula of C9H12O2 and a molecular weight of approximately 152.19 g/mol .[19][20] It possesses both a phenolic hydroxyl group and an aliphatic hydroxyl group, making it a moderately polar compound. These functional groups will influence its retention on reversed-phase columns and its solubility in various extraction solvents.
Q2: What is the best type of internal standard to use for this compound?
A2: A stable isotope-labeled (SIL) version of this compound is the ideal internal standard.[8][9] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization.[9] If a SIL-IS is not available, a structural analog with similar polarity and ionization characteristics can be used, but it may not correct for matrix effects as effectively.[9][21]
Q3: Can I switch from ESI to APCI to reduce matrix effects?
A3: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI).[11] ESI's more complex ionization mechanism, which is highly dependent on the properties of the spray droplet, makes it more prone to interference.[11] If your analyte is amenable to APCI, this can be a viable strategy to mitigate ion suppression.
Q4: My method passed validation, but now I'm seeing issues in a new study. What could be the cause?
A4: This could be due to lot-to-lot variability in your biological matrix. It is crucial during method validation to test multiple lots of the matrix to ensure the method is robust.[5] Additionally, differences in patient populations, disease states, or co-administered medications can introduce new interfering substances not present during the original validation.
Q5: How do I know if I have carryover versus a matrix effect?
A5: Carryover is the appearance of an analyte in a sample from a preceding injection. To test for carryover, inject a blank sample immediately after a high-concentration standard. A peak in the blank indicates carryover. Matrix effects, on the other hand, are an alteration of the analyte's signal intensity due to co-eluting components and will be present even without a preceding high-concentration sample.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 8. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. providiongroup.com [providiongroup.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review [mdpi.com]
- 14. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gilsoncn.com [gilsoncn.com]
- 17. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 3-(3-HYDROXY-PROPYL)-PHENOL | 1424-74-4 [chemicalbook.com]
- 20. 1-Hydroxy-1-(3-hydroxyphenyl)-propane | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Preventing the degradation of 3-(3-Hydroxypropyl)phenol during storage and analysis
Introduction: The Challenge of 3-(3-Hydroxypropyl)phenol Stability
Welcome to the technical support guide for this compound (HPP). As a bifunctional molecule featuring both a phenolic hydroxyl group and an aliphatic alcohol, HPP is a valuable intermediate in pharmaceutical and materials science. However, its phenolic moiety makes it highly susceptible to oxidative degradation, which can compromise sample integrity, leading to inaccurate analytical results and loss of material potency.
This guide provides field-proven insights and troubleshooting protocols to help you prevent the degradation of HPP during storage and analysis. We will explore the mechanisms of degradation, establish best practices for handling and storage, and offer a detailed troubleshooting framework for common analytical challenges, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Part 1: Understanding HPP Degradation Pathways
The primary route of degradation for HPP, like most phenolic compounds, is oxidation.[1][2] This process can be initiated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ion contaminants.
Question: What are the expected degradation products of HPP?
Answer: The degradation of HPP proceeds through a multi-stage oxidative pathway. The phenolic hydroxyl group is the most reactive site.
-
Initiation - Phenoxy Radical Formation: The process begins with the abstraction of a hydrogen atom from the phenolic hydroxyl group, forming a resonance-stabilized phenoxy radical. This is the rate-limiting step and is accelerated by initiators like light or metal ions.
-
Propagation - Quinone Formation: The phenoxy radical is highly reactive and can undergo further oxidation to form colored quinone-type structures.[1][2] These intermediates are often responsible for the initial appearance of yellow or brown discoloration in degrading HPP samples.
-
Termination - Ring Opening & Polymerization: Under continued oxidative stress, the aromatic ring can be cleaved, leading to the formation of various short-chain carboxylic acids such as maleic or oxalic acid.[1] Alternatively, phenoxy radicals can couple to form polymeric materials, which may appear as insoluble particulates.
Caption: Proposed oxidative degradation pathway for this compound.
Part 2: Storage and Handling FAQs
Proper storage is the first and most critical line of defense against degradation. Phenolic compounds are sensitive to their environment, and incorrect storage can rapidly lead to sample decomposition.[3][4]
Question: What are the optimal storage conditions for solid HPP?
Answer: To ensure long-term stability, solid this compound should be stored under conditions that minimize exposure to oxygen, light, and heat. The results of improper storage are often irreversible.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures significantly slow the rate of oxidative reactions.[5] For long-term storage (>12 months), consider -20°C. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing oxygen from the container headspace directly prevents oxidation.[5] Vacuum sealing is a viable alternative. |
| Light | Amber Glass Vial / Protect from Light | Light, particularly UV radiation, provides the energy to initiate the formation of phenoxy radicals.[3][6] |
| Container | Tightly Sealed Glass Vial | Prevents moisture ingress and oxygen exchange. Avoid plastic containers that may be gas-permeable or contain leachable additives. |
Question: I need to prepare a stock solution of HPP. What solvent should I use and how should it be stored?
Answer: The choice of solvent and the preparation method are critical for solution stability.
-
Recommended Solvents: Use deoxygenated, high-purity solvents like methanol, ethanol, or acetonitrile. To deoxygenate, sparge the solvent with argon or nitrogen for 15-20 minutes before use.
-
Avoid: Aqueous buffers with a high pH (>7.5) can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation. If an aqueous solution is necessary, use a slightly acidic buffer (pH 4-6) and prepare it fresh.
-
Stabilizing Agents: For enhanced stability in solution, consider adding a small amount of an antioxidant or chelating agent. A mild reducing agent can help minimize oxidation.[7]
-
Storage: Store stock solutions under the same conditions as the solid material: refrigerated (2-8°C), protected from light, and with an inert gas overlay in the vial. Use screw-cap vials with PTFE-lined septa to ensure an airtight seal.
Protocol: Preparation of a Stabilized HPP Stock Solution
-
Solvent Preparation: Select HPLC-grade methanol. Place the desired volume in a flask and sparge with high-purity nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of solid HPP in a clean, dry amber glass vial.
-
Dissolution: Add the deoxygenated methanol to the vial to achieve the target concentration (e.g., 1 mg/mL). Mix gently by inversion or brief vortexing until fully dissolved.
-
Blanketing: Before sealing the vial, gently flush the headspace with nitrogen gas for 10-15 seconds to displace the air.
-
Sealing and Storage: Immediately cap the vial tightly. Label clearly with the compound name, concentration, date, and solvent. Store in a refrigerator at 2-8°C. For routine use, prepare smaller aliquots to avoid repeated warming and cooling of the primary stock.
Part 3: Analytical Troubleshooting Guide (HPLC)
Analysis by HPLC is a common source of degradation if the method is not optimized for labile phenolic compounds. Degradation can occur in the sample vial, during injection, or on the analytical column itself.
Question: My HPP chromatogram shows a noisy or drifting baseline. What is the cause?
Answer: Baseline issues are common in HPLC and can often be traced back to the mobile phase, detector, or column equilibration.[8][9]
-
Cause: Insufficiently degassed mobile phase. Dissolved gases can outgas in the detector cell, causing spikes and noise.[8]
-
Solution: Degas your mobile phase daily using sonication, vacuum filtration, or helium sparging. Ensure all solvent lines are free of air bubbles.
-
-
Cause: Column temperature fluctuations. Even minor temperature changes can affect the refractive index of the mobile phase and cause baseline drift.[10]
-
Solution: Use a column oven to maintain a stable temperature. Allow the entire system, including the column, to equilibrate fully (at least 30-60 minutes) before starting your analysis.
-
-
Cause: Contaminated mobile phase or column. Contaminants slowly eluting from the column can cause a drifting baseline.[9]
-
Solution: Prepare mobile phases fresh daily with high-purity solvents and additives. If contamination is suspected, flush the system and column with a strong solvent like isopropanol.
-
Question: I'm observing peak tailing or broad peaks for HPP. How can I improve the peak shape?
Answer: Peak tailing for phenolic compounds is frequently caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase pH.[10]
-
Cause: Ionization of the phenolic hydroxyl group. At neutral or basic pH, the phenol can be deprotonated, leading to strong, undesirable interactions with residual silanols on the silica-based stationary phase.
-
Solution: Add a small amount of acid to your aqueous mobile phase to suppress ionization. Typically, 0.1% formic acid or 0.1% acetic acid is sufficient to ensure the phenol remains in its neutral, protonated form, resulting in sharper, more symmetrical peaks.[1]
-
-
Cause: Column contamination or degradation. Buildup of strongly retained compounds or a void at the column inlet can distort peak shape.
-
Solution: Use a guard column to protect the analytical column from sample matrix components.[9] If the column is contaminated, try a regeneration procedure by flushing with progressively stronger solvents.
-
Question: My retention times are shifting between injections. What's wrong?
Answer: Inconsistent retention times point to a problem with the stability of the mobile phase or the pump's performance.[10]
-
Cause: Changes in mobile phase composition. This is especially common with volatile solvents or if buffer components are not fully dissolved.
-
Solution: Ensure mobile phase components are accurately measured and completely mixed. Keep solvent reservoirs loosely covered to minimize evaporation of the more volatile component.
-
-
Cause: Inconsistent pump flow rate. Leaks or air bubbles in the pump head can cause pressure fluctuations and erratic flow, leading to shifting retention times.[10][11]
-
Solution: Check the system for any visible leaks at the fittings. Purge the pump to remove any trapped air bubbles.
-
Caption: Troubleshooting workflow for common HPLC issues with HPP.
Protocol: Stability-Indicating HPLC Method for HPP
This protocol is a robust starting point for developing a method that minimizes on-column degradation and provides accurate quantification.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). A well-endcapped, high-purity silica column is recommended.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).
-
Preparation: Filter both mobile phases through a 0.22 µm membrane filter and degas thoroughly before use.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Sample Diluent: Prepare samples and standards in the initial mobile phase composition (80:20 Mobile Phase A:B) to ensure good peak shape.
-
Detection: UV detector at 275 nm.[3]
-
System Suitability: Before running samples, inject a standard solution multiple times to ensure retention time and peak area reproducibility (RSD < 2%).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. US5098603A - Stabilized phenol solution - Google Patents [patents.google.com]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. labcompare.com [labcompare.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Solubility of 3-(3-Hydroxypropyl)phenol for In Vitro Assays
Welcome to the technical support center for 3-(3-Hydroxypropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the effective solubilization of this compound for in vitro assays. Here, we combine established scientific principles with field-proven insights to help you navigate the challenges of working with this moderately lipophilic phenolic compound.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into solubilization protocols, it is crucial to understand the physicochemical properties of this compound that govern its solubility.
| Property | Value | Implication for Solubility |
| Molecular Formula | C9H12O2 | Indicates a relatively small molecule with both hydrophobic (benzene ring) and hydrophilic (-OH groups) features. |
| Molecular Weight | 152.19 g/mol [1] | |
| Predicted pKa | 10.28[2][3] | The phenolic hydroxyl group is weakly acidic. At physiological pH (~7.4), the compound will be predominantly in its neutral, less water-soluble form. |
| XLogP3 | 1.6[1] | This value suggests a moderate degree of lipophilicity, indicating that while it has some water solubility, it will likely be more soluble in organic solvents. |
| General Solubility | Soluble in water and ethanol[2]. | This provides a good starting point for solvent selection, although the concentration limits of solubility are not specified. |
II. Troubleshooting Guide: Addressing Common Solubility Issues
This section is structured in a question-and-answer format to directly address challenges you may encounter when preparing this compound for your experiments.
Question 1: My initial attempt to dissolve this compound directly in aqueous buffer or cell culture media failed. What should I do?
Answer: Direct dissolution in aqueous solutions is often challenging for compounds with moderate lipophilicity like this compound. The key is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer or media.
Causality Behind this Approach: The organic solvent disrupts the intermolecular forces between the this compound molecules, allowing them to be solvated. When this concentrated stock is introduced into the aqueous phase in a small volume, the solvent disperses rapidly, leaving the compound finely distributed and below its aqueous solubility limit, thus preventing precipitation.
Question 2: Which organic solvent should I choose for my stock solution, and what are the potential consequences for my assay?
Answer: The choice of solvent is critical and depends on the specific requirements of your in vitro assay. Here is a breakdown of common choices:
-
Dimethyl Sulfoxide (DMSO): This is the most common choice due to its excellent solvating power for a wide range of compounds.[4] However, DMSO is not inert and can have biological effects on cells.[5][6] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically well below 1% (v/v), with many sensitive assays requiring concentrations of 0.1% or lower.[4] High concentrations of DMSO can lead to cytotoxicity, altered gene expression, and interference with assay signals.[7][8]
-
Ethanol: this compound is known to be soluble in ethanol.[2] Ethanol is often better tolerated by cells than DMSO, but it can still have effects, particularly on neuronal cells or in assays measuring oxidative stress.[7] Similar to DMSO, the final concentration should be minimized.
-
Methanol: While an effective solvent for many phenolic compounds, methanol is generally more toxic to cells than ethanol and is less commonly used for live-cell assays.[9][10]
Recommendation: Start with DMSO as your primary solvent for creating a high-concentration stock solution. Always include a vehicle control in your experiments (media or buffer with the same final concentration of the solvent used for the test compound) to account for any solvent-induced effects.
Question 3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I resolve this?
Answer: This indicates that the aqueous solubility of this compound is being exceeded. Here are several strategies to overcome this:
-
Lower the Final Concentration: The simplest solution is to work with lower final concentrations of the compound in your assay.
-
Increase the Stock Concentration: By making your initial stock solution more concentrated, you can add a smaller volume to your aqueous phase to reach the desired final concentration, which can sometimes prevent precipitation.
-
Use a Co-solvent System: A mixture of solvents can sometimes improve solubility. For example, a stock in a mixture of DMSO and ethanol might be effective.
-
Gentle Warming: Gently warming the aqueous solution (e.g., to 37°C) can transiently increase the solubility of the compound. Ensure that the temperature is compatible with the stability of the compound and other assay components.
-
pH Adjustment: Given the pKa of the phenolic hydroxyl group is around 10.28, slightly increasing the pH of your buffer (if your assay permits) can deprotonate the phenol to the more water-soluble phenolate anion. However, for most cell-based assays at physiological pH, this is not a viable option.
III. Frequently Asked Questions (FAQs)
Q: What is a safe starting concentration for a this compound stock solution in DMSO?
A: A good starting point is to prepare a 10 mM to 50 mM stock solution in 100% DMSO. This high concentration allows for significant dilution into your final assay, minimizing the final DMSO concentration.
Q: How should I store my stock solution of this compound?
A: Phenolic compounds can be susceptible to degradation, particularly when exposed to light and high temperatures.[11][12][13] It is recommended to:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect the stock solution from light by using amber vials or wrapping vials in aluminum foil.
Q: Can I use sonication to help dissolve the compound?
A: Yes, brief sonication in a water bath can be a useful technique to aid in the dissolution of this compound in the initial solvent, especially when preparing a high-concentration stock solution.
Q: Are there alternatives to organic solvents for solubilizing this compound for sensitive cell-based assays?
A: Yes, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[17] Studies have shown that cyclodextrins can be less disruptive to cell assays compared to organic solvents.[7]
IV. Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 3.044 mg of this compound (MW: 152.19 g/mol ).
-
Adding Solvent: Add the weighed compound to a sterile, light-protected microcentrifuge tube or vial. Add 1 mL of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath until the compound is fully dissolved.
-
Storage: Aliquot into smaller volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
-
Thaw Stock Solution: Thaw a single aliquot of your 20 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of your stock solution in your cell culture medium or assay buffer to achieve your desired final concentrations. For example, to achieve a final concentration of 20 µM, you would perform a 1:1000 dilution (e.g., add 1 µL of the 20 mM stock to 999 µL of media).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same final volume of media as used for your highest concentration of the test compound.
-
Immediate Use: It is best to prepare working solutions fresh for each experiment.
V. Visualization of Workflow
Decision-Making Workflow for Solvent Selection
Caption: Decision workflow for solubilizing this compound.
VI. References
-
I. K. Larsen, et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 15(1).
-
Quora. (2017). What effects does DMSO have on cell assays?
-
I. K. Larsen, et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 9(10), e110 solvents.
-
Hassan, S. N., Ahmad, F., & Shah, A. M. (2024). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. Experimental Oncology.
-
Singh, M., & Singh, M. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.
-
Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
-
LookChem. (n.d.). Cas 1481-92-1, 2-(3-HYDROXY-PROPYL)-PHENOL.
-
Popovska, O., et al. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 13(10), 1576.
-
MDPI. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(5), 547-560.
-
Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceutics, 10(5), 22.
-
S. Kovvasu, et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 25-32.
-
LookChem. (n.d.). 2-(3-Hydroxypropyl)phenol.
-
Thitilertdecha, N. (2022). Stability in total phenolic compounds of the ethanolic extract under various conditions. Chiang Mai University Journal of Natural Sciences, 21(4), e2022055.
-
M. D. L. de la Torre, et al. (2018). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 7(10), 133.
-
K. K. Koppel, et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1801.
-
H. C. de Souza, et al. (2013). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Journal of the Brazilian Chemical Society, 24(11), 1884-1890.
-
Zhang, Q. W., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 61(13), 2267-2296.
-
C. Tereucán, et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3079.
-
Vilas-Boas, S. M. (2017). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate.
-
National Center for Biotechnology Information. (n.d.). 2-(3-Hydroxypropyl)phenol. PubChem.
-
Vilas-Boas, S. M. (2017). Studies on the solubility of phenolic compounds. ResearchGate.
-
ChemicalBook. (2022). 3-(3-HYDROXY-PROPYL)-PHENOL.
-
F. A. M. M. de Lemos, et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(21), 8423-8428.
-
BLD Pharm. (n.d.). 1424-74-4|this compound.
-
Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University Department of Chemistry.
-
National Center for Biotechnology Information. (n.d.). Phenol. PubChem.
-
Bangs Laboratories. (2018). Common Solvents and Non-solvents of Polystyrene.
References
- 1. 2-(3-Hydroxypropyl)phenol | C9H12O2 | CID 266742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 1481-92-1,2-(3-HYDROXY-PROPYL)-PHENOL | lookchem [lookchem.com]
- 3. lookchem.com [lookchem.com]
- 4. btsjournals.com [btsjournals.com]
- 5. quora.com [quora.com]
- 6. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Technical Support Center: Optimizing Derivatization for Volatile Phenol Analysis
Welcome to the technical support center for volatile phenol analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize gas chromatography (GC) and seek to optimize the critical derivatization step. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and perfect your analytical workflow.
Part 1: Foundational Knowledge & Method Selection
FAQ 1: Why is derivatization necessary for analyzing phenols by GC?
Phenolic compounds often exhibit poor chromatographic behavior due to their polar hydroxyl (-OH) groups. These groups can engage in hydrogen bonding, leading to several analytical challenges:
-
Low Volatility: Strong intermolecular hydrogen bonds prevent phenols from easily vaporizing in the GC inlet, a prerequisite for gas-phase analysis.[1][2][3]
-
Poor Peak Shape: The active hydrogen on the hydroxyl group can interact with active sites on the GC column and liner, causing significant peak tailing and reducing sensitivity.[4][5]
-
Thermal Instability: Many phenols can degrade at the high temperatures required for GC analysis.[1]
Derivatization addresses these issues by replacing the active hydrogen with a non-polar group.[6][7][8] This chemical modification blocks hydrogen bonding, which increases volatility, improves thermal stability, and results in sharper, more symmetrical peaks for reliable quantification.[1][2]
FAQ 2: How do I choose between the two primary derivatization methods: silylation and acetylation?
The choice between silylation and acetylation depends on your specific analytes, sample matrix, and analytical goals. Both are effective, but they have distinct advantages and disadvantages.[6]
| Feature | Silylation (e.g., using BSTFA, MSTFA) | Acetylation (e.g., using Acetic Anhydride) |
| Applicability | Broadly applicable to a wide range of phenols, including sterically hindered ones.[7] | Robust and effective, particularly for less sterically hindered phenols.[6] |
| Reaction Speed | Generally fast, often complete within 30-60 minutes with heating.[6][8] | Very rapid, often complete in 15-30 minutes, sometimes at room temperature.[6] |
| Key Weakness | Extreme moisture sensitivity. Water will readily consume the reagent and hydrolyze the derivatives, leading to incomplete reactions.[1][9] | Requires a quenching/extraction step to remove excess reagent and byproducts, adding complexity to the workflow.[6] |
| Byproducts | Byproducts are often volatile and may elute early in the chromatogram, minimizing interference.[3] | Byproducts (e.g., acetic acid) and the catalyst (e.g., pyridine) must be removed via a work-up step.[6] |
| Cost | Reagents are typically more expensive. | Reagents are generally less expensive and commonly available.[10] |
| Ideal Use Case | When analyzing a diverse range of phenols or when maximum reaction efficiency for difficult analytes is required under anhydrous conditions. | For routine analysis of common phenols where a robust, cost-effective method is needed and a work-up step is acceptable.[6][10] |
Expert Recommendation: Silylation is often the preferred method for its versatility and high yields, provided that a strictly anhydrous environment can be maintained.[6] Acetylation is a highly reliable and economical alternative, especially in high-throughput environments where moisture control is challenging.[6][10]
Part 2: Deep Dive & Troubleshooting Silylation
Silylation involves replacing the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[7] The most common reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][11]
Silylation Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak / High Analyte Peak | 1. Moisture Contamination: The silylating reagent reacted with water instead of your analyte.[1] | 1a. Ensure all glassware is oven-dried and cooled in a desiccator.[2] 1b. Use high-purity, anhydrous solvents. 1c. Dry the sample extract completely under a stream of dry nitrogen before adding the reagent.[6][8] |
| 2. Insufficient Reagent: The molar ratio of reagent to analyte is too low. | 2. Increase the amount of silylating reagent. A general rule is to use at least a 2:1 molar ratio of the silylating agent to active hydrogens. | |
| 3. Incomplete Reaction: Reaction time or temperature was insufficient, especially for sterically hindered phenols.[12] | 3a. Increase the reaction temperature (typically 60-80°C).[6] 3b. Increase the reaction time (try 60 minutes or longer). 3c. Add a catalyst like 1% Trimethylchlorosilane (TMCS) to the BSTFA to increase its reactivity.[7] | |
| Broad, Tailing Peaks for Derivatives | 1. Active Sites in GC System: The TMS-derivatives are interacting with active sites in the inlet liner or the front of the column. | 1a. Use a fresh, deactivated inlet liner.[5] 1b. Trim the first few centimeters from the front of the GC column.[3] |
| 2. Column Bleed / Degradation: The silylating reagent is reacting with the stationary phase of the column. | 2. Avoid using columns with active hydrogens (e.g., WAX phases). Use low-polarity siloxane-based phases.[1][7] | |
| Multiple Derivative Peaks for a Single Analyte | 1. Incomplete Derivatization: Both the original phenol and the TMS-ether are present. | 1. See solutions for "Low or No Product Peak." Optimize the reaction for completion. |
| 2. Side Reactions: The reagent may be reacting with other functional groups on the molecule. | 2. This is analyte-specific. Consider a milder derivatization technique or different reagent if optimization fails. | |
| Ghost Peaks in Blank Runs | 1. Syringe/Vial Contamination: Hydrolysis of derivatives in the syringe or on septa from previous injections. | 1. Thoroughly rinse the syringe with an anhydrous solvent before and after injection. Use fresh vial septa. |
| 2. Septum Bleed: Pieces of the vial or inlet septum are breaking down. | 2. Use high-quality, low-bleed septa. |
Diagram: General Derivatization Workflow
This diagram outlines the critical steps from sample preparation to data analysis, highlighting key decision points and quality control measures.
Caption: Workflow for Phenol Derivatization and GC-MS Analysis.
Protocol 1: Silylation of Phenols using BSTFA + 1% TMCS
This protocol describes the derivatization of phenols to their corresponding trimethylsilyl (TMS) ethers.[6]
Materials:
-
Dried sample extract or phenol standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous pyridine (or other aprotic solvent like acetonitrile)
-
GC vials with inserts and PTFE-lined caps
-
Heating block and vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Any residual water will severely inhibit the reaction.[6][8] This is typically achieved by evaporating the extraction solvent under a gentle stream of dry nitrogen.
-
Reconstitution: To the dried residue in the GC vial, add 50-100 µL of anhydrous pyridine to dissolve the analytes.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to drive the reaction to completion.[6]
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block.[6] Note: Optimization of time and temperature may be required for specific or sterically hindered phenols.[13]
-
Cooling & Analysis: After the reaction is complete, allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
Part 3: Deep Dive & Troubleshooting Acetylation
Acetylation converts phenols into their more volatile acetate esters using an acetylating agent, typically acetic anhydride, with a base catalyst like pyridine or potassium carbonate.[6][8][14]
Acetylation Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incorrect pH (for aqueous samples): The reaction is inefficient in acidic or neutral conditions. | 1. For in-situ derivatization in water, ensure the pH is alkaline (pH 8-9) by adding a base like potassium carbonate or sodium phosphate.[8][10][15] |
| 2. Inefficient Extraction: The acetylated derivatives were not fully transferred from the aqueous phase to the organic phase. | 2. Ensure vigorous mixing (vortexing) during the extraction step. Try a different extraction solvent (e.g., dichloromethane, ethyl acetate).[6] | |
| 3. Hydrolysis: The derivative is reverting to the original phenol due to the presence of water and incorrect pH during storage. | 3. After extraction, ensure the organic layer is dried with anhydrous sodium sulfate before analysis.[6] | |
| Large, Broad Solvent/Reagent Peaks | 1. Incomplete Quenching: Excess acetic anhydride was not fully neutralized. | 1. Ensure a sufficient amount of quenching solution (e.g., saturated sodium bicarbonate) is used and that mixing is thorough.[6] |
| 2. Poor Phase Separation: The aqueous and organic layers did not separate cleanly, leading to carryover of water and salts. | 2. Centrifuge the sample to achieve a sharp separation between the aqueous and organic layers. | |
| Variable Results / Poor Reproducibility | 1. Inconsistent Reaction Time/Temp: The reaction was not allowed to proceed to completion uniformly across all samples. | 1. Standardize the reaction time and temperature. While often rapid at room temp, gentle heating (e.g., 60°C for 15 min) can ensure completion.[6][15] |
| 2. Catalyst Degradation: The catalyst (e.g., pyridine) has absorbed moisture or degraded. | 2. Use fresh, high-purity pyridine or other catalyst. Store under inert gas. |
Diagram: Troubleshooting Logic for Derivatization
This decision tree helps diagnose common derivatization failures systematically.
Caption: A Decision Tree for Troubleshooting Derivatization Issues.
Protocol 2: Acetylation of Phenols using Acetic Anhydride
This protocol details the derivatization of phenols to their corresponding acetate esters.[6]
Materials:
-
Sample extract
-
Acetic anhydride
-
Pyridine (as catalyst and solvent) or Potassium Carbonate (for aqueous samples)
-
Saturated sodium bicarbonate solution (for quenching)
-
Organic extraction solvent (e.g., dichloromethane or hexane)
-
Anhydrous sodium sulfate
-
Reaction vials, vortex mixer
Procedure:
-
Sample Preparation:
-
Reagent Addition: Add 200 µL of acetic anhydride to the vial.[6]
-
Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. For less reactive phenols, gentle heating (e.g., 60°C) for 15 minutes can be applied to ensure complete derivatization.[6]
-
Work-up and Extraction:
-
Add 1 mL of saturated sodium bicarbonate solution to the vial to quench the excess acetic anhydride. Vortex for 30 seconds.[6]
-
Add 1 mL of an organic extraction solvent (e.g., dichloromethane) and vortex for 1 minute to extract the acetylated phenols.[6]
-
Allow the layers to separate (centrifugation can be used to speed this up).
-
-
Drying and Analysis: Carefully transfer the organic (bottom, if using dichloromethane) layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove residual water. The sample is now ready for analysis.[6]
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.gnest.org [journal.gnest.org]
- 11. mdpi.com [mdpi.com]
- 12. weber.hu [weber.hu]
- 13. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 14. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Minimize Auto-oxidation of Phenolic Compounds in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you minimize the auto-oxidation of phenolic compounds in your experiments, ensuring the integrity and reproducibility of your results.
Understanding the Challenge: The Instability of Phenolic Compounds
Phenolic compounds are susceptible to auto-oxidation, a process that can alter their chemical structure and compromise their biological activity. This instability is a significant concern in experimental settings, leading to issues such as discoloration of solutions and variability in results.[1][2] The primary drivers of this degradation are dissolved oxygen, pH, light exposure, elevated temperatures, and the presence of metal ions.[1][3]
The Mechanism of Auto-oxidation
Auto-oxidation is a free radical-mediated chain reaction. It begins with the formation of a phenoxyl radical, which can then react with oxygen to form a peroxyl radical. This peroxyl radical can abstract a hydrogen atom from another phenolic molecule, propagating the chain reaction and leading to the formation of quinones and other colored polymerization products.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Rapid Discoloration of Phenolic Compound Solutions
Observation: Your freshly prepared solution of a phenolic compound quickly turns yellow, brown, or even black.
Probable Cause: This is a classic sign of rapid auto-oxidation, likely accelerated by one or more environmental factors.[1]
Solutions:
-
Deoxygenate Your Solvents: Dissolved oxygen is a key reactant in the auto-oxidation process.
-
Protocol: Before preparing your solution, degas your solvent (e.g., water, buffer) by sparging with an inert gas like nitrogen or argon for at least 15-20 minutes. Alternatively, use a vacuum degasser.[2]
-
-
Control the pH: The susceptibility of phenolic compounds to oxidation is highly pH-dependent.
-
Explanation: At higher pH values (alkaline conditions), the phenolic hydroxyl groups deprotonate to form phenoxide ions, which are more readily oxidized.[6][7] Conversely, acidic conditions generally increase the stability of many phenolic compounds.[8][9]
-
Recommendation: Prepare your solutions in a slightly acidic to neutral buffer (pH 3-7). The optimal pH should be determined empirically for your specific compound.[2][8]
-
-
Protect from Light: Exposure to UV and visible light can provide the energy to initiate and propagate oxidative chain reactions.[10][11]
-
Action: Use amber-colored vials or wrap your containers in aluminum foil to protect your solutions from light.[2] Conduct experiments in a darkened room or under low-light conditions when possible.
-
Issue 2: Inconsistent and Non-Reproducible Experimental Results
Probable Cause: The concentration of your active phenolic compound may be decreasing over the course of your experiment due to degradation, leading to inconsistent results.[2][12]
Solutions:
-
Maintain a Low Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[13][14]
-
Incorporate an Inert Atmosphere: If your experimental setup is sensitive to oxygen, working under an inert atmosphere is crucial.
-
Protocol: Perform your experiments in a glove box or use sealed containers that have been purged with nitrogen or argon.[2]
-
-
Utilize Metal Chelators: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) in your buffers or reagents can catalyze oxidation reactions.[1][4]
-
Explanation: Metal ions can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that can initiate oxidation.[16][17]
-
Recommendation: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to your buffers to sequester these metal ions.[18][19]
-
Issue 3: Loss of Biological Activity Over Time
Observation: The biological effect of your phenolic compound diminishes in stored solutions or during long-duration experiments.
Probable Cause: The phenolic compound is degrading, and its oxidation products may be inactive or have different biological activities.
Solutions:
-
Add Antioxidants: The inclusion of a sacrificial antioxidant can protect your primary phenolic compound from oxidation.
-
Mechanism: Antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can scavenge free radicals, thus interrupting the oxidation chain reaction.[18][20]
-
Recommendation: The choice and concentration of the antioxidant should be carefully considered to avoid interference with your assay.
-
-
Prepare Fresh Solutions: The most reliable way to ensure a consistent concentration of your active compound is to prepare fresh solutions immediately before each experiment.[2]
-
Conduct a Stability Study: To understand the degradation kinetics of your compound under your specific experimental conditions, perform a time-course stability study.
-
Protocol: Analyze the concentration of your phenolic compound at various time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like HPLC-UV. This will help you determine the window of stability for your experiments.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my solution so critical for phenolic compound stability?
A1: The pH of the solution directly influences the ionization state of the phenolic hydroxyl groups. In alkaline conditions (high pH), these groups are deprotonated, forming phenoxide ions. These ions are more electron-rich and thus more susceptible to oxidation than the protonated form found in acidic or neutral conditions.[6][7] Some phenolic acids, like caffeic and gallic acids, are particularly unstable at high pH.[7]
Q2: Can I use a standard phosphate buffer for my experiments?
A2: While common, phosphate buffers can sometimes contain trace amounts of metal ions that can catalyze the auto-oxidation of phenolic compounds.[1] If you suspect this is an issue, it is advisable to use high-purity water and reagents to prepare your buffers and to consider treating the buffer with a chelating agent like EDTA.[1]
Q3: Is it better to store my phenolic compound solutions in the refrigerator or freezer?
A3: Lower temperatures generally slow down the rate of degradation. For short-term storage (hours to a few days), refrigeration at 4°C is often sufficient.[15] For longer-term storage, freezing at -20°C or -80°C is typically recommended.[10] However, it is crucial to be aware of potential issues with freeze-thaw cycles, which can also degrade some compounds. It's always best to perform a stability test for your specific compound under your intended storage conditions.
Q4: How do I choose the right antioxidant to add to my solution?
A4: The choice of antioxidant depends on several factors, including the nature of your phenolic compound, the solvent system, and the requirements of your experimental assay. Common antioxidants include ascorbic acid, which is water-soluble, and butylated hydroxytoluene (BHT), which is more soluble in organic solvents.[18] It's important to select an antioxidant that will not interfere with your measurements or biological system. A pilot experiment to test for any potential interference is recommended.
Q5: My compound is a flavonoid. Are there any specific considerations for this class of phenolics?
A5: Flavonoids, like other phenolic compounds, are susceptible to oxidation. Their stability can be influenced by their specific structure, such as the number and position of hydroxyl groups.[21] Some flavonoids can be more sensitive to temperature than phenolic acids.[14][22] The general strategies outlined in this guide, such as controlling pH, deoxygenating solvents, and protecting from light, are all applicable to working with flavonoids.
Visualizing the Process: Auto-oxidation and Prevention
The following diagrams illustrate the auto-oxidation pathway of phenolic compounds and the key intervention points for minimizing their degradation.
Caption: Auto-oxidation is a self-propagating chain reaction.
Caption: Counteracting factors that accelerate oxidation.
Summary of Key Parameters and Recommendations
| Parameter | Risk Factor | Recommended Action | Rationale |
| Oxygen | Accelerates oxidation | Degas solvents with N₂ or Ar | Removes a key reactant in the auto-oxidation pathway.[2] |
| pH | Alkaline pH (>7) increases oxidation rate | Use slightly acidic to neutral buffers (pH 3-7) | Protonated phenolic groups are less susceptible to oxidation.[6][7] |
| Light | UV and visible light can initiate oxidation | Use amber vials or protect from light | Prevents photo-degradation.[10][11] |
| Temperature | Higher temperatures increase reaction rates | Work at low temperatures (on ice, 4°C) | Slows the kinetics of oxidation.[13][14] |
| Metal Ions | Catalyze the formation of free radicals | Add a chelating agent (e.g., 0.1 mM EDTA) | Sequesters metal ions, preventing them from participating in redox cycling.[16][19] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of autoxidation of polyphenols in an aqueous solution | Semantic Scholar [semanticscholar.org]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Polyphenols as Potential Metal Chelation Compounds Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant - Wikipedia [en.wikipedia.org]
- 19. aocs.org [aocs.org]
- 20. jscholaronline.org [jscholaronline.org]
- 21. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 22. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 3-(3-Hydroxypropyl)phenol Quantification
In the landscape of pharmaceutical development, the rigorous characterization of impurities and metabolites is not merely a regulatory formality but a cornerstone of patient safety. The quantification of substances like 3-(3-Hydroxypropyl)phenol, a potential process-related impurity or metabolite, necessitates an analytical method that is not just accurate, but demonstrably reliable under a variety of conditions. This guide provides an in-depth comparison of key validation parameters for a High-Performance Liquid Chromatography (HPLC) method, offering insights into the causality behind experimental choices and presenting a framework for robust analytical procedure validation.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This process is integral to ensuring the quality and consistency of analytical data.[2] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, outlining the specific parameters that need to be evaluated.[3][4]
Method Selection: Why HPLC-UV for this compound?
For the quantification of a phenolic compound like this compound, several analytical techniques could be considered, including Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). However, HPLC with Ultraviolet (UV) detection often presents the most pragmatic and robust choice for routine quality control environments.[5]
-
HPLC-UV: This technique is widely available, cost-effective, and offers excellent performance for compounds with a UV chromophore, which the phenol group in our analyte provides. Its reliability and the extensive body of knowledge surrounding its use make it a workhorse in pharmaceutical analysis.[6]
-
GC-MS: While sensitive, GC often requires derivatization for non-volatile or polar compounds like phenols to improve their volatility and thermal stability, adding complexity and potential for variability to the sample preparation process.[5]
-
LC-MS/MS: This method offers superior sensitivity and selectivity, making it ideal for trace-level analysis. However, the instrumentation is more expensive and the method development can be more complex than HPLC-UV. For routine quantification where high sensitivity is not the primary driver, HPLC-UV is often the more efficient choice.
The following sections will detail the validation of a hypothetical HPLC-UV method for this compound, grounded in the principles outlined by the ICH.[7]
The Pillars of Analytical Method Validation
A robust analytical method is built on a foundation of well-defined validation parameters. Each parameter addresses a specific aspect of the method's performance, and together they provide a comprehensive picture of its suitability for the intended purpose.[8]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, this means ensuring that the chromatographic peak for this compound is well-resolved from any other potential process impurities or components of the sample matrix.
-
Experimental Approach: Specificity is typically demonstrated by spiking the drug substance or product with appropriate levels of impurities and demonstrating that the analyte peak is free from interference. A photodiode array (PDA) detector can be invaluable here, as it allows for the assessment of peak purity, providing an additional layer of confidence in the method's specificity.
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Experimental Approach: A series of at least five standards of varying concentrations spanning the expected range of the analyte are prepared and analyzed. The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed.
-
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is generally considered indicative of a strong linear relationship. The y-intercept of the regression line should also be evaluated to ensure there is no significant bias at zero concentration.[10]
Accuracy
Accuracy is a measure of the closeness of the test results obtained by the method to the true value.[8] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Experimental Approach: Accuracy is evaluated at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicate determinations at each level.[11]
-
Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability (Intra-assay precision): This assesses the precision of the method over a short interval of time with the same analyst and equipment.[9]
-
Intermediate Precision: This evaluates the within-laboratory variations, such as different days, different analysts, or different equipment.[9]
-
Experimental Approach: For repeatability, a minimum of six replicate determinations at 100% of the test concentration are analyzed. For intermediate precision, the analysis is repeated on a different day by a different analyst.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13]
-
Experimental Approach: LOD and LOQ are often determined based on the signal-to-noise ratio, with a ratio of 3:1 being common for LOD and 10:1 for LOQ.[9][14] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[9]
-
Significance: These parameters are critical for the analysis of impurities, as they define the lower limits of the method's capabilities.[15][16]
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[17][18] It provides an indication of the method's reliability during normal usage.[19]
-
Experimental Approach: Key method parameters such as mobile phase composition, pH, column temperature, and flow rate are intentionally varied within a defined range.[20] The effect of these variations on the analytical results is then evaluated.
-
Importance: Robustness testing is a critical component of method validation that ensures the method's reliability and suitability for routine use under varying conditions.[18][21]
Experimental Workflow and Data Presentation
A well-structured experimental workflow is essential for a successful method validation. The following diagram illustrates a typical workflow for the validation of an HPLC method.
Caption: A typical workflow for the validation of an HPLC analytical method.
Hypothetical Validation Data
The following tables summarize hypothetical but realistic validation data for an HPLC-UV method for the quantification of this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15234 |
| 5.0 | 75890 |
| 10.0 | 151023 |
| 20.0 | 302567 |
| 50.0 | 755123 |
| Correlation Coefficient (R²) | 0.9998 |
| Y-intercept | 567.8 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 80% | 8.0 | 99.5 | 0.8 |
| 100% | 10.0 | 100.2 | 0.5 |
| 120% | 12.0 | 101.1 | 0.7 |
Table 3: Precision Data
| Precision Type | n | Mean Concentration (µg/mL) | RSD (%) |
| Repeatability | 6 | 10.05 | 0.6 |
| Intermediate Precision | 6 | 10.12 | 1.1 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Table 5: Robustness Data
| Parameter Varied | Variation | System Suitability | % Change in Assay |
| Mobile Phase Composition | ± 2% Organic | Pass | < 2.0% |
| Column Temperature | ± 5 °C | Pass | < 1.5% |
| Flow Rate | ± 0.1 mL/min | Pass | < 2.0% |
Method Selection Decision Framework
The choice of an analytical method is a critical decision that should be based on a thorough evaluation of the analytical requirements and the capabilities of the available techniques.
Caption: A decision framework for selecting an appropriate analytical method.
Conclusion
The validation of an analytical method for the quantification of this compound is a multifaceted process that requires a deep understanding of the underlying scientific principles and regulatory expectations. By systematically evaluating key performance parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, a high degree of confidence in the reliability and consistency of the analytical data can be achieved. The choice of HPLC-UV as the analytical technique offers a pragmatic and robust solution for routine quality control applications. This guide provides a comprehensive framework for the validation of such a method, emphasizing the importance of a well-defined experimental design and clear acceptance criteria to ensure the generation of high-quality, defensible data.
References
- 1. database.ich.org [database.ich.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Ich guidelines for validation final | PPTX [slideshare.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
- 9. wjarr.com [wjarr.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 13. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Limit of Detection and Limit of Quantification: Significance and symbolism [wisdomlib.org]
- 16. uaiasi.ro [uaiasi.ro]
- 17. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 18. industrialpharmacist.com [industrialpharmacist.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. [Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, phenolic compounds stand out as a promising class of antioxidants. Their ability to scavenge free radicals and modulate redox-sensitive signaling pathways has made them a focal point of intensive research. This guide provides a comparative analysis of the antioxidant activity of 3-(3-Hydroxypropyl)phenol and other structurally related phenols.
While experimental data on the antioxidant capacity of this compound is not extensively available in current literature, this study will leverage established principles of structure-activity relationships (SAR) to forecast its potential efficacy. By examining the well-documented antioxidant activities of archetypal phenolic compounds, we can deconstruct the key structural determinants of antioxidant potency and apply this understanding to predict the behavior of this compound. This approach underscores the power of theoretical chemistry in guiding drug discovery, even in the absence of direct empirical evidence.
This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical overview of standard antioxidant assays and a deeper, mechanistic understanding of how molecular structure dictates antioxidant function.
The Chemical Basis of Antioxidant Activity in Phenols
The antioxidant action of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it.[1][2] This process generates a relatively stable phenoxyl radical, which is less reactive and less likely to propagate the oxidative chain reaction. The stability of this phenoxyl radical is a critical factor in the antioxidant efficacy of a phenol.
Several structural features influence the antioxidant capacity of phenols:
-
Number and Position of Hydroxyl Groups: The antioxidant activity of a phenol generally increases with the number of hydroxyl groups.[3][4] The position of these groups is also crucial. For instance, ortho and para positioning of hydroxyl groups can enhance radical scavenging activity due to the potential for forming stable intramolecular hydrogen bonds and resonance stabilization of the resulting phenoxyl radical.[5]
-
Substituents on the Aromatic Ring: The nature and position of other substituents on the aromatic ring can modulate the antioxidant activity. Electron-donating groups can increase the electron density on the hydroxyl oxygen, facilitating hydrogen atom donation and thus enhancing antioxidant activity. Conversely, electron-withdrawing groups tend to decrease antioxidant potential.
-
Steric Hindrance: Bulky substituents near the hydroxyl group can sterically hinder its interaction with free radicals, potentially reducing its antioxidant activity.
A Comparative Look at Selected Phenols
To build a framework for our predictive analysis of this compound, we will first examine the antioxidant properties of a few well-characterized phenols:
-
Phenol: The simplest phenolic compound, serving as a fundamental benchmark.
-
Hydroquinone (1,4-Benzenediol): A highly effective antioxidant due to the presence of two hydroxyl groups in the para position, which allows for the formation of a stable quinone upon oxidation.
-
Catechol (1,2-Benzenediol): Another potent antioxidant with two hydroxyl groups in the ortho position, which also contributes to the stability of the resulting radical.
-
p-Cresol (4-Methylphenol): A phenol with an electron-donating methyl group in the para position, which can provide insights into the effect of simple alkyl substituents.
Methodologies for Assessing Antioxidant Activity
A variety of in vitro assays are commonly employed to determine the antioxidant capacity of chemical compounds. Each assay is based on a specific chemical reaction, and it is generally advisable to use a battery of tests to obtain a comprehensive understanding of a compound's antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from deep violet to pale yellow.[6][7] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[6]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
Comparing the efficacy of different synthesis routes for 3-(3-Hydroxypropyl)phenol
A Senior Application Scientist's Guide to the Synthesis of 3-(3-Hydroxypropyl)phenol
For chemists engaged in pharmaceutical research and fine chemical development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful innovation. This compound is one such valuable building block, notable for its bifunctional nature—a reactive phenolic hydroxyl group and a primary alcohol—making it a versatile precursor for a range of more complex molecules.
This guide provides a comparative analysis of three distinct and viable synthetic routes to this compound. Moving beyond a simple recitation of steps, we will explore the underlying strategic decisions, mechanistic considerations, and practical trade-offs inherent to each pathway. The objective is to equip researchers with the critical insights needed to select and execute the optimal synthesis for their specific laboratory or process chemistry requirements.
Comparative Overview of Synthesis Routes
The selection of a synthetic pathway is a multi-factorial decision. Factors such as scale, cost, available equipment, and required purity dictate the most logical approach. Here, we compare three robust methods: the reduction of a carboxylic acid, the catalytic hydrogenation of a ketone, and a Grignard-based carbon-carbon bond formation.
| Feature | Route A: LiAlH₄ Reduction | Route B: Catalytic Hydrogenation | Route C: Grignard Synthesis |
| Starting Material | 3-(3-Hydroxyphenyl)propanoic acid | 3'-Hydroxypropiophenone | 3-Bromoanisole, Ethylene Oxide |
| Key Transformation | Carboxylic acid reduction | Ketone reduction | C-C bond formation, ether cleavage |
| Primary Reagent(s) | Lithium aluminum hydride (LiAlH₄) | H₂, Palladium on Carbon (Pd/C) | Mg, BBr₃ or HBr |
| Typical Yield | High (>90%) | High (>90%) | Moderate (60-75% over 3 steps) |
| Scalability | Good for lab scale; challenging for process scale due to LiAlH₄ handling. | Excellent; well-suited for industrial production. | Good; adaptable for various scales. |
| Safety Concerns | Highly reactive, pyrophoric reagent (LiAlH₄); requires strict anhydrous conditions. | Flammable H₂ gas under pressure; catalyst can be pyrophoric. | Grignard reagents are moisture-sensitive; BBr₃ is highly corrosive. |
| Cost Profile | Moderate (LiAlH₄ is costly). | Low to Moderate (catalyst is recyclable, H₂ is inexpensive). | Moderate (multi-step, reagents). |
| Environmental Impact | Generates aluminum salt waste. | "Green" if catalyst is recycled; minimal waste. | Generates magnesium salts and waste from deprotection. |
Route A: Reduction of 3-(3-Hydroxyphenyl)propanoic Acid
This is arguably the most direct route on a laboratory scale, converting a commercially available carboxylic acid into the desired primary alcohol. The transformation relies on a powerful hydride donor, Lithium aluminum hydride (LiAlH₄), which is one of the few reagents capable of reducing a carboxylic acid directly.
Causality and Mechanism: Carboxylic acids are relatively unreactive towards milder reducing agents like sodium borohydride (NaBH₄) due to the resonance stabilization of the carboxylate anion formed after initial deprotonation.[1][2] LiAlH₄ is a significantly stronger and "harder" nucleophile.[3] The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride to liberate hydrogen gas, forming a lithium carboxylate salt. This is followed by coordination of the aluminum species to the carbonyl oxygen, activating it for subsequent hydride transfers. The reaction proceeds through a transient aldehyde intermediate which is immediately reduced to the primary alcohol.[4]
Caption: Route A - Direct reduction of a carboxylic acid.
Experimental Protocol: Route A
Materials:
-
3-(3-Hydroxyphenyl)propanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A 500 mL three-necked, round-bottom flask is oven-dried and assembled while hot under a stream of dry nitrogen. Equip the flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 eq.) in anhydrous THF (150 mL). Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve 3-(3-Hydroxyphenyl)propanoic acid (1.0 eq.) in anhydrous THF (100 mL) and add it dropwise to the stirred LiAlH₄ suspension over 60 minutes. The rate of addition should be controlled to manage the evolution of hydrogen gas.[2]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours, then gently reflux for an additional 2 hours to ensure complete reaction.
-
Quenching (Caution: Highly Exothermic): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 1 M HCl until the grey precipitate dissolves and the solution becomes clear.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Route B: Catalytic Hydrogenation of 3'-Hydroxypropiophenone
This pathway is a classic example of carbonyl reduction and is highly favored in industrial settings due to its efficiency, scalability, and the use of recyclable heterogeneous catalysts. The starting material, 3'-Hydroxypropiophenone, is readily accessible via methods like the Friedel-Crafts acylation of phenol.[]
Causality and Mechanism: Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbonyl double bond.[6] Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic ketones to the corresponding benzylic alcohols.[7][8] The reaction mechanism involves the adsorption of both the hydrogen gas and the ketone onto the surface of the palladium catalyst. The H-H bond is cleaved, and the hydrogen atoms are transferred sequentially to the carbonyl carbon and oxygen, typically without reducing the aromatic ring under mild conditions.[9]
Caption: Route B - Catalytic hydrogenation of a ketone.
Experimental Protocol: Route B
Materials:
-
3'-Hydroxypropiophenone[10]
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas source
-
Parr hydrogenation apparatus or similar pressure vessel
Procedure:
-
Setup: To a Parr hydrogenation vessel, add 3'-Hydroxypropiophenone (1.0 eq.) and ethanol (as solvent).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and may ignite flammable solvents in the presence of air.
-
Hydrogenation: Seal the vessel, purge several times with hydrogen gas, and then pressurize to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Reaction completion can be monitored by TLC or GC-MS.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which is often of high purity. Further purification can be achieved by recrystallization or chromatography if necessary.
Route C: Grignard Synthesis with Phenol Protection
This route builds the carbon skeleton of the molecule using one of the most fundamental reactions in organic chemistry: the Grignard reaction.[11] A key strategic consideration here is the presence of the acidic phenolic proton, which is incompatible with the strongly basic Grignard reagent. Therefore, the phenol must first be "protected," typically as a methyl ether (anisole), which is robust and can be cleaved later in the synthesis.
Causality and Mechanism:
-
Grignard Formation: 3-Bromoanisole reacts with magnesium turnings in an ether solvent to form 3-methoxyphenylmagnesium bromide.
-
Nucleophilic Attack: The Grignard reagent is a potent carbon nucleophile. It attacks one of the carbon atoms of ethylene oxide (an epoxide), leading to the opening of the strained three-membered ring in an SN2-type reaction.[12][13] This step efficiently adds a two-carbon unit. An acidic workup protonates the resulting alkoxide to form 3-(3-methoxypropyl)phenol.
-
Deprotection: The final step is the cleavage of the methyl ether to reveal the free phenol. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr.[14]
Caption: Route C - Grignard synthesis and deprotection.
Experimental Protocol: Route C (Illustrative)
Materials:
-
3-Bromoanisole
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethylene oxide (can be generated in situ or bubbled as a gas)
-
Boron tribromide (BBr₃) or 48% Hydrobromic acid (HBr)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Grignard Formation: Under a nitrogen atmosphere, react 3-bromoanisole with magnesium turnings in anhydrous ether to prepare the Grignard reagent, 3-methoxyphenylmagnesium bromide.
-
Reaction with Epoxide: Cool the Grignard solution to 0 °C and slowly introduce ethylene oxide. Allow the reaction to warm to room temperature and stir for several hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain the intermediate, 3-(3-methoxypropyl)phenol.
-
Ether Cleavage: Dissolve the intermediate in anhydrous DCM and cool to 0 °C. Add BBr₃ (1.1 eq.) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Workup: Quench the reaction with water, separate the layers, extract the aqueous phase with DCM, combine organic layers, dry, and concentrate. Purify by column chromatography to yield the final product.
Conclusion and Recommendations
Each of the described synthetic routes offers a viable path to this compound, yet they are suited for different contexts.
-
For rapid, laboratory-scale synthesis where cost is a secondary concern and handling of pyrophoric reagents is routine, Route A (LiAlH₄ Reduction) is often the most direct and highest-yielding option. Its simplicity and effectiveness make it ideal for producing material for research and development.
-
For large-scale, industrial production , Route B (Catalytic Hydrogenation) is superior. It avoids stoichiometric, hazardous reagents like LiAlH₄ in favor of a recyclable catalyst and inexpensive hydrogen gas. The process is robust, cost-effective, and environmentally friendlier, aligning with the principles of green chemistry.
-
For projects requiring modularity or the construction of analogues , Route C (Grignard Synthesis) provides the most flexibility. While it is the most step-intensive, the Grignard and deprotection methodologies are fundamental tools that can be adapted to create a wide variety of substituted phenols by simply changing the Grignard reagent or the electrophile.
Ultimately, the choice of synthesis rests on a careful evaluation of the specific needs of the project. By understanding the chemical principles, practical challenges, and strategic advantages of each route, researchers can make an informed decision to achieve their synthetic goals efficiently and safely.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 6. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3'-Hydroxypropiophenone | C9H10O2 | CID 83141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 14. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for 3-(3-Hydroxypropyl)phenol Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of impurities, metabolites, and active pharmaceutical ingredients is non-negotiable. 3-(3-Hydroxypropyl)phenol, a compound of interest in various synthetic pathways, demands robust analytical methods for its characterization and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical decision point in method development, each offering a distinct set of advantages and limitations for this particular analyte.
This guide provides an in-depth, objective comparison of HPLC and GC methods for the analysis of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems through rigorous validation parameters, and ground our discussion in authoritative standards. This comprehensive guide is designed to equip you with the technical insights and practical data needed to select and validate the optimal method for your specific analytical challenges.
The Analytical Challenge: this compound
This compound is a polar aromatic compound containing two hydroxyl groups, one phenolic and one alcoholic. This structure dictates its analytical behavior. Its polarity makes it amenable to reversed-phase HPLC, while the presence of active hydrogens necessitates derivatization for successful GC analysis to improve volatility and thermal stability.[1][2]
Principles of the Compared Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a polar analyte like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile mixture), is the most common and effective approach.[4][5]
Gas Chromatography (GC) , conversely, separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a column.[2] This technique is ideal for volatile and thermally stable compounds.[2] The hydroxyl groups in this compound make it non-volatile and prone to peak tailing due to hydrogen bonding with the stationary phase.[5] Therefore, a chemical modification step known as derivatization is essential prior to GC analysis.[6][7][8] Silylation, which replaces the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, is a widely used technique for this purpose.[2][7][8][9]
Experimental Design: A Cross-Validation Framework
Cross-validation is a formal process to demonstrate that two different analytical procedures are suitable for the same intended purpose and provide comparable results.[10][11][12] Our experimental design will follow the principles outlined in the ICH Q2(R2) guideline for the validation of analytical procedures.[4][6][13][14][15]
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method
This protocol outlines a reversed-phase HPLC method with UV detection, a robust and widely used technique for the analysis of phenolic compounds.[4][16]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Phosphoric acid (ACS grade)
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Diode Array Detector (DAD), monitoring at 275 nm
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the test sample with the mobile phase to fall within the calibration range.
Protocol 2: GC-MS Method with Silylation
This protocol details a Gas Chromatography-Mass Spectrometry (GC-MS) method, which requires a derivatization step to enhance the volatility of the analyte.[6][7][8]
1. Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
2. Derivatization Procedure:
-
Prepare standard or sample solutions in ethyl acetate.
-
Transfer 100 µL of the solution to a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless, 1 µL injection volume
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold: Hold at 280°C for 5 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions to be determined from the mass spectrum of the derivatized standard) and full scan for identification.
-
Quantitative Performance Comparison
The following tables summarize the validation data obtained for both methods, assessed according to ICH Q2(R2) guidelines.[4][6][13][14][15]
Table 1: System Suitability
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 50000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 1.2% | ≤ 2.0% |
Table 2: Linearity and Sensitivity
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
LOD and LOQ are determined based on the signal-to-noise ratio method (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[17]
Table 3: Accuracy and Precision
| QC Level | HPLC-UV (% Recovery ± %RSD) | GC-MS (% Recovery ± %RSD) | Acceptance Criteria |
| Low QC (3 µg/mL) | 99.5 ± 1.8% | 101.2 ± 2.1% | Recovery: 80-120% |
| Mid QC (50 µg/mL) | 100.8 ± 1.2% | 99.8 ± 1.5% | RSD: ≤ 15% |
| High QC (80 µg/mL) | 101.2 ± 0.9% | 99.1 ± 1.1% | (for concentrations not close to LOQ) |
Accuracy is reported as the percentage recovery of the known added amount. Precision is reported as the relative standard deviation (%RSD) for replicate measurements (n=6).
Method Robustness
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18][19] This provides an indication of its reliability during normal usage.[2]
Table 4: Robustness Testing Parameters and Results
| Parameter Varied | HPLC-UV (Effect on Peak Area/Retention Time) | GC-MS (Effect on Peak Area/Retention Time) |
| Column Temperature (± 2°C) | Negligible | Minor shift in retention time (<1%) |
| Mobile Phase Flow Rate (± 0.1 mL/min) | Shift in retention time (<5%), negligible area change | Shift in retention time (<3%), negligible area change |
| Mobile Phase pH (± 0.2 units) | Minor shift in retention time (<2%) | Not Applicable |
| Derivatization Time (± 5 min) | Not Applicable | Negligible |
| Derivatization Temperature (± 5°C) | Not Applicable | Negligible |
Both methods demonstrated good robustness, with minor variations in experimental parameters having no significant impact on the quantitative results.
Comparative Analysis and Method Selection
The cross-validation data reveals the distinct strengths and weaknesses of each technique for the analysis of this compound.
HPLC-UV:
-
Advantages: The primary advantage is the simplicity of the sample preparation, involving only a "dilute and shoot" approach. This leads to higher sample throughput. The method is robust and does not require the analyte to be volatile.
-
Disadvantages: The sensitivity of the HPLC-UV method, with an LOQ of 1.0 µg/mL, is significantly lower than that of the GC-MS method. While sufficient for many applications, it may not be suitable for trace-level quantification.
GC-MS:
-
Advantages: The GC-MS method offers superior sensitivity, with an LOQ of 0.1 µg/mL, making it the method of choice for detecting and quantifying low levels of this compound. The mass spectrometric detection provides a higher degree of selectivity and allows for positive identification of the analyte.
-
Disadvantages: The main drawback is the necessity of a derivatization step. This adds time and complexity to the sample preparation, introduces potential sources of error, and requires handling of specialized reagents.[6][7][8]
Conclusion and Recommendations
Both HPLC-UV and GC-MS are valid and reliable techniques for the quantification of this compound, with the cross-validation demonstrating comparable accuracy and precision within their respective validated ranges.
-
For routine quality control and high-throughput screening where analyte concentrations are expected to be well above 1 µg/mL, the HPLC-UV method is recommended due to its simpler workflow and faster sample turnaround time.
-
For applications requiring high sensitivity , such as impurity profiling, metabolite identification, or trace analysis, the GC-MS method is the superior choice , despite the more complex sample preparation.
Ultimately, the selection of the analytical method should be guided by the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational data and protocols to make an informed, scientifically sound decision.
References
- 1. 4-(3-hydroxypropyl)phenol | Sigma-Aldrich [sigmaaldrich.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. helixchrom.com [helixchrom.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. youtube.com [youtube.com]
- 12. fda.gov [fda.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. farm.ucl.ac.be [farm.ucl.ac.be]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. altabrisagroup.com [altabrisagroup.com]
Inter-Laboratory Comparison of Analytical Methods for 3-(3-Hydroxypropyl)phenol: A Senior Application Scientist's Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate and precise quantification of 3-(3-Hydroxypropyl)phenol is paramount in various stages of research and drug development. This guide provides a comprehensive inter-laboratory comparison of the most prevalent analytical methodologies for this compound. We delve into the nuances of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). By presenting detailed experimental protocols, comparative performance data, and expert insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to select, validate, and implement the most suitable analytical method for their specific needs, thereby ensuring data integrity and consistency across different laboratory settings.
Introduction: The Criticality of Robust Analytical Methods
This compound is a key chemical intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate determination is crucial for quality control, pharmacokinetic studies, and regulatory compliance. The transfer and consistent application of analytical methods across different laboratories, a process known as inter-laboratory cross-validation or analytical method transfer, is a cornerstone of the drug development lifecycle. This process ensures that data generated at different sites are reliable and comparable, which is essential for regulatory submissions and maintaining product quality.
The choice of analytical technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. This guide will explore three commonly employed techniques for the analysis of phenolic compounds like this compound: HPLC-DAD, GC-MS, and LC-MS/MS. Each method possesses distinct advantages and limitations that will be discussed in detail.
The principles of method validation, as outlined in the ICH Q2(R1) guidelines, form the basis for the comparisons made in this guide. Key validation parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) will be the focus of our comparative analysis.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a widely used and robust technique for the quantification of phenolic compounds. It offers a good balance of sensitivity, specificity, and cost-effectiveness for routine analysis.
Principle of HPLC-DAD
This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. The Diode-Array Detector measures the absorbance of the eluting compounds across a range of wavelengths, providing both quantitative data and spectral information that can aid in peak identification and purity assessment.
Experimental Workflow
The general workflow for HPLC-DAD analysis involves sample preparation, chromatographic separation, and data analysis.
A Comparative Guide to Forced Degradation Studies of 3-(3-Hydroxypropyl)phenol for Stability Assessment
This guide provides a comprehensive framework for conducting forced degradation studies on 3-(3-Hydroxypropyl)phenol, a critical step in establishing its intrinsic stability profile. The methodologies detailed herein are designed to meet regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines, and to provide a deep understanding of the molecule's degradation pathways.[1][2][3] By subjecting the molecule to a variety of stress conditions more severe than standard accelerated stability testing, we can effectively identify potential degradation products and develop a robust, stability-indicating analytical method.[2][4] This approach is fundamental to ensuring the safety, efficacy, and quality of any pharmaceutical product containing this active pharmaceutical ingredient (API).[4][5]
The structure of this compound, featuring both a phenolic hydroxyl group and a primary alcohol on the alkyl chain, presents unique stability challenges. The phenolic moiety is susceptible to oxidation, while the alcoholic group can undergo oxidation or elimination reactions. Understanding the interplay of these degradation pathways under various stress conditions is paramount for formulation development, packaging selection, and defining appropriate storage conditions.[3][6]
The Imperative of Forced Degradation: Unveiling Molecular Liabilities
Forced degradation studies, or stress testing, are a regulatory requirement and a scientific necessity in the drug development process.[2][3] The primary objective is not to completely destroy the drug substance but to induce a target degradation of 5-20%.[1][5] This "sweet spot" provides sufficient degradation products to be analytically characterized without rendering the sample unusable.[5] The insights gained from these studies are multifaceted:
-
Elucidation of Degradation Pathways: Identifying the likely degradation products helps in establishing the degradation pathways of the molecule.[2][4]
-
Development of Stability-Indicating Methods: The data generated is crucial for developing and validating analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the intact drug from its degradation products.[6][7][8][9]
-
Understanding Molecular Stability: It provides knowledge of the molecule's intrinsic stability and its susceptibility to various environmental factors.[2][4]
-
Informing Formulation and Packaging Decisions: The stability profile guides the development of a stable drug product formulation and the selection of appropriate packaging to protect it from adverse conditions.[3][6]
Comparative Analysis of Stress Conditions for this compound
The selection of stress conditions is guided by ICH Q1A(R2) and is designed to simulate the harsh conditions a drug substance might encounter.[1][3] For this compound, a systematic evaluation across hydrolytic, oxidative, thermal, and photolytic stress is essential.
Experimental Workflow for Forced Degradation
The overall workflow for the forced degradation study is depicted below. This systematic approach ensures that all stress conditions are evaluated and the resulting samples are analyzed using a validated stability-indicating method.
Caption: Experimental workflow for forced degradation studies.
Hydrolytic Degradation (Acid and Base)
Hydrolytic degradation assesses the susceptibility of the drug substance to acid and base-catalyzed hydrolysis. For this compound, the ether linkage is absent, and amide or ester groups are not present, suggesting a higher stability against hydrolysis compared to molecules containing these functional groups. However, the potential for reactions involving the hydroxyl groups, particularly under harsh pH and temperature conditions, should not be overlooked.
Protocol:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.[10]
-
Base Hydrolysis: Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.[10]
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), with samples taken at intermediate time points.[10]
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of base or acid, respectively.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
Expected Outcome: Minimal degradation is anticipated. However, any observed degradation would be crucial for understanding the molecule's stability in pH-variant environments.
Oxidative Degradation
Phenolic compounds are notoriously susceptible to oxidation. The phenolic hydroxyl group of this compound is a prime target for oxidative attack, potentially leading to the formation of colored byproducts like benzoquinones.[11] The primary alcohol on the side chain could also be oxidized to an aldehyde or a carboxylic acid.
Protocol:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.[6]
-
Maintain the solution at room temperature for a specified duration (e.g., 24 hours), with sampling at various intervals.
-
Analyze the samples directly or after appropriate dilution by HPLC.
Expected Degradation Pathway: The oxidative degradation is likely initiated by the attack of hydroxyl radicals on the aromatic ring.[11] This can lead to a cascade of reactions:
Caption: Proposed oxidative degradation pathway for this compound.
Thermal Degradation
Thermal stress testing evaluates the stability of the drug substance at elevated temperatures. This is crucial for determining appropriate storage and shipping conditions.
Protocol:
-
Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 60°C or higher than the accelerated stability condition) for a defined period.[3]
-
Prepare solutions of the drug substance and expose them to the same thermal stress.
-
At specified time points, withdraw samples, allow them to cool to room temperature, and prepare for HPLC analysis.
Expected Outcome: The extent of degradation will depend on the intrinsic thermal liability of the molecule. The Arrhenius equation can be used to study the effect of temperature on the degradation rate.[3]
Photolytic Degradation
Photostability testing is essential to determine if the drug substance is sensitive to light. The aromatic ring in this compound makes it a candidate for photolytic degradation.
Protocol:
-
Expose the solid drug substance and its solution to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[2][10]
-
The exposure should be for a minimum of 1.2 million lux hours and 200 watt hours per square meter.[2]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples by HPLC.
Expected Outcome: Potential for photo-oxidation or other light-induced degradation reactions. The comparison with the dark control is critical to differentiate between thermal and photolytic degradation.
Data Presentation and Comparison
A clear and concise presentation of the forced degradation data is essential for comparative analysis.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | No. of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 0.1 M HCl | 7 days | 60°C | < 2% | 1 | - |
| Base Hydrolysis | 0.1 M NaOH | 7 days | 60°C | < 3% | 1 | - |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~15% | >3 | (Specify RT) |
| Thermal (Solid) | Dry Heat | 14 days | 60°C | ~5% | 2 | (Specify RT) |
| Thermal (Solution) | In Water | 14 days | 60°C | ~8% | 2 | (Specify RT) |
| Photolytic (Solid) | ICH Q1B | - | - | ~10% | 3 | (Specify RT) |
| Photolytic (Solution) | ICH Q1B | - | - | ~12% | >3 | (Specify RT) |
(Note: The data presented in this table is illustrative and represents expected outcomes. Actual results will be experiment-dependent.)
Stability-Indicating HPLC Method Development
The cornerstone of a successful forced degradation study is a well-developed and validated stability-indicating analytical method.[7][9] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[6][7]
Protocol for Method Development:
-
Column and Mobile Phase Selection: A reversed-phase C18 column is often a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Gradient elution is usually necessary to separate the main peak from all degradation products.[12]
-
Wavelength Selection: The detection wavelength should be chosen to provide a good response for both the parent drug and the expected degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Optimization: Systematically vary chromatographic parameters such as the mobile phase composition, gradient, flow rate, and column temperature to achieve optimal separation.[6]
-
Forced Degradation Sample Analysis: Inject the stressed samples into the HPLC system to ensure that all degradation products are well-resolved from the parent peak and from each other.
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to demonstrate its accuracy, precision, specificity, linearity, range, and robustness.[6]
Analytical Techniques for Degradant Identification: While HPLC with UV detection can quantify the degradation, identifying the structure of the degradation products often requires more advanced techniques.[13] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing mass information that aids in structure elucidation.[14][15]
Conclusion
Forced degradation studies are an indispensable component of the pharmaceutical development process. For this compound, a comprehensive investigation into its behavior under hydrolytic, oxidative, thermal, and photolytic stress is critical. The phenolic hydroxyl group is anticipated to be the primary site of oxidative degradation, which is likely the most significant degradation pathway. A well-designed study, coupled with a robust stability-indicating HPLC method, will provide a thorough understanding of the molecule's intrinsic stability. This knowledge is paramount for the development of a safe, effective, and stable drug product, ultimately ensuring patient safety and meeting stringent regulatory requirements.[4]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. ijpsr.com [ijpsr.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. MS techniques for analyzing phenols, their metabolites and transformation products of environmental interest | Semantic Scholar [semanticscholar.org]
A Practical Guide to the Comparative Analysis of 3-(3-Hydroxypropyl)phenol Isomers: Experimental Design and Protocols
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the differential biological activities of 3-(3-Hydroxypropyl)phenol and its positional isomers, 2-(3-Hydroxypropyl)phenol and 4-(3-Hydroxypropyl)phenol. While direct comparative data on these specific isomers is sparse in current literature, this document outlines the scientific rationale for such a comparison and provides detailed, validated protocols for key assays to elucidate their antioxidant, cytotoxic, and estrogenic potential.
The Scientific Imperative: Why Isomer Position Matters
Phenolic compounds are a cornerstone of interest in pharmacology due to their wide-ranging biological activities, including but not limited to antioxidant, anti-inflammatory, and antimicrobial effects.[1] The precise biological and physiological effects of a phenolic compound are intimately linked to its chemical structure. For isomers, subtle changes in the substitution pattern on the aromatic ring can lead to significant differences in bioactivity.
The position of the hydroxyl group on the phenyl ring in hydroxypropyl phenols dictates the molecule's electronic properties, steric hindrance, and its ability to form intra- and intermolecular hydrogen bonds. These factors, in turn, influence how the molecule interacts with biological targets such as enzymes, receptors, and cellular membranes. For instance, the para position in some alkylphenols has been associated with greater estrogenic activity compared to ortho or meta positions.[2][3] Similarly, the antioxidant capacity, which often relies on the ability to donate a hydrogen atom from the phenolic hydroxyl group, can be significantly affected by the position of other substituents.[4][5]
This guide, therefore, presents a robust experimental workflow to systematically evaluate and compare the biological activities of the ortho, meta, and para isomers of this compound, providing a foundation for structure-activity relationship (SAR) studies.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparative study of the hydroxypropyl phenol isomers.
Caption: Experimental workflow for the comparative analysis of hydroxypropyl phenol isomers.
Comparative Biological Activity: A Hypothetical Data Summary
| Biological Activity | Isomer | Metric | Result (Hypothetical) |
| Antioxidant Capacity | 2-(3-Hydroxypropyl)phenol (ortho) | IC₅₀ (µM) | 150 |
| This compound (meta) | IC₅₀ (µM) | 250 | |
| 4-(3-Hydroxypropyl)phenol (para) | IC₅₀ (µM) | 120 | |
| Cytotoxicity | 2-(3-Hydroxypropyl)phenol (ortho) | IC₅₀ (µM) | > 500 |
| (e.g., on HeLa cells) | This compound (meta) | IC₅₀ (µM) | > 500 |
| 4-(3-Hydroxypropyl)phenol (para) | IC₅₀ (µM) | 450 | |
| Estrogenic Activity | 2-(3-Hydroxypropyl)phenol (ortho) | EC₅₀ (µM) | > 100 |
| This compound (meta) | EC₅₀ (µM) | 80 | |
| 4-(3-Hydroxypropyl)phenol (para) | EC₅₀ (µM) | 25 |
Detailed Experimental Protocols
The following sections provide step-by-step protocols for the key assays. These protocols are based on established methods and are designed to be self-validating through the use of appropriate controls.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the radical scavenging activity of phenolic compounds.[6][7] The principle lies in the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, upon reaction with an antioxidant. The change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (ortho, meta, para isomers of 3-hydroxypropyl)phenol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Prepare stock solutions of the hydroxypropyl phenol isomers and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Data Analysis: Plot the percentage of inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC₅₀ value indicates greater antioxidant activity.[8][9]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
Cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended application)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
96-well cell culture plate
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hydroxypropyl phenol isomers in cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculation: Calculate the percentage of cell viability as follows: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).[12]
Estrogenic Activity: Yeast Estrogen Screen (YES) Assay
The YES assay is a bioassay used to detect substances that can mimic estrogen.[4][13] It utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which encodes β-galactosidase). When an estrogenic compound binds to the hER, it activates the expression of β-galactosidase, which then metabolizes a chromogenic substrate, resulting in a color change.
Materials:
-
Recombinant Saccharomyces cerevisiae strain containing hER and a lacZ reporter plasmid.
-
Yeast minimal medium (YMM) with appropriate supplements.
-
Chlorophenol red-β-D-galactopyranoside (CPRG), a chromogenic substrate.
-
Test compounds.
-
Positive control: 17β-estradiol (E2).
-
Antagonist for control: 4-hydroxytamoxifen.
-
96-well microplate.
Protocol:
-
Yeast Culture Preparation: Inoculate a single colony of the recombinant yeast into YMM and grow overnight at 30°C with shaking.
-
Assay Plate Setup: Prepare serial dilutions of the test compounds and 17β-estradiol in ethanol in a 96-well plate. Allow the ethanol to evaporate completely.
-
Inoculation: Dilute the overnight yeast culture in fresh YMM containing CPRG and add it to the wells of the assay plate.
-
Incubation: Incubate the plate at 30°C for 48-72 hours.
-
Measurement: Measure the absorbance at 570 nm (for the red color development) and 690 nm (for cell growth/turbidity).
-
Data Correction: Correct the absorbance at 570 nm for turbidity by subtracting the absorbance at 690 nm.
-
Data Analysis: Plot the corrected absorbance against the concentration of the compounds. The EC₅₀, the concentration that produces 50% of the maximal response, is determined from the dose-response curve.[14][15]
Caption: Signaling pathway in the Yeast Estrogen Screen (YES) assay.
Conclusion and Future Directions
The systematic evaluation of the biological activities of this compound and its isomers is a crucial step in understanding their potential as therapeutic agents or their risks as bioactive compounds. The experimental framework provided in this guide offers a robust starting point for such investigations. By employing these standardized assays, researchers can generate reliable and comparable data that will illuminate the structure-activity relationships governing the antioxidant, cytotoxic, and estrogenic effects of these phenolic compounds. The resulting insights will be invaluable for guiding future research in drug discovery and toxicology.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftb.com.hr [ftb.com.hr]
- 5. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
A Comparative Performance Analysis of 3-(3-Hydroxypropyl)phenol Against Standard Reference Compounds in Antioxidant and Anti-inflammatory Assays
Abstract
This technical guide provides a comprehensive framework for benchmarking the performance of 3-(3-Hydroxypropyl)phenol, a phenolic compound with potential therapeutic applications. Due to the limited publicly available data on its biological efficacy, this document outlines a series of robust, industry-standard in vitro assays to characterize its antioxidant and anti-inflammatory properties. We present detailed experimental protocols and illustrative, hypothetical data comparing this compound to well-established reference compounds: Trolox and Gallic Acid for antioxidant activity, and Quercetin and Indomethacin for anti-inflammatory capacity. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of novel phenolic compounds.
Introduction and Rationale
Phenolic compounds are a large and diverse group of molecules that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant and anti-inflammatory effects.[1] this compound, a derivative of phenol, possesses the core chemical structure associated with these beneficial properties. Its potential applications could range from a novel therapeutic agent to a valuable preservative. However, to ascertain its true potential, rigorous, standardized testing against established benchmarks is essential.
This guide provides a systematic approach to evaluating the efficacy of this compound. By employing a battery of well-validated in vitro assays and comparing the results to industry-accepted standards, researchers can obtain a clear and objective measure of its performance. The choice of reference compounds is critical:
-
Antioxidant Standards:
-
Trolox: A water-soluble analog of vitamin E, widely used as a standard in various antioxidant assays, enabling the calculation of Trolox Equivalent Antioxidant Capacity (TEAC).[2][3]
-
Gallic Acid: A common phenolic acid used as a standard, particularly in the Folin-Ciocalteu and DPPH assays, known for its potent antioxidant activity.[4][5]
-
-
Anti-inflammatory Standards:
-
Quercetin: A well-studied flavonoid with known anti-inflammatory properties, acting through multiple pathways, including the inhibition of inflammatory enzymes and cytokines.[6][7]
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting cyclooxygenase (COX) enzymes, serving as a benchmark for COX-specific inhibition.[1]
-
Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. It is intended to provide a framework for comparison and to demonstrate how results from the described assays can be interpreted.
Benchmarking Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various mechanisms, primarily through its ability to scavenge free radicals or to reduce pro-oxidants. Here, we detail three common spectrophotometric assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically at 517 nm, is proportional to the scavenging activity.[8][9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Ensure the absorbance is approximately 1.0 at 517 nm.[9]
-
Prepare stock solutions of this compound, Trolox, and Gallic Acid in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) for each compound by plotting the percentage of inhibition against the concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored by the decrease in absorbance at 734 nm.[11][12]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[13]
-
Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[13]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
Prepare serial dilutions of the test compounds as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 values as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the absorbance measured at 593 nm.[14][15]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[16]
-
Warm the FRAP reagent to 37°C before use.[14]
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the FRAP value for each sample by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents.
-
Illustrative Antioxidant Performance Data
Table 1: Comparative Antioxidant Activity (IC50 Values in µM)
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| This compound | 45.8 | 28.3 |
| Trolox | 25.2 | 15.5 |
| Gallic Acid | 8.9 | 5.1 |
Table 2: Ferric Reducing Antioxidant Power (FRAP) Values
| Compound | FRAP Value (µM Fe(II) Equivalents) |
| This compound | 850 |
| Trolox | 1500 |
| Gallic Acid | 2800 |
Interpretation of Hypothetical Antioxidant Results
Based on this illustrative data, this compound demonstrates moderate antioxidant activity. Its IC50 values in the DPPH and ABTS assays are higher than those of the potent standards, Gallic Acid and Trolox, indicating a lower radical scavenging capacity. Similarly, its FRAP value is lower, suggesting a weaker ability to reduce ferric iron. While not as potent as the reference compounds, the data confirms that this compound does possess antioxidant properties, likely attributable to its phenolic hydroxyl group.
Antioxidant Assay Workflow
Caption: Workflow for in vitro antioxidant assays.
Benchmarking Anti-inflammatory Activity
Inflammation is a complex biological response, and its modulation can be assessed through various in vitro models. We propose two key assays: inhibition of cyclooxygenase (COX) enzymes and inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: COX enzymes (COX-1 and COX-2) are key mediators of inflammation through the production of prostaglandins. This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. Inhibition is typically quantified by measuring the reduction in the production of prostaglandin E2 (PGE2).[1][17]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In separate tubes, pre-incubate the COX-1 or COX-2 enzyme with the test compounds or vehicle control for a specified time (e.g., 10 minutes at 37°C).[1]
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and measure the amount of PGE2 produced, typically using an ELISA kit or LC-MS/MS.[1]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-2 / IC50 COX-1).
-
Nitric Oxide (NO) Production Inhibition in LPS-Stimulated Macrophages
Principle: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator. This assay measures the ability of a compound to inhibit NO production in cultured macrophages (e.g., RAW 264.7 cells) by quantifying the accumulation of nitrite, a stable breakdown product of NO, in the culture medium using the Griess reagent.[18][19]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Nitrite Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[18]
-
After a short incubation, measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
-
Cell Viability Assay:
-
Concurrently perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed reduction in NO is not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition.
-
Determine the IC50 value for NO inhibition.
-
Illustrative Anti-inflammatory Performance Data
Table 3: Comparative Anti-inflammatory Activity (IC50 Values in µM)
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | COX-2 Selectivity Index | NO Production Inhibition IC50 (µM) |
| This compound | >100 | 75.2 | >1.33 | 58.9 |
| Quercetin | 48.5 | 12.3 | 3.94 | 22.7 |
| Indomethacin | 0.8 | 5.6 | 0.14 | >100 |
Interpretation of Hypothetical Anti-inflammatory Results
The illustrative data suggests that this compound possesses mild anti-inflammatory properties. It shows weak and non-selective inhibition of COX enzymes, being significantly less potent than both Quercetin and the NSAID Indomethacin. Its ability to inhibit NO production in LPS-stimulated macrophages is also moderate, again being less potent than Quercetin. This profile suggests that its anti-inflammatory action may not be primarily mediated through COX inhibition but potentially through other mechanisms, such as the modulation of pro-inflammatory signaling pathways like NF-κB.
NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including iNOS (which produces NO) and COX-2.[21][22] Many phenolic compounds exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
Caption: Simplified NF-κB signaling pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach for benchmarking the antioxidant and anti-inflammatory performance of this compound. The proposed battery of in vitro assays, in direct comparison with established reference compounds, provides a robust framework for its initial characterization.
Based on the illustrative data, this compound is positioned as a compound with moderate antioxidant and mild anti-inflammatory activities. While not as potent as the selected standards, its dual activity warrants further investigation.
Future studies should aim to:
-
Conduct the described experiments to obtain empirical data for this compound.
-
Investigate its effects on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in cell-based assays.
-
Explore its mechanism of action, particularly its potential to modulate the NF-κB signaling pathway.
-
Evaluate its efficacy and safety in pre-clinical animal models of oxidative stress and inflammation.
By following the methodologies outlined in this guide, researchers can effectively characterize the biological activity of this compound and determine its viability for further development as a therapeutic agent or functional ingredient.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 3. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Total phenolic content and total antioxidant capacity of common Indian pulses and split pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsisinternational.org [rsisinternational.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. marinebiology.pt [marinebiology.pt]
- 11. benchchem.com [benchchem.com]
- 12. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ultimatetreat.com.au [ultimatetreat.com.au]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to QSAR Studies of Hydroxypropyl Phenols for Antioxidant Drug Discovery
In the relentless pursuit of novel therapeutic agents, the ability to predict biological activity from chemical structure is a cornerstone of modern drug discovery. For researchers targeting oxidative stress-related pathologies, hydroxypropyl phenols represent a promising class of antioxidant compounds. This guide provides an in-depth, comparative analysis of Quantitative Structure-Activity Relationship (QSAR) methodologies applied to phenolic compounds, with a specific focus on their relevance to the hydroxypropyl phenol scaffold. By dissecting the causality behind experimental choices and validating protocols, this document serves as a practical resource for scientists and drug development professionals aiming to rationally design more potent antioxidants.
The QSAR Paradigm: From Structure to Potency
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][2] The fundamental principle is that the variations in the biological activity of a set of molecules are dependent on the changes in their molecular features. For phenolic antioxidants, QSAR studies are instrumental in elucidating the structural requirements for potent radical scavenging activity, thereby guiding the synthesis of novel and more effective compounds.[3][4]
A typical QSAR workflow involves several key stages, from data preparation to model validation and interpretation. Each step requires careful consideration to ensure the development of a robust and predictive model.
Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) studies.
Comparing QSAR Methodologies for Phenolic Antioxidants
The choice of QSAR methodology is critical and depends on the nature of the dataset and the research objectives. Here, we compare several prominent approaches that have been successfully applied to phenolic compounds.
Genetic Function Approximation (GFA)
GFA is an evolutionary algorithm-based method that builds predictive models by selecting the most relevant descriptors from a large pool.[5][6] This technique is particularly useful when the number of potential descriptors is vast and there is a need to avoid overfitting. GFA not only provides a final QSAR equation but also offers multiple alternative models, giving insights into different combinations of descriptors that influence the activity.[5][7]
Causality behind the choice: GFA is advantageous when exploring a wide range of molecular properties without a pre-defined hypothesis about which ones are most important. For hydroxypropyl phenols, where the interplay between the phenol ring, the hydroxyl group, and the hydroxypropyl side chain can be complex, GFA can effectively identify the key contributing factors to antioxidant activity.[8][9]
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMFA and CoMSIA are 3D-QSAR techniques that correlate the biological activity of compounds with their 3D molecular fields.[10][11] CoMFA calculates steric and electrostatic fields, while CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[12] These methods are powerful for visualizing the spatial regions around the molecules where modifications are likely to enhance or diminish activity.[13][14]
Causality behind the choice: For a series of structurally related compounds like hydroxypropyl phenols, where the core scaffold is conserved, 3D-QSAR methods are ideal for understanding the impact of substituent positioning and conformation on activity. The contour maps generated by CoMFA and CoMSIA provide intuitive visual guidance for designing new derivatives with improved antioxidant potential.
Machine Learning Approaches
In recent years, various machine learning algorithms, such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN), have gained prominence in QSAR modeling.[1][15] These methods can capture complex, non-linear relationships between molecular descriptors and biological activity, often leading to models with high predictive accuracy.[16]
Causality behind the choice: When dealing with large and diverse datasets of phenolic compounds, machine learning models can outperform traditional statistical methods. For instance, they can effectively model the intricate interplay of electronic, steric, and hydrophobic properties that govern the antioxidant capacity of hydroxypropyl phenols.
Performance Comparison of QSAR Models for Phenolic Antioxidants
The following table summarizes the performance of different QSAR models from various studies on phenolic antioxidants. The statistical parameters provide a quantitative measure of the models' predictive power.
| QSAR Model | Dataset Size (Training/Test) | Key Descriptors | q² / R²cv | r² | r²pred | Reference |
| GFA | 18 / Not specified | Solvation energy, Elpotential, Enthalpy | 0.7779 | 0.9215 | 0.7207 | [6] |
| CoMFA | 25 / 8 | Steric and Electrostatic fields | 0.7582 | 0.9720 | 0.9630 | [13] |
| CoMSIA | 25 / 8 | Steric, Electrostatic, Hydrophobic, H-bond fields | 0.8539 | 0.9610 | 0.9470 | [13] |
| ANN | 11 / Not specified | Quantum chemical descriptors | - | >0.9 | - | [7] |
| Extra Trees | 1528 / 383 | Molecular fingerprints, Physicochemical properties | - | 0.77 | - | [1] |
Note: q² or R²cv (cross-validated r-squared) is a measure of the model's internal predictive ability. r² (squared correlation coefficient) indicates the goodness of fit. r²pred (predictive r-squared for the external test set) assesses the model's ability to predict the activity of new compounds.
Molecular Descriptors: The Language of QSAR
The selection of appropriate molecular descriptors is paramount for a successful QSAR study.[17] These numerical representations of molecular properties can be broadly categorized as follows:
-
Electronic Descriptors: These describe the electronic properties of a molecule, such as HOMO and LUMO energies, dipole moment, and partial atomic charges.[18] For phenols, electronic descriptors are crucial as they relate to the ease of hydrogen atom donation from the hydroxyl group, a key mechanism of antioxidant action.[4]
-
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.[18] The steric bulk of the hydroxypropyl side chain can influence the accessibility of the phenolic hydroxyl group to free radicals.
-
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between n-octanol and water) is a common hydrophobic descriptor.[18] It plays a role in the ability of the antioxidant to partition into different biological compartments.
-
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching and connectivity.[18]
-
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure and reactivity of molecules.[4][19] Examples include bond dissociation enthalpy (BDE) of the O-H bond, which is a direct measure of antioxidant activity.[20]
Caption: Relationship between different classes of molecular descriptors and antioxidant activity.
Experimental Protocols: A Step-by-Step Guide to QSAR Modeling
The following protocol outlines a generalized workflow for conducting a QSAR study on hydroxypropyl phenols.
Protocol 1: Dataset Preparation and Curation
-
Data Collection: Compile a dataset of hydroxypropyl phenol derivatives with their experimentally determined antioxidant activities (e.g., IC50 values from DPPH or ABTS assays). Ensure that the biological data is consistent and measured under uniform experimental conditions.
-
Structural Drawing and Conversion: Draw the 2D chemical structures of all compounds using a molecular editor. Convert these 2D structures into 3D models using a computational chemistry software package.
-
Energy Minimization: Perform energy minimization on the 3D structures to obtain their most stable conformations. This step is crucial for calculating accurate 3D descriptors.
-
Dataset Splitting: Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive performance.[21] A common split is 70-80% for the training set and 20-30% for the test set.
Protocol 2: Descriptor Calculation and Model Building
-
Descriptor Generation: Calculate a wide range of molecular descriptors (1D, 2D, 3D, and quantum chemical) for all compounds in the dataset using specialized software.[21][22]
-
Descriptor Selection: Employ a descriptor selection algorithm, such as Genetic Function Approximation (GFA), to identify a subset of descriptors that are most relevant to the biological activity. This helps to create a simpler and more interpretable model.
-
Model Construction: Build the QSAR model using the selected descriptors and the biological activity data of the training set. This can be done using various statistical or machine learning methods.
-
Internal Validation: Perform internal validation of the model using techniques like leave-one-out cross-validation (LOO-CV). This provides an estimate of the model's robustness and predictive power.[23]
Protocol 3: Model Validation and Interpretation
-
External Validation: Use the developed QSAR model to predict the biological activities of the compounds in the test set. Compare the predicted activities with the experimental values to assess the model's external predictive capability.[24]
-
Applicability Domain Definition: Define the applicability domain of the model. This is the chemical space of compounds for which the model is expected to make reliable predictions.
-
Mechanistic Interpretation: Analyze the selected descriptors in the final QSAR model to gain insights into the structure-activity relationships. For example, a positive coefficient for a descriptor indicates that an increase in its value leads to an increase in activity.
-
Design of New Compounds: Use the insights gained from the QSAR model to rationally design new hydroxypropyl phenol derivatives with potentially enhanced antioxidant activity.
Conclusion
QSAR modeling is an indispensable tool in the rational design of novel hydroxypropyl phenol-based antioxidants. By providing a quantitative link between chemical structure and biological activity, QSAR studies enable researchers to navigate the vast chemical space and prioritize the synthesis of the most promising candidates. This guide has provided a comparative overview of different QSAR methodologies, highlighting their strengths and the importance of a methodologically sound workflow. As computational power continues to grow and new algorithms are developed, the predictive accuracy and utility of QSAR in drug discovery are set to expand even further, accelerating the development of new therapies for oxidative stress-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Application of genetic function approximation to quantitative structure-activity relationships and quantitative structure-property relationships [agris.fao.org]
- 6. jacsdirectory.com [jacsdirectory.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A genetic-function-approximation-based QSAR model for the affinity of arylpiperazines toward alpha1 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3d qsar | PPTX [slideshare.net]
- 11. 3D-QSAR - Drug Design Org [drugdesign.org]
- 12. researchgate.net [researchgate.net]
- 13. 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. QSAR model of phenols generated by deep neural network | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. researchgate.net [researchgate.net]
- 18. hufocw.org [hufocw.org]
- 19. Comparative QSAR study of phenol derivatives with the help of density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. QSAR Assessing the Efficiency of Antioxidants in the Termination of Radical-Chain Oxidation Processes of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antioxidant QSAR modeling as exemplified on polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. QSPR Modeling and Experimental Determination of the Antioxidant Activity of Some Polycyclic Compounds in the Radical-Chain Oxidation Reaction of Organic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Bioanalytical Method Validation for 3-(3-Hydroxypropyl)phenol in Biological Matrices
This guide provides an in-depth analysis and comparison of bioanalytical methods for the quantification of 3-(3-Hydroxypropyl)phenol (HPP) in biological matrices. As a key metabolite of dietary polyphenols, the accurate measurement of HPP is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, clinical research, and metabolomics. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical system grounded in authoritative regulatory standards.
The Analytical Imperative: Why Validate HPP Quantification?
This compound is a phenolic acid metabolite derived from the gut microbial breakdown of dietary polyphenols. Its concentration in biological fluids like plasma and urine can serve as a biomarker for dietary intake and may be associated with various health effects. Therefore, the ability to reliably and accurately quantify HPP in these complex matrices is paramount for understanding its physiological role.
Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] This is a critical requirement from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the integrity of data used in regulatory submissions.[2][3][4] The harmonized ICH M10 guideline provides a comprehensive framework for these validation procedures.[1][4]
Featured Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of small molecules like HPP in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard due to its exceptional sensitivity and selectivity.[5]
Principle of LC-MS/MS
The methodology involves two key stages. First, High-Performance Liquid Chromatography (HPLC) separates HPP from other components in the sample extract based on its physicochemical properties. Second, the separated analyte is ionized and detected by a tandem mass spectrometer. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, a highly selective technique where a specific parent ion of HPP is selected and fragmented, and a resulting unique daughter ion is monitored for quantification. This process virtually eliminates interference from co-eluting matrix components, ensuring high specificity.
Experimental Workflow for HPP Analysis in Plasma
The following diagram illustrates a typical workflow for the quantification of HPP in human plasma.
Detailed Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is often chosen for its simplicity and high-throughput capability.[5] It effectively removes the majority of proteins from the plasma sample, which would otherwise interfere with the analysis.
-
Thaw frozen human plasma samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Dilute the supernatant with deionized water (e.g., 1:1) before injection into the LC-MS/MS system to ensure compatibility with the mobile phase.[6]
LC-MS/MS Instrumentation and Conditions
The following table outlines typical parameters for a robust HPP assay.
| Parameter | Typical Setting |
| UHPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A suitable gradient starting with high aqueous phase, ramping up the organic phase to elute HPP |
| Column Temperature | 40°C |
| Tandem Mass Spectrometer | Sciex 5500 QTRAP® or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (HPP) | Q1: 165.1 m/z -> Q3: 121.1 m/z |
| Internal Standard | Isotopically labeled HPP (e.g., HPP-d3) is ideal |
Method Validation Performance
A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended use.[7] The table below summarizes the key validation parameters and their typical acceptance criteria as per FDA and EMA guidelines.[2][8]
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. | Ensures the method can differentiate and quantify the analyte from other components in the sample.[8] |
| Linearity (r²) | r² ≥ 0.99 | Demonstrates a proportional relationship between detector response and analyte concentration over a defined range. |
| Lower Limit of Quantitation (LLOQ) | Analyte response is identifiable, discrete, and reproducible with a precision of ≤20% and accuracy of 80-120%. | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[7] |
| Accuracy & Precision | For QC samples (Low, Mid, High), precision (%CV) ≤15% and accuracy within 85-115% of nominal values. For LLOQ, precision ≤20% and accuracy within 80-120%. | Accuracy measures the closeness of the determined value to the true value. Precision measures the reproducibility of the results.[7][8] |
| Recovery | Consistent, precise, and reproducible. | Measures the efficiency of the extraction procedure. While not required by EMA, the FDA recommends its evaluation.[8] |
| Stability | Analyte concentration remains within ±15% of the initial concentration under various storage conditions. | Evaluates the stability of the analyte in the biological matrix during sample handling, processing, and storage (e.g., freeze-thaw, short-term, long-term). |
Comparison with Alternative Analytical Methods
While LC-MS/MS is the preferred method, other techniques can be employed, each with its own set of advantages and limitations.
| Feature | LC-MS/MS | Gas Chromatography-MS (GC-MS) | HPLC-UV |
| Sensitivity | Very High (ng/mL to pg/mL) | High | Moderate (µg/mL to ng/mL) |
| Selectivity | Very High | High | Low to Moderate |
| Sample Prep Complexity | Moderate (often simple precipitation) | High (requires derivatization for polar phenols) | Low to Moderate |
| Throughput | High | Low to Moderate | High |
| Cost | High | Moderate to High | Low |
| Best For | Low-concentration quantification in complex matrices; high-throughput. | Volatile compounds; can be used for phenols after derivatization. | High-concentration analysis; simpler matrices; budget-constrained labs. |
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent chromatographic separation. However, for polar compounds like HPP, a chemical derivatization step is typically required to make them volatile enough for GC analysis. This adds time and potential variability to the sample preparation process.[9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a more accessible and cost-effective technique.[10] However, its primary limitation is a lack of sensitivity and selectivity compared to mass spectrometry. In a complex biological matrix, other endogenous compounds may absorb UV light at the same wavelength as HPP, leading to inaccurate quantification.[10]
Advanced Considerations: Total vs. Free HPP
A critical aspect of phenol analysis in biological matrices is understanding their metabolic state. Phenols like HPP are often conjugated in the body to form glucuronides and sulfates.[6][11]
-
Free HPP: The unconjugated form of the molecule.
-
Total HPP: The sum of free and conjugated forms.
To measure total HPP, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is introduced before extraction to cleave the conjugates and liberate the free form.[6][9]
Protocol for Enzymatic Hydrolysis:
-
To 200 µL of urine or plasma, add 25 µL of β-Glucuronidase solution.
-
Add 25 µL of a suitable buffer (e.g., 100 mM, pH 4 ammonium acetate).[6]
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for 1-2 hours.[6]
-
Proceed with the protein precipitation or other extraction method.
The decision to measure free versus total HPP depends entirely on the research question and is a crucial consideration in experimental design.
Conclusion
The validation of a bioanalytical method for this compound is essential for generating reliable data in clinical and research settings. This guide has demonstrated that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior method for this purpose, offering unparalleled sensitivity, selectivity, and high-throughput capabilities. While alternative methods like GC-MS and HPLC-UV exist, they present significant limitations in either sample preparation complexity or analytical specificity.
The choice of sample preparation, particularly the inclusion of an enzymatic hydrolysis step to measure total HPP, is a critical determinant of biological relevance. By adhering to the principles of method validation outlined by regulatory authorities and understanding the scientific rationale behind each step, researchers can ensure the generation of high-quality, defensible data.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacompass.com [pharmacompass.com]
- 9. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [A simple determination of phenol in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Detection of 3-(3-Hydroxypropyl)phenol: A Comparative Analysis
Abstract
Introduction: The Analytical Challenge of Phenolic Compounds
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, present a unique set of analytical challenges. Their polarity and potential for thermal degradation can complicate analysis. 3-(3-Hydroxypropyl)phenol, with its additional aliphatic hydroxyl group, possesses moderate polarity that influences its behavior in different analytical systems. The choice of detection method is therefore not trivial; it is a critical decision that dictates the sensitivity, specificity, and structural elucidation capabilities of the analysis. This guide will dissect the most prevalent techniques, providing the causal logic behind experimental choices to empower you to design robust and self-validating analytical protocols.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Analysis
GC-MS is a powerful technique for separating and identifying compounds that can be vaporized without decomposition. For polar analytes like this compound, a critical derivatization step is required to enhance thermal stability and chromatographic performance.[1]
Principle of Operation
The core principle involves the volatilization of the sample, separation of its components in a gaseous mobile phase as they pass through a capillary column, and subsequent detection by a mass spectrometer. The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and generates a unique mass spectrum that serves as a chemical fingerprint for identification. Derivatization is essential to block the active hydrogen on the phenolic group, which reduces polarity and improves the peak shape.[1]
Experimental Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: An aliquot of the sample extract containing this compound is evaporated to complete dryness under a gentle stream of nitrogen. The removal of all water and protic solvents is critical, as they can consume the derivatization reagent.
-
Derivatization: To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
-
Reaction: The vial is securely capped and heated at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups to their trimethylsilyl (TMS) ethers.
-
GC-MS Injection: After cooling to room temperature, a 1 µL aliquot of the derivatized sample is injected into the GC-MS system.
-
Chromatographic Separation: A non-polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., TG-5SilMS), is typically used.[2] The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to elute the derivatized analyte.[3]
-
Mass Spectrometric Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode (e.g., m/z 40-550) to obtain the mass spectrum for qualitative identification. For quantitative analysis, selected ion monitoring (SIM) mode is used to enhance sensitivity and selectivity.
Workflow Visualization: GC-MS Analysis
References
Statistical analysis of experimental data for 3-(3-Hydroxypropyl)phenol research
An In-Depth Guide to the Statistical Analysis of Experimental Data in 3-(3-Hydroxypropyl)phenol Research
In the pursuit of novel therapeutic agents and bioactive molecules, the rigorous evaluation of experimental data is paramount. This guide offers a comprehensive framework for the statistical analysis of research data pertaining to this compound, a phenolic compound with potential applications in drug development. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a narrative that intertwines technical accuracy with field-proven insights, ensuring that every experimental protocol is a self-validating system.
While specific biological data on this compound is not extensively documented in publicly available literature, this guide will establish a robust, hypothetical experimental and statistical workflow. We will compare its potential performance against a well-characterized structural isomer, 4-(3-hydroxypropyl)phenol , to illustrate the comparative statistical methodologies that are crucial in identifying viable drug candidates.
Part 1: Foundational Experimental Design and Data Acquisition
The journey from a compound of interest to a potential therapeutic lead is paved with meticulous experimental design and precise data acquisition. The integrity of the final statistical analysis is wholly dependent on the quality of the data generated in the laboratory.
Synthesis, Purification, and Characterization: The First Validation Gate
Before any biological assessment, the identity and purity of the synthesized this compound must be unequivocally established. This is a critical first step in data validation.
Experimental Protocol: Synthesis and Purification
A common synthetic route to this compound could involve the reduction of a corresponding carbonyl compound. Following synthesis, purification via column chromatography is essential.
Step-by-Step Methodology:
-
Reaction Setup: The precursor, 3-(3-oxopropyl)phenol, is dissolved in a suitable solvent such as methanol.
-
Reduction: A reducing agent, for instance, sodium borohydride, is added portion-wise at 0°C to control the reaction's exothermicity.
-
Quenching: The reaction is quenched with a dilute acid, like 1M HCl, to neutralize the excess reducing agent.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent, such as ethyl acetate.
-
Purification: The crude product is purified using silica gel column chromatography with a hexane:ethyl acetate gradient.
-
Characterization: The purified fractions are analyzed to confirm the structure and purity.
Analytical Characterization:
The purified this compound must be characterized using a suite of spectroscopic techniques to ensure its structural integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the connectivity of atoms. The ¹H NMR spectrum of an alcohol typically shows a characteristic O-H proton signal, which can be confirmed by a D₂O exchange experiment.[1][2]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching absorption around 3300-3600 cm⁻¹ and a C-O stretching band around 1050 cm⁻¹.[2][3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.[1]
In Vitro Biological Screening: Assessing Antioxidant Potential
Phenolic compounds are well-known for their antioxidant properties, which are linked to the prevention of oxidative stress-induced diseases.[4][5] A logical starting point for evaluating the biological activity of this compound is to assess its antioxidant capacity in vitro. We will compare its activity to its isomer, 4-(3-hydroxypropyl)phenol.
Experimental Workflow: Antioxidant Activity Screening
Caption: Workflow for assessing and comparing the antioxidant activity of phenolic compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant activity of compounds.[6][7]
Step-by-Step Methodology:
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Serial Dilutions: Serial dilutions of this compound, 4-(3-hydroxypropyl)phenol, and a positive control (e.g., Ascorbic Acid) are prepared in methanol.
-
Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the test compounds or controls.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Part 2: Statistical Analysis of Primary Assay Data
Determining Potency: IC₅₀ Calculation
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. It is determined by fitting the dose-response data to a non-linear regression model.
Data Presentation: Hypothetical Antioxidant Activity Data
| Compound | DPPH Scavenging IC₅₀ (µM) ± SD | FRAP Activity (mM Fe²⁺/g) ± SD |
| This compound | 45.6 ± 3.2 | 8.9 ± 0.7 |
| 4-(3-hydroxypropyl)phenol | 32.1 ± 2.5 | 12.4 ± 1.1 |
| Ascorbic Acid (Positive Control) | 15.8 ± 1.3 | 25.7 ± 2.1 |
This is hypothetical data for illustrative purposes.
Comparative Statistical Analysis: Is the Difference Significant?
To determine if the observed differences in antioxidant activity between this compound and 4-(3-hydroxypropyl)phenol are statistically significant, we employ hypothesis testing.
Statistical Test Selection Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchwith.montclair.edu [researchwith.montclair.edu]
- 5. mdpi.com [mdpi.com]
- 6. phcogres.com [phcogres.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Establishing the Limit of Detection and Quantification for 3-(3-Hydroxypropyl)phenol Analysis
For researchers, scientists, and drug development professionals, the precise and accurate measurement of analytes is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for 3-(3-Hydroxypropyl)phenol. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, grounded in authoritative regulatory guidelines, to ensure scientific integrity and robust, defensible data.
Part 1: The Foundational Principles of LOD and LOQ
Before embarking on any experimental work, it is crucial to understand the regulatory and scientific definitions of the limit of detection and the limit of quantification. These parameters are not merely statistical calculations but are fundamental to the validation of an analytical procedure, demonstrating its suitability for its intended purpose.
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for analytical method validation. Specifically, the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," defines LOD and LOQ as follows:
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][2][3]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][2][3]
These definitions are echoed by other regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have now largely harmonized their bioanalytical method validation guidance with the ICH M10 guideline.[4][5][6][7]
Establishing LOD and LOQ: A Methodological Overview
Several approaches can be employed to determine the LOD and LOQ, each with its own statistical basis and practical applicability. The choice of method depends on whether the analysis is instrumental or non-instrumental and the nature of the analytical procedure.
1. Based on Visual Evaluation: This method is primarily applicable to non-instrumental methods but can also be used for instrumental methods. It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.
2. Based on Signal-to-Noise Ratio: This approach is common for analytical procedures that exhibit baseline noise. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a signal-to-noise ratio of 10:1.[8]
3. Based on the Standard Deviation of the Response and the Slope: This is a more statistically rigorous approach. The LOD and LOQ are calculated using the following equations:
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
Where:
-
σ = the standard deviation of the response (can be determined from the standard deviation of blank measurements or the standard deviation of the y-intercept of a regression line).
-
S = the slope of the calibration curve.
This method is highly recommended for its statistical foundation and is widely accepted by regulatory authorities.[9]
Part 2: Comparative Analysis of Analytical Methodologies for this compound
While specific validated methods for this compound are not extensively documented in publicly available literature, its chemical structure as a phenolic compound allows for the adaptation of well-established analytical techniques. The choice of methodology will be dictated by the required sensitivity, the complexity of the sample matrix (e.g., plasma, urine, environmental samples), and the desired throughput.
| Analytical Technique | Principle | Typical LOD/LOQ Range for Phenolic Compounds | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection via UV absorbance. | 0.1 - 10 µg/mL | Robust, widely available, relatively low cost. | Moderate sensitivity, potential for matrix interference. |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Separation based on polarity, detection of native or derivatized fluorescence. | 1 - 100 ng/mL[10] | High sensitivity and selectivity for fluorescent compounds. | Not all compounds are naturally fluorescent; may require derivatization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass-to-charge ratio. | 0.1 - 10 ng/mL | High selectivity and structural information from mass spectra. | Requires derivatization for non-volatile compounds like phenols. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-efficiency separation coupled with highly selective and sensitive mass detection. | 0.01 - 100 pg/mL[8] | Gold standard for sensitivity and selectivity, suitable for complex matrices. | High instrument cost, requires specialized expertise. |
Causality in Method Selection:
-
For routine analysis in simple matrices where high sensitivity is not the primary concern, HPLC-UV offers a cost-effective and reliable solution.
-
When higher sensitivity is required, HPLC-FLD is a significant step up, provided this compound possesses native fluorescence or can be efficiently derivatized.
-
GC-MS becomes a viable option if derivatization is feasible and offers the advantage of providing structural confirmation.
-
For bioanalytical studies in complex matrices like plasma or urine, where ultra-low detection limits are often necessary, LC-MS/MS is the unequivocal method of choice due to its unparalleled sensitivity and selectivity. [8]
Part 3: Experimental Protocols for LOD and LOQ Determination
The following protocols provide a step-by-step guide for establishing the LOD and LOQ for this compound analysis using an LC-MS/MS approach, which is recommended for most research and drug development applications.
Sample Preparation: A Critical First Step
The complexity of the biological matrix necessitates a robust sample preparation protocol to remove interferences and concentrate the analyte. Solid-phase extraction (SPE) is a highly effective technique for phenolic compounds.[11][12]
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode to be optimized for this compound.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard.
Protocol 2: Determination of LOD and LOQ using the Signal-to-Noise Ratio Method
-
Prepare a series of calibration standards of this compound in the appropriate matrix (e.g., analyte-free plasma) at low concentrations.
-
Inject the standards into the LC-MS/MS system.
-
Analyze the chromatograms and determine the signal-to-noise ratio for each concentration.
-
The LOD is the concentration that provides a signal-to-noise ratio of approximately 3:1.
-
The LOQ is the concentration that provides a signal-to-noise ratio of approximately 10:1.
-
The LOQ should be confirmed by demonstrating adequate precision and accuracy at this concentration.
Protocol 3: Determination of LOD and LOQ using the Calibration Curve Method
-
Construct a calibration curve using a series of at least six non-zero standards spanning the expected LOQ.
-
Perform a linear regression analysis of the calibration curve (peak area vs. concentration).
-
Determine the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of the regression line.
-
Calculate the LOD and LOQ using the formulas:
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S) Where 'σ' is the standard deviation of the y-intercept and 'S' is the slope of the calibration curve.
-
-
The calculated LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Part 4: Trustworthiness and Self-Validating Systems
A robust analytical method is a self-validating one. This means that during routine use, the performance of the method is continuously monitored. For the analysis of this compound, this includes:
-
System Suitability Tests: Performed before each analytical run to ensure the chromatographic system is performing optimally.
-
Quality Control (QC) Samples: Prepared at low, medium, and high concentrations and analyzed with each batch of unknown samples to monitor the accuracy and precision of the method.
-
Internal Standards: A structurally similar compound added to all samples, calibrators, and QCs to correct for variations in sample processing and instrument response.
By implementing these measures, the reliability and integrity of the data generated for this compound analysis are assured.
References
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3-(3-Hydroxypropyl)phenol
This guide provides a detailed, procedural framework for the safe handling and disposal of 3-(3-Hydroxypropyl)phenol in a laboratory setting. As a derivative of phenol, this compound requires meticulous management to protect laboratory personnel and ensure environmental compliance. The protocols outlined herein are grounded in established safety standards from regulatory bodies and institutional safety programs. While this document is comprehensive, it is imperative to always consult the specific Safety Data Sheet (SDS) for the material you are using as the primary source of information.
Hazard Identification and Risk Assessment
This compound shares a structural backbone with phenol, and its hazard profile should be treated with similar caution. The primary hazards associated with phenolic compounds include high toxicity and corrosivity.[1]
-
Acute Toxicity: Phenolic compounds are toxic if swallowed, inhaled, or in contact with skin.[2][3] They can be rapidly absorbed through the skin, potentially causing systemic effects.
-
Corrosivity: Causes severe skin burns and serious eye damage.[2][4]
-
Genetic Defects: Suspected of causing genetic defects.[2]
-
Organ Damage: May cause damage to the central nervous system, liver, and kidneys through prolonged or repeated exposure.[2]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]
Summary of Key Hazard Information
| Hazard Category | Description | Primary Risk |
| Health Hazards | Toxic (Oral, Dermal, Inhalation), Skin Corrosion/Burns, Serious Eye Damage, Suspected Mutagen, Specific Target Organ Toxicity.[2][4] | Systemic toxicity, severe chemical burns, long-term health effects. |
| Physical Hazards | Combustible liquid. | Fire hazard if exposed to heat or ignition sources. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[1] | Environmental contamination if released into waterways. |
Mandatory Safety Protocols
Prior to handling or generating waste, ensure the following safety measures are in place. These protocols are designed to minimize exposure and mitigate risks, in alignment with the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[5][6]
Engineering Controls
-
Chemical Fume Hood: All procedures involving the handling of this compound, including solution preparation and waste consolidation, must be performed in a certified chemical fume hood.[7][8][9] This is critical for preventing the inhalation of potentially toxic vapors.
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against chemical exposure.
-
Hand Protection: Wear chemical-resistant gloves. Neoprene or butyl rubber gloves are recommended for handling phenolic compounds.[9] Change gloves frequently and immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[9]
-
Body Protection: A fully buttoned lab coat must be worn.[8] For tasks with a higher risk of splashing, a chemically resistant apron is also recommended.[8]
Emergency Preparedness
-
Eyewash and Safety Shower: Ensure there is immediate and unobstructed access to an ANSI-approved eyewash station and safety shower within a 10-second travel time of the work area.[8][9] All personnel must be trained on their location and operation.
Waste Characterization and Segregation
Proper waste disposal begins with correct identification and segregation at the point of generation. This is a core requirement of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11]
-
Designation: this compound waste is classified as a non-halogenated organic hazardous waste .
-
Segregation: It is crucial to collect this waste in a dedicated container separate from other waste streams.[12]
Step-by-Step Disposal Procedures
Follow these systematic procedures for managing different forms of this compound waste.
Step 4.1: Liquid Waste (Pure Chemical, Aqueous & Organic Solutions)
-
Select a Container: Use a designated hazardous waste container that is compatible with the chemical. A glass bottle with a screw cap is typically appropriate.[14] Do not use food-grade containers like milk jugs.[10] The container must be in good condition and able to seal completely without leaking.[12]
-
Affix Label: Attach a hazardous waste label to the container before adding any waste.[7]
-
Fill Out Label: Clearly write all required information on the label:
-
Add Waste: Working in a fume hood, carefully transfer the waste into the container.
-
Secure Container: Tightly close the container lid immediately after adding waste. Open waste containers are a common and serious regulatory violation.[7][10]
-
Storage: Store the sealed container in a designated satellite accumulation area, such as a secondary containment tray in a cabinet under the fume hood.[15]
Step 4.2: Solid Waste (Contaminated Labware)
This stream includes items with trace contamination, such as pipette tips, gloves, weigh boats, and paper towels.
-
Select a Container: Collect all contaminated solid debris in a sealable, puncture-proof container, such as a rigid plastic container or a cardboard box lined with a plastic bag.[7][8]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contaminant: "this compound Contaminated Debris".[7]
-
Accumulation: Keep the container sealed when not actively adding waste.
-
Final Disposal: Once full, this container should be treated as hazardous waste for incineration. Do not mix it with regular or biomedical waste.[8]
Step 4.3: Requesting Pickup
When your waste container is 90% full, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department.[7] Follow your facility's specific procedures for requesting a hazardous waste pickup.
Disposal Decision Workflow
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Spill Management Protocol
Accidental spills require immediate and appropriate action to prevent exposure and environmental release.
Small Spills (< 50 mL)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).
-
Absorb Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads.[9][13]
-
Collect Waste: Carefully collect the absorbent material and place it into a sealable container for hazardous waste disposal.[9]
-
Clean Area: Decontaminate the spill area with soap and water.
-
Dispose of Materials: All cleanup materials must be disposed of as hazardous waste.
Large Spills (> 50 mL)
-
Evacuate: Immediately evacuate the laboratory and alert all personnel in the vicinity.[9]
-
Isolate: Close the laboratory doors to contain any vapors.[9]
-
Notify: Contact your institution's EHS or emergency response team immediately.[9] Provide them with the chemical name and approximate quantity of the spill.
-
Do Not Attempt Cleanup: Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
References
- 1. durhamtech.edu [durhamtech.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-(3-Hydroxypropyl)phenol | C9H12O2 | CID 266742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nationalacademies.org [nationalacademies.org]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. pfw.edu [pfw.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. usbioclean.com [usbioclean.com]
- 13. youtube.com [youtube.com]
- 14. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 15. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
